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  • Product: 1,4-Dioxepan-2-one
  • CAS: 3207-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1,4-Dioxepan-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for the preparation of 1,4-dioxepan-2-one, a seven-me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for the preparation of 1,4-dioxepan-2-one, a seven-membered lactone of interest in polymer chemistry and drug delivery. The synthesis of this monomer, while not as extensively documented as its six-membered analog (1,4-dioxan-2-one), can be achieved through several strategic approaches. This document will delve into the underlying principles of these methods, offering insights into the causality behind experimental choices and providing a framework for their practical application.

Oxidative Lactonization of Diols: A Regioselective Approach

A highly efficient and regioselective method for the synthesis of 1,4-dioxepan-2-one involves the oxidative lactonization of a diol precursor, specifically 3-(2-hydroxyethoxy)propan-1-ol. This approach leverages the selective oxidation of one of the primary alcohols to a carboxylic acid, followed by an in-situ intramolecular esterification to form the desired seven-membered ring.

Reaction Mechanism

The mechanism of this oxidative lactonization using oxoammonium salts, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), proceeds through a well-established catalytic cycle. The oxoammonium salt acts as the active oxidizing agent, which is regenerated by a stoichiometric co-oxidant.

The key steps in the proposed mechanism are:

  • Oxidation of the Primary Alcohol: The primary alcohol on the propan-1-ol moiety of 3-(2-hydroxyethoxy)propan-1-ol is selectively oxidized to an aldehyde by the oxoammonium salt.

  • Further Oxidation to Carboxylic Acid: The aldehyde is then further oxidized to a carboxylic acid.

  • Intramolecular Esterification (Lactonization): Under the reaction conditions, the newly formed carboxylic acid undergoes an intramolecular esterification with the remaining hydroxyl group on the ethoxy moiety, leading to the formation of the seven-membered lactone ring of 1,4-dioxepan-2-one.

The regioselectivity of this reaction, favoring the formation of the seven-membered ring over other potential products, is a key advantage of this method.[1][2]

Oxidative_Lactonization cluster_0 Oxidative Lactonization of 3-(2-hydroxyethoxy)propan-1-ol Start 3-(2-hydroxyethoxy)propan-1-ol Intermediate1 Aldehyde Intermediate Start->Intermediate1 [Oxoammonium Salt] Intermediate2 Carboxylic Acid Intermediate (2-(2-hydroxyethoxy)acetic acid) Intermediate1->Intermediate2 [Oxoammonium Salt] Product 1,4-Dioxepan-2-one Intermediate2->Product Intramolecular Esterification

Caption: Oxidative lactonization pathway to 1,4-dioxepan-2-one.

Experimental Protocol

While the full detailed protocol from the primary literature is not publicly available, a general procedure based on similar TEMPO-catalyzed oxidations of diols to lactones can be outlined as follows. Note: This is a representative protocol and may require optimization.

Materials:

  • 3-(2-hydroxyethoxy)propan-1-ol

  • TEMPO or a derivative (e.g., 4-acetylamino-TEMPO)

  • Co-oxidant (e.g., sodium hypochlorite, trichloroisocyanuric acid)

  • Base (e.g., sodium bicarbonate)

  • Organic solvent (e.g., dichloromethane, acetonitrile)

  • Quenching agent (e.g., sodium thiosulfate)

Procedure:

  • Dissolve 3-(2-hydroxyethoxy)propan-1-ol in the chosen organic solvent.

  • Add the TEMPO catalyst and the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the co-oxidant solution while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1,4-dioxepan-2-one.

Baeyer-Villiger Oxidation: Ring Expansion of a Cyclic Ketone

The Baeyer-Villiger oxidation is a classic and powerful method for the synthesis of lactones from cyclic ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of 1,4-dioxepan-2-one, the required precursor would be 1,4-dioxan-5-one.

Reaction Mechanism

The Baeyer-Villiger oxidation is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen atom of the peroxy group, with the simultaneous departure of a carboxylate leaving group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion.

Baeyer_Villiger_Mechanism cluster_1 Baeyer-Villiger Oxidation of 1,4-Dioxan-5-one Start_BV 1,4-Dioxan-5-one Protonation Protonated Ketone Start_BV->Protonation + H+ Criegee Criegee Intermediate Protonation->Criegee + RCO3H Migration Transition State (Oxonium Ion) Criegee->Migration Rearrangement Product_BV 1,4-Dioxepan-2-one Migration->Product_BV - H+

Caption: Mechanism of Baeyer-Villiger oxidation for 1,4-dioxepan-2-one synthesis.

Experimental Protocol

A general protocol for the Baeyer-Villiger oxidation of a cyclic ketone is provided below. Note: This is a representative protocol and requires adaptation and optimization for the specific substrate, 1,4-dioxan-5-one.

Materials:

  • 1,4-Dioxan-5-one

  • Peroxyacid (e.g., m-chloroperoxybenzoic acid (m-CPBA), peracetic acid)

  • Aprotic solvent (e.g., dichloromethane, chloroform)

  • Buffer (e.g., sodium bicarbonate)

Procedure:

  • Dissolve 1,4-dioxan-5-one in the chosen solvent.

  • If necessary, add a buffer to control the pH.

  • Slowly add the peroxyacid to the solution at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Wash the reaction mixture with a solution of sodium sulfite to destroy excess peroxide, followed by a wash with sodium bicarbonate solution to remove the carboxylic acid byproduct.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,4-dioxepan-2-one by column chromatography or distillation.

Table 1: Comparison of Synthetic Pathways for 1,4-Dioxepan-2-one

FeatureOxidative Lactonization of DiolBaeyer-Villiger Oxidation
Starting Material 3-(2-hydroxyethoxy)propan-1-ol1,4-Dioxan-5-one
Key Reagents Oxoammonium salt (e.g., TEMPO derivative), co-oxidantPeroxyacid (e.g., m-CPBA)
Reported Yield "Very good yield"[1][2]Generally good to excellent for lactone formation
Advantages High regioselectivity, potentially a one-pot reaction from a readily available diol.Well-established and reliable reaction for lactone synthesis.
Challenges May require careful control of the oxidation conditions to avoid over-oxidation or side reactions.The precursor, 1,4-dioxan-5-one, may not be commercially available and may require separate synthesis.

Alternative and Indirect Synthetic Routes

While the above methods are the most direct, other strategies, primarily developed for the analogous 1,4-dioxan-2-one, could potentially be adapted for the synthesis of 1,4-dioxepan-2-one.

Intramolecular Cyclization of a Hydroxy Acid

The intramolecular cyclization of 2-(2-hydroxyethoxy)acetic acid could, in principle, yield 1,4-dioxepan-2-one. This would likely require activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by cyclization.

Depolymerization of Poly(1,4-dioxepan-2-one)

For the related poly(1,4-dioxan-2-one), thermal depolymerization can be used to recover the monomer in high yield.[3] A similar approach could be envisioned for poly(1,4-dioxepan-2-one), where the polymer is heated under vacuum, and the monomer is distilled off as it forms. This represents a recycling or recovery method rather than a de novo synthesis.

Characterization of 1,4-Dioxepan-2-one

The successful synthesis of 1,4-dioxepan-2-one should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns will be characteristic of the specific protons in the -O-CH₂-CH₂-O-CH₂-C(=O)- framework.

    • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the ester group (typically in the range of 170-180 ppm) and distinct signals for the methylene carbons in the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1750 cm⁻¹. The spectrum will also show C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₅H₈O₃, 116.11 g/mol ).[4]

References

  • Hassannia, A., Piercy, G., & Merbouh, N. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry, 6(6), 478-480.
  • US4166821A - Process for preparing 1,4-dioxan-2-ones - Google P
  • A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Ingenta Connect. (URL: [Link])

  • A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one | Bentham Science. (URL: [Link])

  • Nishida, H., Yamashita, M., Endo, T., & Tokiwa, Y. (2000). Thermal decomposition of poly(1,4-dioxan-2-one).
  • Baeyer–Villiger Oxidation. Science of Synthesis. (URL: not available)
  • Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane and Carbon Monoxide over Cation-exchange Resin Catalyst. | Request PDF. ResearchGate. (URL: [Link])

  • ChemInform Abstract: A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. | Request PDF. ResearchGate. (URL: [Link])

  • One-Pot Selective Oxidation/Olefination of Primary Alcohols Using TEMPO—BAIB System and Stabilized Phosphorus Ylides. | Request PDF. ResearchGate. (URL: [Link])

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. (URL: [Link])

  • Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. (URL: not available)
  • Equilibrium Polymerization Behavior of 1,4Dioxan2-one in Bulk - ResearchGate. (URL: [Link])

  • Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC. (URL: [Link])

  • Baeyer-Villiger Oxidation - Chemistry Steps. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)
  • Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])

  • 1,4-Dioxepan-2-one | C5H8O3 | CID 10219408 - PubChem. (URL: [Link])

  • Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. (URL: [Link])

  • Optimizing the intramolecular cyclization of 2a in a two-phase system a - ResearchGate. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (URL: [Link])

  • Intramolecular [2 + 2] cycloadditions of alkoxyketenes and alkoxyketeniminium salts. (URL: not available)
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

  • 1,4-Dioxane - NIST WebBook. (URL: [Link])

  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC. (URL: [Link])

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (URL: [Link])

  • Depolymerizable Olefinic Polymers Based on Fused-Ring Cyclooctene Monomers - NSF Public Access Repository. (URL: [Link])

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 1,4-Dioxepan-2-one for Advanced Polymer Research

Introduction: The Significance of 1,4-Dioxepan-2-one in Modern Polymer Science In the landscape of biodegradable polymers, 1,4-dioxepan-2-one, a seven-membered cyclic ester-ether, is a monomer of significant interest. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1,4-Dioxepan-2-one in Modern Polymer Science

In the landscape of biodegradable polymers, 1,4-dioxepan-2-one, a seven-membered cyclic ester-ether, is a monomer of significant interest. Its polymerization yields poly(1,4-dioxepan-2-one) (PPDO), a semi-crystalline, biodegradable poly(ether-ester) with a compelling profile of properties that make it a valuable material for researchers, particularly in the biomedical and pharmaceutical fields.[1] The presence of both an ester and an ether bond in its backbone imparts a unique combination of flexibility, hydrophilicity, and biocompatibility.[1][2] This guide offers a comprehensive exploration of the essential physical and chemical properties of 1,4-dioxepan-2-one, its polymerization behavior, and the characteristics of the resulting polymer, providing a foundational resource for scientists and developers in the field.

Core Properties of the 1,4-Dioxepan-2-one Monomer

A thorough understanding of the monomer's fundamental properties is critical for its effective use in polymerization.

Chemical Structure

The structure of 1,4-dioxepan-2-one consists of a seven-membered ring containing an ester group and an ether linkage.

Caption: Chemical structure of 1,4-dioxepan-2-one.

Physicochemical Data

The key physical and chemical properties of 1,4-dioxepan-2-one are summarized in the table below.

PropertyValueSource(s)
CAS Number 3207-00-9[3]
Molecular Formula C5H8O3[3]
Molecular Weight 116.11 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 28°C (lit.)[4][5]
Boiling Point 215°C (lit.)[4]
Solubility Soluble in tetrahydrofuran, acetone, methanol, ethanol, 1-propanol, 1-butanol, and 1-pentanol.[6] Sparingly soluble in chloroform and ethyl acetate.[4][4][6]

The Polymerization of 1,4-Dioxepan-2-one: A Closer Look

Poly(1,4-dioxepan-2-one) is synthesized through the ring-opening polymerization (ROP) of its monomer. This process can be initiated by a variety of catalysts, including organometallic compounds and enzymes.[7]

Mechanism of Ring-Opening Polymerization

The ROP of 1,4-dioxepan-2-one typically proceeds via a coordination-insertion mechanism.[7][8] This mechanism involves the coordination of the monomer to the catalyst, followed by the nucleophilic attack of the initiator or the growing polymer chain on the carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond and the insertion of the monomer into the polymer chain.[7][8]

ROP_Mechanism Monomer 1,4-Dioxepan-2-one Monomer Coordination Coordination of Monomer to Catalyst Monomer->Coordination Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Coordination Initiation Nucleophilic Attack & Acyl-Oxygen Bond Cleavage Coordination->Initiation Propagation Chain Growth Initiation->Propagation Addition of Monomers Polymer Poly(1,4-dioxepan-2-one) Propagation->Polymer

Caption: Simplified workflow of the ROP of 1,4-dioxepan-2-one.

Catalytic Systems

A range of catalysts have been effectively used for the ROP of 1,4-dioxepan-2-one:

  • Stannous Octoate (Sn(Oct)2): A widely used and efficient catalyst for the polymerization of cyclic esters.[2][7]

  • Lanthanum Isopropoxide (La(OiPr)3): Has been demonstrated to be an effective single-component initiator for the bulk polymerization of 1,4-dioxan-2-one (a related monomer).[7]

  • Aluminum Triisopropoxide (Al(OiPr)3): Acts as an efficient initiator, proceeding through a coordination-insertion mechanism.[8]

  • Enzymes: Lipases, such as Novozym 435, can catalyze the ROP in a more environmentally friendly manner.[7]

  • Organocatalysts: Metal-free catalysts like phosphazene bases (e.g., t-BuP4) are gaining attention for their use in biomedical applications to avoid metal contamination.[7]

Polymerization Kinetics

The kinetics of 1,4-dioxepan-2-one polymerization have been shown to be first-order with respect to the monomer concentration.[7][8] The rate of polymerization is influenced by factors such as the type and concentration of the catalyst, temperature, and the monomer-to-initiator ratio.[7]

Properties and Applications of Poly(1,4-dioxepan-2-one)

PPDO is a versatile polymer with a unique set of properties that make it suitable for a range of applications, particularly in the biomedical field.

Thermal and Mechanical Characteristics

PPDO is a semi-crystalline polymer with a melting temperature of around 110°C.[2] The presence of ether linkages in its backbone imparts significant flexibility to the polymer.[2] However, a notable characteristic of PPDO is its relatively low ceiling temperature of 265°C, above which depolymerization back to the monomer can occur.[2][9] The thermal stability of PPDO can be enhanced by increasing its molecular weight.[2]

Biodegradability and Biocompatibility

A key advantage of PPDO is its excellent biodegradability, biocompatibility, and bioabsorbability, which are attributed to the presence of ester bonds in its main chain.[2] The degradation products of PPDO are less acidic compared to those of other common biodegradable polyesters like polyglycolic acid (PGA) and polylactic acid (PLA), which can be advantageous in biomedical applications by minimizing inflammatory responses.[2]

Applications in Research and Drug Development

The unique properties of PPDO have led to its investigation for a variety of applications:

  • Medical Devices: Its flexibility and biocompatibility make it an ideal material for sutures, orthopedic fixation devices, and tissue engineering scaffolds.[1][2]

  • Drug Delivery: PPDO can be used to fabricate matrices for the controlled release of therapeutic agents.

  • Copolymers: It is often copolymerized with other monomers, such as ε-caprolactone or lactide, to create materials with tailored properties, such as tunable flexibility, stability, and hydrophilicity.[2][9]

Experimental Protocol: Bulk Polymerization of 1,4-Dioxepan-2-one

This section provides a general protocol for the synthesis of PPDO via bulk polymerization using stannous octoate as a catalyst.

Materials:

  • 1,4-Dioxepan-2-one monomer

  • Stannous octoate (Sn(Oct)2) catalyst

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • High-vacuum line

  • Oil bath

Procedure:

  • Monomer and Catalyst Preparation: A predetermined amount of 1,4-dioxepan-2-one monomer is added to a dry Schlenk flask under an inert atmosphere. The desired amount of stannous octoate catalyst is then added. The monomer-to-catalyst ratio will influence the polymerization rate and the molecular weight of the resulting polymer.

  • Purging: The flask is subjected to several cycles of vacuum and backfilling with an inert gas to remove any residual air and moisture.

  • Polymerization: The flask is then placed in a preheated oil bath at the desired polymerization temperature (typically between 100-150°C). The reaction is allowed to proceed for a specified time, which can range from a few hours to a full day, depending on the desired conversion and molecular weight.

  • Termination and Purification: After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The polymerization can be terminated by dissolving the crude polymer in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol or ethanol).

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Characterization:

The resulting poly(1,4-dioxepan-2-one) can be characterized using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer_Cat Add Monomer and Catalyst to Schlenk Flask Purge Purge with Inert Gas Monomer_Cat->Purge Polymerize Heat in Oil Bath for Polymerization Purge->Polymerize Terminate Cool and Terminate Reaction Polymerize->Terminate Precipitate Dissolve and Precipitate Polymer Terminate->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry Characterize Characterize (NMR, GPC, DSC, TGA) Dry->Characterize

Caption: Workflow for the synthesis and characterization of PPDO.

Safety and Handling Considerations

1,4-Dioxepan-2-one is classified as causing skin and serious eye irritation.[10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[10] It is recommended to work in a well-ventilated area or under a fume hood.[11][12] For storage, it should be kept in a tightly closed container in a refrigerator.[10]

Conclusion

1,4-Dioxepan-2-one is a valuable monomer in the field of polymer research, offering a pathway to the synthesis of the biodegradable and flexible polymer, poly(1,4-dioxepan-2-one). Its unique combination of an ester and an ether linkage in its structure provides a polymer with desirable properties for biomedical applications, including drug delivery and tissue engineering. A thorough understanding of its physical and chemical properties, polymerization kinetics, and the characteristics of the resulting polymer is essential for researchers and developers seeking to innovate in the realm of advanced, functional biomaterials.

References

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers. (2026, March 2). ResearchGate. [Link]

  • 1,4-dioxan-2-one — Chemical Substance Information. NextSDS. [Link]

  • 1,4-Dioxepan-2-one | C5H8O3 | CID 10219408. PubChem. [Link]

  • Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. ResearchGate. [Link]

  • 1,4-Dioxan-2-one | CAS#:3041-16-5. Chemsrc. [Link]

  • Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. ResearchGate. [Link]

  • Solubility of Organic Systems Containing 1,4-Dioxan-2-one. (2006, May 16). Semantic Scholar. [Link]

  • Equilibrium Polymerization Behavior of 1,4Dioxan2-one in Bulk. ResearchGate. [Link]

  • Characterization of Electrospun Novel Poly(ester-ether) Copolymers: 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one. ResearchGate. [Link]

  • Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. (2021, December 8). MDPI. [Link]

  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. [Link]

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2019, October 10). MDPI. [Link]

  • 1,4,-DIOXANE AR. Loba Chemie. [Link]

  • Thermal decomposition of poly(1,4-dioxan-2-one). ResearchGate. [Link]

Sources

Foundational

Degradation kinetics of poly(1,4-dioxepan-2-one) in aqueous media

An In-Depth Technical Guide to the Degradation Kinetics of Poly(1,4-dioxepan-2-one) in Aqueous Media Authored by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Kinetics of Poly(1,4-dioxepan-2-one) in Aqueous Media

Authored by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Poly(1,4-dioxepan-2-one) (PDXO), also known as poly(p-dioxanone) (PPDO), is a biodegradable and biocompatible aliphatic poly(ether-ester) of significant interest in the medical field, particularly for applications such as absorbable sutures, drug delivery systems, and tissue engineering scaffolds.[1] The predictable degradation of PDXO is crucial for its function, as the rate of degradation dictates the material's mechanical integrity and, in the case of drug delivery, the release kinetics of therapeutic agents. This guide provides a comprehensive overview of the degradation kinetics of PDXO in aqueous media, detailing the underlying chemical mechanisms, influential factors, and the analytical methodologies required for a thorough investigation.

Introduction to Poly(1,4-dioxepan-2-one) (PDXO)

PDXO is synthesized via the ring-opening polymerization of its monomer, p-dioxanone.[2] Its polymer backbone is characterized by the presence of both ester and ether linkages, which imparts a unique combination of properties.[3] The ester bonds are susceptible to hydrolysis, rendering the polymer biodegradable, while the ether bonds contribute to its flexibility.[1] This combination of biodegradability, biocompatibility, and flexibility makes PDXO an attractive material for various biomedical applications.

The Mechanism of PDXO Degradation in Aqueous Media

The primary mechanism of PDXO degradation in an aqueous environment is hydrolysis of the ester bonds within the polymer backbone. This is a chemical process where water molecules cleave the ester linkages, leading to a reduction in the polymer's molecular weight and eventual mass loss.[4]

The hydrolysis of PDXO is generally considered a two-stage process:

  • Stage 1: Diffusion and Initial Hydrolysis: Water molecules diffuse into the amorphous regions of the polymer matrix. In these less ordered regions, the polymer chains have greater mobility, allowing easier access for water to the ester bonds. This leads to random chain scission, a significant decrease in molecular weight, and a reduction in mechanical properties, often with minimal initial mass loss.[5][6]

  • Stage 2: Crystalline Region Degradation and Mass Loss: As the amorphous regions are degraded, the crystalline domains become more accessible to water. The hydrolysis then proceeds to attack the crystalline regions, albeit at a slower rate.[6] This stage is characterized by significant mass loss as the shorter, water-soluble oligomers and monomers diffuse out of the polymer matrix.[4]

The overall degradation process leads to a decrease in the pH of the surrounding medium due to the formation of acidic degradation products.[7][8]

Chemical Representation of PDXO Hydrolysis

The hydrolysis of the ester bond in the PDXO repeating unit results in the formation of 2-(2-hydroxyethoxy)acetic acid.

Caption: Hydrolysis of the PDXO ester linkage.

Kinetics of PDXO Degradation

The hydrolytic degradation of polyesters like PDXO can often be described by pseudo-first-order kinetics, particularly in the initial stages where the concentration of water is in vast excess and can be considered constant. The rate of degradation is therefore proportional to the concentration of accessible ester groups.

The degradation rate is influenced by a multitude of factors, which are critical to consider when designing experiments and interpreting data.

Factors Influencing Degradation Kinetics:
  • Temperature: An increase in temperature accelerates the rate of hydrolysis by providing more energy for the chemical reaction to overcome the activation energy barrier.[9][10]

  • pH: The rate of hydrolysis is pH-dependent. It is generally slowest near neutral pH and is catalyzed by both acidic and basic conditions. In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion is a more potent nucleophile than water.

  • Molecular Weight: Higher molecular weight PDXO may exhibit a slower initial degradation rate due to fewer chain ends and potentially a more ordered structure.[8]

  • Crystallinity: The degree of crystallinity significantly impacts the degradation rate. The amorphous regions are more susceptible to hydrolysis than the highly ordered crystalline regions.[11] Consequently, an initial increase in crystallinity is often observed as the amorphous domains are preferentially degraded.[1][7]

  • Specimen Geometry and Size: The surface area-to-volume ratio of the polymer specimen can influence the degradation profile. Smaller or more porous structures will have a larger surface area exposed to the aqueous medium, potentially leading to faster degradation.[9]

  • Surrounding Medium: The composition of the aqueous medium can affect the degradation rate. For instance, some studies have shown that the degradation of PDXO is faster in distilled water compared to phosphate-buffered saline (PBS).[11] The presence of other substances, such as hyaluronic acid, has been shown to accelerate the hydrolysis of PDXO.[12][13]

  • Enzymatic Activity: In vivo, the degradation of PDXO can be accelerated by the presence of enzymes, such as lipases, which can catalyze the hydrolysis of ester bonds.[14]

Experimental Protocol for In Vitro Degradation Study of PDXO

A well-controlled in vitro degradation study is essential for characterizing the degradation kinetics of PDXO. The following protocol is based on the principles outlined in ASTM F1635, a standard test method for the in vitro degradation testing of hydrolytically degradable polymers.[3][15][16][17][18]

G start Start: PDXO Sample Preparation prep Sample Fabrication & Sterilization (e.g., films, fibers, scaffolds) start->prep setup Incubation Setup (PBS, pH 7.4, 37°C) prep->setup timepoint Time-Point Sampling (e.g., 0, 1, 2, 4, 8, 12 weeks) setup->timepoint analysis Multi-faceted Analysis timepoint->analysis gpc GPC/SEC (Molecular Weight) analysis->gpc Chemical dsc DSC (Thermal Properties) analysis->dsc Thermal sem SEM (Morphology) analysis->sem Physical weight_loss Weight Loss Measurement analysis->weight_loss Physical ph_monitoring pH Monitoring of Medium analysis->ph_monitoring Chemical data Data Compilation & Kinetic Modeling gpc->data dsc->data sem->data weight_loss->data ph_monitoring->data end End: Degradation Profile data->end

Sources

Exploratory

An In-depth Technical Guide to the Prospective Crystallographic and Thermal Analysis of 1,4-Dioxepan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Dioxepan-2-one is a seven-membered heterocyclic compound with potential applications as a monomer in biodegradable polymers and as a building b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxepan-2-one is a seven-membered heterocyclic compound with potential applications as a monomer in biodegradable polymers and as a building block in synthetic chemistry. A thorough understanding of its solid-state properties is paramount for its purification, storage, and application, particularly in fields like drug development where crystalline form can dictate performance. This guide addresses a notable gap in the scientific literature: the absence of a publicly available, experimentally determined crystal structure and a detailed thermal analysis for 1,4-Dioxepan-2-one (CAS 3207-00-9).

Instead of merely reporting existing data, this document serves as a comprehensive theoretical and experimental blueprint. It outlines the authoritative, field-proven methodologies required to determine the crystal structure and thermal properties of this compound. We will explore the anticipated molecular conformation, predict the governing intermolecular forces, and provide detailed, self-validating protocols for single-crystal X-ray diffraction (SC-XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). This guide is designed to equip researchers with the necessary framework to execute this characterization, interpret the resulting data, and understand the critical relationship between crystal packing and thermal behavior.

Predicted Solid-State Chemistry and Molecular Structure

Before embarking on experimental determination, a theoretical assessment of 1,4-dioxepan-2-one's structure provides a foundational understanding of what to expect. The molecule's inherent features will dictate its conformation and the non-covalent interactions that stabilize its crystal lattice.

Molecular Structure and Conformational Analysis

The 1,4-dioxepan-2-one molecule, with the chemical formula C₅H₈O₃, incorporates a seven-membered ring containing an ester (lactone) functional group and two ether linkages. Unlike rigid six-membered rings, this larger ring system possesses significant conformational flexibility. It is predicted to adopt a non-planar conformation, such as a twist-chair or twist-boat, to minimize steric and torsional strain. The precise conformation within the crystal lattice will be a balance between these intramolecular forces and the stabilizing intermolecular interactions of the crystal packing.

tga_dsc_plot cluster_plot Hypothetical TGA-DSC Output for 1,4-Dioxepan-2-one origin x_axis Temperature (°C) → origin->x_axis y1_axis Mass (%) → y2_axis ← Heat Flow (mW) tga_start 100% tga_onset Tₒ (Decomposition Onset) tga_start->tga_onset TGA tga_end 0% tga_onset->tga_end TGA dsc_start dsc_melt_peak dsc_start->dsc_melt_peak DSC dsc_decomp_peak dsc_melt_peak->dsc_decomp_peak DSC dsc_melt_label Tₘ (Melting) Endotherm dsc_decomp_label Decomposition Exotherm

Foundational

A Technical Guide to the Reactivity Ratios of 1,4-Dioxepan-2-one in Random Copolymerization

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: 1,4-Dioxepan-2-one (DXO) is a seven-membered cyclic ether-ester monomer of significant interest for the synthesis of biodegradable and bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Dioxepan-2-one (DXO) is a seven-membered cyclic ether-ester monomer of significant interest for the synthesis of biodegradable and biocompatible polyesters. Its unique chemical structure, containing both an ester and an ether linkage, imparts flexibility and hydrophilicity to copolymers, making them highly valuable for applications in drug delivery, medical devices, and tissue engineering. Controlling the microstructure of these copolymers is paramount to tailoring their physicochemical properties, such as degradation rate, drug-release kinetics, and mechanical strength. This guide provides an in-depth exploration of the random copolymerization of DXO, focusing on the core principles and practical determination of its reactivity ratios, which are the key parameters governing copolymer composition and sequence distribution.

The Theoretical Framework of Copolymerization

Random copolymerization via ring-opening polymerization (ROP) is a powerful method to create materials with properties intermediate to or synergistic of the parent homopolymers. When two monomers, M₁ (e.g., DXO) and M₂ (a comonomer like L-lactide or ε-caprolactone), are polymerized, the growing polymer chain end can be either an M₁ or M₂ unit. There are four possible propagation reactions, each with a specific rate constant (k):

  • k₁₁: A chain ending in M₁ adds another M₁ monomer.

  • k₁₂: A chain ending in M₁ adds an M₂ monomer.

  • k₂₂: A chain ending in M₂ adds another M₂ monomer.

  • k₂₁: A chain ending in M₂ adds an M₁ monomer.

The reactivity ratios , r₁ and r₂, are the cornerstone for understanding this process. They are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[1]

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

These ratios dictate the instantaneous composition of the copolymer chain. The relationship between the monomer feed composition (f₁ and f₂) and the resulting copolymer composition (F₁ and F₂) is described by the Mayo-Lewis equation :[2]

F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)

Understanding these ratios is not merely academic; it is the predictive tool that allows scientists to engineer a polymer's microstructure.

Interpreting Reactivity Ratios: From Numbers to Microstructure

The values of r₁ and r₂ provide a clear window into the polymerization behavior and the resulting copolymer architecture.[1][2]

  • Ideal/Statistical Copolymerization (r₁r₂ = 1): The growing chain end shows no preference for either monomer. The monomer units are incorporated randomly, and their distribution along the chain is governed by the monomer feed ratio.

  • Alternating Copolymerization (r₁ ≈ 0, r₂ ≈ 0): Each growing chain end strongly prefers to add the other monomer. This results in a highly ordered, alternating sequence of M₁ and M₂ units.

  • Blocky Copolymerization (r₁ > 1, r₂ > 1): Both types of growing chain ends prefer to add their own monomer. This leads to long sequences of identical monomers, forming a block-like structure.

  • Gradient/Statistical Copolymerization (r₁ > 1, r₂ < 1 or vice versa): One monomer is more reactive than the other. The more reactive monomer (with the higher r value) is consumed more rapidly, leading to a copolymer whose composition drifts as the polymerization proceeds.[2]

The following diagram illustrates this fundamental relationship.

G cluster_r_values cluster_structure r1r2_1 r₁ ≈ 1, r₂ ≈ 1 (r₁r₂ ≈ 1) random Ideal / Random -A-B-B-A-B-A-A-B- r1r2_1->random r1r2_0 r₁ ≈ 0, r₂ ≈ 0 (r₁r₂ ≈ 0) alternating Alternating -A-B-A-B-A-B-A-B- r1r2_0->alternating r1_gt1 r₁ > 1, r₂ < 1 gradient Gradient / Statistical -A-A-A-B-A-A-B-B- r1_gt1->gradient r1r2_gt1 r₁ > 1, r₂ > 1 blocky Blocky -A-A-A-A-B-B-B-B- r1r2_gt1->blocky

Figure 1. Relationship between reactivity ratios and copolymer microstructure.

Reactivity Ratios of DXO with Common Comonomers

Experimental studies have determined the reactivity ratios for the copolymerization of DXO with several important cyclic ester monomers, typically using stannous octoate (Sn(Oct)₂) as a catalyst. These values are critical for designing copolymers with desired properties.

Comonomer (M₂)r₁(DXO)r₂(Comonomer)Polymerization ConditionsReference
L-Lactide (LLA)0.110Bulk, Sn(Oct)₂, 110°C[3][4][5]
ε-Caprolactone (CL)1.20.7Bulk, Sn(Oct)₂[6]
δ-Valerolactone (VL)2.30.5Bulk, Sn(Oct)₂, 110°C[7][8]

Analysis of the Data:

  • DXO and L-Lactide (r_DXO = 0.1, r_LLA = 10): There is a large disparity in reactivity. The L-lactide is significantly more reactive than DXO. A growing chain ending in an L-lactide unit is 10 times more likely to add another L-lactide than a DXO monomer. Conversely, a chain ending in DXO is 10 times more likely to add an L-lactide than another DXO. This leads to copolymers with a block-like or gradient structure, where L-lactide is consumed rapidly at the beginning of the polymerization.[3][4]

  • DXO and ε-Caprolactone (r_DXO = 1.2, r_CL = 0.7): The reactivity ratios are close to unity, and their product (0.84) is also near 1. This indicates a tendency towards ideal random copolymerization. Both monomers are incorporated into the growing chain at rates roughly proportional to their concentration in the feed, resulting in a statistically random distribution of monomer units.[6]

  • DXO and δ-Valerolactone (r_DXO = 2.3, r_VL = 0.5): In this pair, DXO is the more reactive monomer. A growing chain ending in a DXO unit prefers to add another DXO, while a chain ending in a δ-valerolactone unit also prefers to add DXO. This will lead to a copolymer that is initially rich in DXO units.[7][8]

Experimental Determination of Reactivity Ratios: A Self-Validating Protocol

The accurate determination of reactivity ratios is a meticulous process. The foundational principle is to polymerize a series of monomer mixtures with varying initial feed ratios (f₁/f₂) and to halt the reactions at low conversion (typically <10%).[1] This "low conversion" criterion is critical because the Mayo-Lewis equation describes the instantaneous copolymer composition; at low conversion, the monomer feed ratio has not yet significantly changed, so the approximation holds true.[1]

The following diagram and protocol outline a robust, self-validating workflow.

G A 1. Materials & Purification B 2. Polymerization Series Setup (Varying f_DXO / f_Comonomer) A->B C 3. Low Conversion ROP (<10% conversion) B->C D 4. Quenching & Isolation (Precipitation) C->D E 5. Copolymer Characterization (¹H NMR for Composition, F_DXO) D->E F 6. Data Analysis (Fineman-Ross or Kelen-Tüdős Plot) E->F G 7. Determine Reactivity Ratios (r_DXO and r_Comonomer) F->G

Figure 2. Experimental workflow for determining reactivity ratios.
Step-by-Step Methodology
  • Materials and Purification (Causality: Removing Initiators/Inhibitors)

    • Monomers: 1,4-Dioxepan-2-one (DXO) and comonomer (e.g., ε-caprolactone).

    • Initiator: Stannous octoate (Sn(Oct)₂).

    • Solvent (optional): Toluene, if conducting solution polymerization.

    • Protocol: Monomers must be purified, typically by recrystallization or distillation, to remove water and other impurities. Water can act as an unwanted initiator in ROP, leading to poor control over molecular weight and kinetics.[4] The initiator and solvent must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Polymerization Series Setup

    • Protocol: Prepare a series of at least five reactions. In each, vary the initial molar feed ratio of DXO to the comonomer (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).

    • Causality: A range of feed ratios is essential to generate a robust dataset that spans the composition space, allowing for accurate linear regression in the data analysis step.

    • Procedure: In a glovebox or using Schlenk line techniques, add the precise molar amounts of DXO and comonomer to separate, flame-dried reaction vessels. Add the initiator (e.g., at a monomer-to-initiator ratio of 500:1) dissolved in dry toluene.

  • Low Conversion Ring-Opening Polymerization

    • Protocol: Place the reaction vessels in a thermostated oil bath at the desired temperature (e.g., 110°C). The reaction time must be predetermined in preliminary kinetic runs to ensure the total monomer conversion remains below 10%.

    • Trustworthiness: This is the most critical experimental control. Exceeding 10% conversion leads to "compositional drift," where the monomer feed ratio changes significantly, violating the assumptions of the linear methods used for analysis and leading to inaccurate r values.[1]

  • Quenching and Copolymer Isolation

    • Protocol: After the designated time, rapidly cool the vessels in an ice bath to halt the polymerization. Dissolve the viscous mixture in a small amount of a good solvent (e.g., chloroform). Precipitate the copolymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Causality: Precipitation separates the newly formed copolymer from unreacted monomers, the initiator, and solvent. Repeated washing and drying under vacuum are necessary to ensure the isolated polymer is pure, which is crucial for accurate compositional analysis.

  • Compositional Analysis via ¹H NMR Spectroscopy

    • Protocol: Dissolve a small amount of the purified, dry copolymer in a deuterated solvent (e.g., CDCl₃). Acquire a quantitative ¹H NMR spectrum.

    • Expertise: ¹H NMR is a precise and non-destructive method to determine the molar ratio of monomer units incorporated into the copolymer chain (F₁ and F₂).[9][10] By integrating the area under characteristic peaks unique to each monomer unit, their relative proportion can be calculated.

    • Example (P(DXO-co-CL)):

      • PDXO unit: The peak for the -O-CH₂ -C=O protons typically appears around 4.3 ppm.

      • PCL unit: The peak for the -O-CH₂ -C=O protons appears around 4.1 ppm.

      • Calculation: Let I_DXO be the integral of the DXO peak (2 protons) and I_CL be the integral of the CL peak (2 protons). The molar fraction of DXO in the copolymer (F_DXO) is calculated as: F_DXO = (I_DXO / 2) / [(I_DXO / 2) + (I_CL / 2)]

  • Data Analysis: Fineman-Ross or Kelen-Tüdős Methods

    • Principle: These are graphical methods that rearrange the copolymerization equation into a linear form (y = mx + c).[11][12][13][14] By plotting the experimental data (derived from initial feed ratios, f, and measured copolymer compositions, F), the reactivity ratios can be determined from the slope and intercept of the resulting line.

    • Fineman-Ross Equation: [11][14] G / H = r₁ - r₂ (1 / H) where G = f₁(F₂-1) / f₂ and H = f₁² / f₂² A plot of G/H versus 1/H yields a straight line with slope r₁ and intercept -r₂.

    • Kelen-Tüdős Equation: [12][13] This method introduces a constant (α) to spread the data points more evenly, reducing bias from data at the extremes of the feed composition.[12] η = (r₁ + r₂/α)ξ - r₂/α where η and ξ are functions of f and F, and α is a constant based on the experimental data range. A plot of η versus ξ gives r₁ and -r₂/α from the intercepts.

    • Trustworthiness: Using these established linear methods provides a validated pathway to extract the kinetic parameters from the raw experimental data. Modern approaches may also use non-linear least-squares fitting of the Mayo-Lewis equation directly, which can avoid the biases introduced by linearization.[2]

Conclusion: Engineering Advanced Biomaterials

The reactivity ratios of 1,4-dioxepan-2-one are not just physical constants; they are the fundamental design parameters for creating advanced biodegradable polyesters. A thorough understanding and precise experimental determination of these values enable researchers to move beyond simple homopolymers and engineer random copolymers with meticulously controlled microstructures. By leveraging the distinct reactivity of DXO with comonomers like L-lactide and ε-caprolactone, scientists can fine-tune properties such as flexibility, degradation profiles, and hydrophilicity, paving the way for next-generation materials in regenerative medicine and targeted drug delivery.

References

  • Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262. [Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I A new improved linear graphic method. Journal of Macromolecular Science: Part A-Chemistry, 9(1), 1-27. [Link]

  • Duda, A., & Penczek, S. (2003). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. Macromolecules, 36(22), 8357-8362. [Link]

  • Kelen, T., Tüdös, F., & Turcsányi, B. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. II. A new improved linear graphic method. Journal of Polymer Science: Polymer Chemistry Edition, 13(10), 2277-2292. [Link]

  • Tudorachi, N., & Oprea, A. M. (2018). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 10(9), 983. [Link]

  • Lecomte, P., & Jérôme, R. (2003). Synthesis and Characterization of Random Copolyesters of ε-Caprolactone and 2-Oxepane-1,5-dione. Macromolecules, 36(10), 3719-3725. [Link]

  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594-1601. [Link]

  • Lynd, N. A., & Hillmyer, M. A. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, 48(19), 7074-7082. [Link]

  • Sato, K., & Asakura, T. (2019). Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. Polymer Journal, 51(10), 1059-1067. [Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios.I A new improved linear graphic method. Journal of Macromolecular Science: Chemistry, A9(1), 1-27. [Link]

  • Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262. [Link]

  • Tüdös, F., Kelen, T., Földes-Berezsnich, T., & Turcsányi, B. (1976). Analysis of Linear Methods for Determining Copolymerization Reactivity Ratios. III. Linear Graphic Method for Evaluating Data Obtained at High Conversion Levels. Journal of Macromolecular Science: Part A - Chemistry, 10(8), 1503-1520. [Link]

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1774-1784. [Link]

  • Lee, C. W., & Kimura, Y. (2009). Mechanistic study on Sn(Oct)2-catalyzed, ring-opening polymerization of p-dioxanone by surface-initiated polymerization and X-ray photoelectron spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 47(12), 3108-3117. [Link]

  • Shen, Y., & Shen, Z. (2000). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3956-3961. [Link]

  • van der Meulen, I., de Geus, M., Antens, J., & Koning, C. E. (2011). Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF MS spectrum. Chemical Communications, 47(44), 12154-12156. [Link]

  • Gruvegård, M., Lindberg, T., & Albertsson, A. C. (1998). Random Copolymers of 1,5-Dioxepan-2-one. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(5), 885-900. [Link]

  • Ryner, M., & Albertsson, A. C. (2001). Mechanism of Ring-Opening Polymerization of 1,5-Dioxepan-2-one and l-Lactide with Stannous 2-Ethylhexanoate. A Theoretical Study. Macromolecules, 34(13), 4337-4342. [Link]

  • Van der Meulen, I., et al. (2011). Investigation of monomer reactivity, polymer microstructure and solubility in the copolymerization of 1,5-dioxepan-2-one with alkyl substituted lactones. Polymer Chemistry, 2(7), 1534-1542. [Link]

  • Merckle, D., & Weems, A. C. (2023). Organocatalysis in Ring Opening Copolymerization as a Means of Tailoring Molecular Weight Dispersity and the Subsequent Impact on Physical Properties in 4D Printable Photopolymers. Polymers, 15(3), 567. [Link]

  • Van der Meulen, I., et al. (2023). Investigation of monomer reactivity, polymer microstructure and solubility in the copolymerization of 1,5-dioxepan-2-one with alkyl substituted lactones. R Discovery. [Link]

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. [Link]

  • Albertsson, A. C., & Löfgren, A. (1995). Synthesis and Characterization of Poly(1,5-Dioxepan-2-one-co-L-Lactic Acid) and Poly(1,5-Dioxepan-2-one-co-D,L-Lactic Acid). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 32(1), 41-59. [Link]

  • Gruvegård, M., Lindberg, T., & Albertsson, A. C. (1998). Random Copolymers of 1,5-Dioxepan-2-one. Journal of Macromolecular Science, Part A, 35(5), 885-900. [Link]

  • Xu, J., Chen, Y., Xiao, W., Zhang, J., Bu, M., Zhang, X., & Lei, C. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1642. [Link]

  • Albertsson, A. C., & Eklund, M. (1995). Synthesis and characterization of poly(1,5-dioxepan-2-one-co-L-lactic acid) and poly(1,5-dioxepan-2-one-co-D-lactic acid). Journal of Macromolecular Science, Pure and Applied Chemistry, A32(1), 41-59. [Link]

  • Lynd, N. A. (2024). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. [Link]

  • Xu, J., Chen, Y., Xiao, W., Zhang, J., Bu, M., Zhang, X., & Lei, C. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1642. [Link]

  • Buback, M., et al. (2021). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry, 12(30), 4304-4313. [Link]

  • Kricheldorf, H. R., Jenssen, J., & Kreiser-Saunders, I. (1991). Polymers of carbonic acid, 6. Polymerization of trimethylene carbonate (1,3-dioxan-2-one) with complexation catalysts. Die Makromolekulare Chemie, 192(10), 2391-2399. [Link]

  • Jing, F., & Hillmyer, M. A. (2016). Biobased Copolymers via Cationic Ring-Opening Copolymerization of Levoglucosan Derivatives and ε-Caprolactone. ACS Sustainable Chemistry & Engineering, 4(11), 6149-6156. [Link]

  • Grijpma, D. W., & Feijen, J. (2006). Resilient Bioresorbable Copolymers Based on Trimethylene Carbonate, l-Lactide, and 1,5-Dioxepan-2-one. Biomacromolecules, 7(5), 1593-1600. [Link]

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled ring-opening polymerization of L-lactide and 1,5-dioxepan-2-one forming a triblock copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1774-1784. [Link]

  • Soane, D. S. (2001, February 2). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8 - Overall and Local Composition In Copolymers. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,4-Dioxepan-2-one for Researchers and Drug Development Professionals

A Comprehensive Monograph on the Synthesis, Polymerization, Properties, and Biomedical Applications of a Versatile Cyclic Ester. This guide provides a detailed technical overview of 1,4-dioxepan-2-one, a seven-membered c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Monograph on the Synthesis, Polymerization, Properties, and Biomedical Applications of a Versatile Cyclic Ester.

This guide provides a detailed technical overview of 1,4-dioxepan-2-one, a seven-membered cyclic ester of significant interest in the development of biodegradable polymers for biomedical applications. We will delve into its fundamental chemical and physical properties, synthesis methodologies, polymerization characteristics, and the properties of the resulting polymer, poly(1,4-dioxepan-2-one). Particular emphasis will be placed on its applications in the field of drug delivery, offering insights for researchers, scientists, and professionals in drug development.

Core Properties of 1,4-Dioxepan-2-one

A foundational understanding of the physicochemical properties of 1,4-dioxepan-2-one is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Weight 116.11 g/mol [1]
CAS Number 3207-00-9[1]
Molecular Formula C₅H₈O₃[1]
IUPAC Name 1,4-dioxepan-2-one[1]

Synthesis of 1,4-Dioxepan-2-one: Methodologies and Protocols

The availability of high-purity 1,4-dioxepan-2-one is crucial for the synthesis of well-defined polymers. Several synthetic routes have been explored, with the regioselective oxidation of a diol being a notable method.

A reported efficient synthesis involves the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol.[2] Under basic conditions, the use of oxoammonium salts as oxidizing agents leads to a quantitative oxidative esterification, resulting in the desired lactone ring closure with good yields.[2]

Experimental Protocol: Synthesis via Regioselective Oxidation

This protocol is based on the principles described in the literature for the synthesis of 1,4- and 1,5-dioxepan-2-one.[2]

SynthesisWorkflow Diol 3-(2-hydroxyethoxy)propan-1-ol Oxidation Oxidation (Oxoammonium Salts, Base) Diol->Oxidation Reactant Lactonization Regioselective Lactone Ring Closure Oxidation->Lactonization Intermediate Product 1,4-Dioxepan-2-one Lactonization->Product Final Product

Caption: Workflow for the synthesis of 1,4-dioxepan-2-one.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3-(2-hydroxyethoxy)propan-1-ol in a suitable organic solvent.

  • Reaction Setup: Cool the solution in an ice bath and add the basic catalyst.

  • Oxidant Addition: Slowly add a solution of the oxoammonium salt to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and byproducts.

  • Purification: Purify the crude product using column chromatography or distillation to obtain pure 1,4-dioxepan-2-one.

Polymerization of 1,4-Dioxepan-2-one: Crafting Biodegradable Polyesters

The primary application of 1,4-dioxepan-2-one lies in its ability to undergo ring-opening polymerization (ROP) to produce poly(1,4-dioxepan-2-one), a biodegradable and biocompatible polyester. The mechanism of polymerization and the choice of catalyst are critical in controlling the properties of the resulting polymer.

The ROP of 1,4-dioxepan-2-one can be initiated by various catalysts, including metal-based coordinators and organocatalysts.[3] The polymerization typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the active catalyst center before being inserted into the growing polymer chain.[3] This mechanism allows for good control over the polymer's molecular weight and architecture.

Catalytic Systems for Ring-Opening Polymerization:

A range of catalysts have been successfully employed for the ROP of 1,4-dioxepan-2-one and its analogs, each offering distinct advantages in terms of activity, control, and biocompatibility.

Catalyst TypeExamplesKey Features
Organometallic Stannous octoate (Sn(Oct)₂), Lanthanum isopropoxideHigh activity, widely used for biomedical polymers.
Organocatalysts 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Metal-free, offering advantages for biomedical applications where residual metal content is a concern.[1]

Experimental Protocol: Bulk Polymerization using Stannous Octoate

ROP_Workflow Monomer 1,4-Dioxepan-2-one Polymerization Bulk Polymerization (Inert Atmosphere, Heat) Monomer->Polymerization Initiator Initiator (e.g., alcohol) Initiator->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Polymer Poly(1,4-dioxepan-2-one) Polymerization->Polymer

Caption: General workflow for the ring-opening polymerization.

Step-by-Step Methodology:

  • Monomer and Catalyst Preparation: Dry the 1,4-dioxepan-2-one monomer and the initiator (e.g., benzyl alcohol) over a suitable drying agent. Prepare a stock solution of the stannous octoate catalyst in a dry, aprotic solvent.

  • Reaction Setup: Add the monomer and initiator to a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Heat the mixture to the desired reaction temperature (typically between 100-140 °C) and add the catalyst solution.

  • Polymerization: Allow the polymerization to proceed for the desired time, with periodic sampling to monitor monomer conversion and molecular weight progression via techniques like Gel Permeation Chromatography (GPC).

  • Termination and Purification: Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Properties of Poly(1,4-dioxepan-2-one)

Poly(1,4-dioxepan-2-one) exhibits a unique combination of properties that make it an attractive material for biomedical applications.

  • Biodegradability and Biocompatibility: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic byproducts. This biodegradability, coupled with good biocompatibility, is a key advantage for in vivo applications.

  • Thermal Properties: The thermal characteristics of the polymer can be tailored by controlling its molecular weight and crystallinity.

  • Mechanical Properties: The mechanical properties of poly(1,4-dioxepan-2-one) can be modulated through copolymerization with other cyclic esters, such as lactide or caprolactone, to achieve a desired balance of strength, flexibility, and degradation rate.

Applications in Drug Delivery

The favorable properties of poly(1,4-dioxepan-2-one) have led to its exploration in various drug delivery systems. Its ability to form nanoparticles, microspheres, and other drug-eluting matrices makes it a versatile platform for controlled release applications.

Drug-Eluting Implants and Scaffolds: The biodegradable nature of poly(1,4-dioxepan-2-one) makes it suitable for fabricating temporary implants and tissue engineering scaffolds that can release therapeutic agents locally as they degrade, eliminating the need for a second surgical procedure for removal.

Nanoparticles for Targeted Delivery: Poly(1,4-dioxepan-2-one)-based nanoparticles can encapsulate a wide range of therapeutic agents, protecting them from premature degradation and enabling targeted delivery to specific tissues or cells. The surface of these nanoparticles can be further functionalized with targeting ligands to enhance their specificity.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 1,4-dioxepan-2-one and its corresponding polymer.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,4-Dioxepan-2-one is a valuable monomer for the synthesis of biodegradable polyesters with significant potential in the biomedical field, particularly in drug delivery. Its tunable properties, biocompatibility, and biodegradability make it a compelling candidate for the development of advanced therapeutic systems. Further research into its copolymerization with other monomers and the formulation of novel drug delivery platforms will undoubtedly continue to expand its utility in addressing critical challenges in medicine.

References

  • Hassannia, A., Piercy, G., & Merbouh, N. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry, 6(6), 478-480. [Link]

  • PubChem. (n.d.). 1,4-Dioxepan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Albertsson, A.-C., & Varma, I. K. (2002). Recent Developments in Ring-Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules, 4(6), 1466–1486.
  • Li, S., & McCarthy, S. (1999). Synthesis and characterization of a new biodegradable poly(ether ester) from 1,4-dioxan-2-one.
  • Deng, X., & Hao, J. (2018).
  • Odian, G. (2004).
  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282.
  • Kricheldorf, H. R., & Eggerstedt, S. (1998). Polylactones, 45. Anionic and pseudoanionic polymerization of 1,4-dioxan-2-one. Macromolecular Chemistry and Physics, 199(2), 283-290.

Sources

Protocols & Analytical Methods

Method

Protocol for the Enzymatic Ring-Opening Polymerization of 1,4-Dioxepan-2-one

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a detailed protocol for the enzymatic ring-opening polymerization (eROP) of 1,4-dioxepan-2-one (DXO) to synthesize poly(...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the enzymatic ring-opening polymerization (eROP) of 1,4-dioxepan-2-one (DXO) to synthesize poly(1,4-dioxepan-2-one) (PPDX), a biodegradable and biocompatible polyester-ether. The use of lipases, particularly immobilized Candida antarctica Lipase B (CALB), offers a sustainable and highly selective alternative to traditional organometallic catalysts, yielding polymers with desirable characteristics for biomedical applications.[1][2][3] This document outlines the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for polymer characterization, designed for researchers in polymer chemistry, materials science, and drug development.

Introduction: The Shift to Greener Polymer Synthesis

Aliphatic polyesters have become cornerstones in the biomedical field due to their excellent biocompatibility and biodegradability.[1] Poly(1,4-dioxepan-2-one), in particular, is noted for the unique ether bond in its backbone, which imparts flexibility and favorable degradation kinetics.[3] Traditionally, the synthesis of such polyesters relies on ring-opening polymerization using metal-based catalysts like stannous octoate.[3][4] However, concerns over metal residue toxicity have propelled the search for greener synthetic routes.[5]

Enzymatic polymerization has emerged as a powerful alternative, leveraging the catalytic efficiency of enzymes under mild reaction conditions.[6][7] This method avoids harsh temperatures and toxic catalysts, ensuring the production of high-purity polymers suitable for sensitive applications.[5][8] Lipases, a class of hydrolases, are exceptionally effective in catalyzing ester bond formation in non-aqueous environments, making them ideal for the ROP of lactones like DXO.[1][9] Among them, Candida antarctica Lipase B (CALB), especially in its immobilized form (Novozym® 435), is widely recognized for its high activity, stability, and reusability.[2][10]

Reaction Mechanism: Lipase-Catalyzed Ring-Opening

The lipase-catalyzed polymerization of lactones proceeds through a coordinated "acyl-enzyme intermediate" mechanism.[9] This process is a reversal of the enzyme's natural hydrolytic function.

The key steps are:

  • Acylation (Enzyme Activation): The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl group of the 1,4-dioxepan-2-one monomer. This opens the ring and forms a covalent acyl-enzyme intermediate, effectively activating the monomer.[9]

  • Initiation: A nucleophile, typically an alcohol (initiator) or a residual water molecule, attacks the acyl carbon of the intermediate. This cleaves the acyl-enzyme bond and generates a linear, hydroxyl-terminated monomer or short oligomer, which is the first propagating species.[9][11]

  • Propagation: The terminal hydroxyl group of a growing polymer chain then acts as the nucleophile, repeatedly attacking new acyl-enzyme intermediates. This process elongates the polymer chain in a controlled manner.[9]

Lipase_ROP_Mechanism Monomer 1,4-Dioxepan-2-one (Monomer) AcylEnzyme Acyl-Enzyme Intermediate Monomer->AcylEnzyme Acylation Lipase Lipase-OH (Enzyme) Lipase->AcylEnzyme PropagatingChain Propagating Chain H-(Polymer)-OH AcylEnzyme->PropagatingChain Initiation ElongatedChain Elongated Chain H-(Polymer)n+1-OH AcylEnzyme->ElongatedChain Propagation Initiator Initiator (R-OH) Initiator->PropagatingChain PropagatingChain->ElongatedChain

Caption: Mechanism of lipase-catalyzed ring-opening polymerization.

Experimental Application & Protocol

This protocol details the synthesis of PPDX in bulk (solvent-free), a method that enhances reaction rates and simplifies purification.

Materials and Reagents
Reagent/MaterialGrade/SpecificationRationale for Selection
1,4-Dioxepan-2-one (DXO)>98% PurityMonomer unit. Must be purified before use to remove inhibitors.
Novozym® 435Immobilized CALBRobust, reusable, and highly active biocatalyst.[10][12]
Ethyl AcetateAnhydrousSolvent for monomer recrystallization.[13][14]
ChloroformACS GradeSolvent for dissolving the final polymer.
MethanolAnhydrous, Cold (<4°C)Non-solvent for precipitating and purifying the polymer.[15]
Nitrogen or Argon GasHigh Purity (99.99%)Provides an inert atmosphere to prevent side reactions.
Schlenk Flask & Glassware-Must be oven-dried (>120°C) to remove all moisture.
Pre-Polymerization: Monomer Purification

Causality: The purity of the monomer is paramount. Impurities, especially acidic compounds or water, can inhibit enzyme activity or act as uncontrolled initiators, leading to low molecular weights and broad polydispersity. Recrystallization is a highly effective purification method.[13][14]

Step-by-Step Monomer Purification:

  • Dissolve crude 1,4-dioxepan-2-one in a minimal amount of warm ethyl acetate (approx. 1 g per 1 mL).[13]

  • Cool the solution slowly to room temperature, then transfer to a freezer (-20°C) for several hours to induce crystallization.

  • Filter the resulting crystals using a Büchner funnel and wash them with a small amount of cold ethyl acetate.

  • Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent. Store the purified monomer under an inert atmosphere.

Polymerization Procedure

Step-by-Step Protocol:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool under a stream of nitrogen or argon. Maintaining an inert atmosphere is crucial.

  • Charging the Flask: To the flask, add the purified 1,4-dioxepan-2-one (e.g., 2.0 g, 17.2 mmol).

  • Adding the Biocatalyst: Add Novozym® 435. A typical loading is 5-10% by weight relative to the monomer (e.g., 100-200 mg).[4]

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath set to 80°C.

  • Polymerization: Begin stirring the mixture. As the monomer melts, the enzyme beads will become suspended. Allow the polymerization to proceed for 24-48 hours. The viscosity of the mixture will noticeably increase as the polymer forms.

Polymer Isolation and Purification

Causality: The goal is to separate the synthesized polymer from the enzyme and any unreacted monomer. This is achieved by dissolving the polymer in a good solvent and precipitating it in a non-solvent.[15]

Step-by-Step Isolation:

  • Reaction Quenching: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Solubilization: Add chloroform (approx. 10 mL) to dissolve the polymer. Stir until the viscous mixture becomes a homogeneous solution.

  • Enzyme Removal: Filter the solution through a sintered glass funnel or a plug of glass wool to remove the Novozym® 435 beads. The recovered enzyme can be washed with chloroform, dried under vacuum, and stored for reuse.

  • Precipitation: Slowly add the polymer solution dropwise into a beaker containing vigorously stirring, cold methanol (approx. 200 mL). A white, fibrous precipitate of PPDX will form immediately.[16]

  • Collection: Allow the precipitate to settle, then collect it by vacuum filtration.

  • Drying: Wash the collected polymer with a small amount of fresh methanol and dry it under high vacuum at room temperature until a constant weight is achieved (typically 24-48 hours).

Data Presentation and Polymer Characterization

Typical Reaction Parameters and Outcomes
ParameterTypical RangeEffect on Polymerization
Temperature 60 - 100 °CHigher temperatures increase reaction rate but may risk enzyme denaturation or polymer degradation.[9][17]
Enzyme Loading 5 - 10 wt%Higher loading increases the rate but also the cost.
Reaction Time 12 - 72 hoursLonger times lead to higher monomer conversion and molecular weight, up to an equilibrium point.[4]
Expected Mₙ ( g/mol ) 10,000 - 50,000Dependent on monomer purity and reaction conditions.
Expected PDI (Mₙ/Mₙ) 1.5 - 2.5Enzymatic polymerization typically yields a broader PDI than living polymerizations.
Essential Characterization Techniques
  • Nuclear Magnetic Resonance (¹H NMR): Used to confirm the polymer structure. The solvent for analysis is typically CDCl₃.

    • Expected Chemical Shifts (δ, ppm):

      • 4.22 ppm: –C(=O)CH ₂CH ₂O–

      • 3.75 ppm: –C(=O)CH₂CH ₂OCH ₂CH ₂O–

      • 3.65 ppm: –C(=O)CH₂CH₂OCH ₂CH ₂O–

      • 2.61 ppm: –C(=O)CH ₂CH₂OCH₂CH₂O–[16]

  • Size Exclusion Chromatography (SEC/GPC): This is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI). THF is a common eluent, and calibration is performed with polystyrene standards.

  • Differential Scanning Calorimetry (DSC): Measures the polymer's thermal transitions. PPDX typically exhibits a melting temperature (Tₘ) around 110°C and a glass transition temperature (T₉) of approximately -39°C.[3][16]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and degradation profile of the polymer.[3]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final analysis.

eROP_Workflow Start Start Monomer_Purify Monomer Purification (Recrystallization) Start->Monomer_Purify Glassware_Prep Glassware Preparation (Oven-Dry) Start->Glassware_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purify->Reaction_Setup Glassware_Prep->Reaction_Setup Polymerization Polymerization (80°C, 24-48h) Reaction_Setup->Polymerization Isolation Polymer Isolation (Dissolution & Precipitation) Polymerization->Isolation Purification Purification (Filtration & Drying) Isolation->Purification Characterization Characterization (NMR, SEC, DSC) Purification->Characterization End End Characterization->End

Caption: Complete experimental workflow for enzymatic PPDX synthesis.

References

  • Enzymatic synthesis of polyesters and their application in protein-polymer conjugation and networks form
  • Enzyme-Catalyzed Synthesis of Polyesters. (2022). Encyclopedia.pub. [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (n.d.). SpringerLink. [Link]

  • Jiang, Y., & Su, Z. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 13(3), 414. [Link]

  • Mechanism of lipase-catalyzed polymerization of lactones. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. (2020). RSC Publishing. [Link]

  • The use of polymer-supported Candida antarctica lipase B to achieve the entropically-driven ring-opening polymerization of macrocyclic bile acid derivatives via transesterification: selectivity of the reactions and the structures of the polymers produced. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Loth, M., et al. (2018). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. MDPI. [Link]

  • Candida antarctica lipase B catalyzed polymerization of lactones: Effects of immobilization matrices on polymerization kinetics & molecular weight. (n.d.). ResearchGate. [Link]

  • Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. (2008). ResearchGate. [Link]

  • Characterization of Electrospun Novel Poly(ester-ether) Copolymers: 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one. (2025). ResearchGate. [https://www.researchgate.net/publication/288003923_Characterization_of_Electrospun_Novel_Poly ester-ether_Copolymers_14-Dioxan-2-one_and_DL-3-Methyl-14-dioxan-2-one]([Link] ester-ether_Copolymers_14-Dioxan-2-one_and_DL-3-Methyl-14-dioxan-2-one)

  • Synthesis, characterization and aqueous dispersion of dextran-g-poly(1,4-dioxan-2-one) copolymers. (2009). OUCI. [Link]

  • Xu, J., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1642. [Link]

  • Purification of 1,4-dioxan-2-one by crystallization. (1995).
  • Purification of 1,4-dioxan-2-one by crystallization. (1994).
  • Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. (2019). RSC Publishing. [Link]

  • Matsumura, S., et al. (1997). Enzyme-Catalyzed Ring-Opening Polymerization of 1,3-Dioxan-2-one to Poly(trimethylene carbonate). Macromolecules, 30(10), 3122–3124. [Link]

  • Kobayashi, S., & Uyama, H. (2011). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 49(1), 1-28. [Link]

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers. (2026). ResearchGate. [Link]

  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. (2025). ResearchGate. [Link]

  • Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. (n.d.). ResearchGate. [Link]

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2019). National Center for Biotechnology Information. [Link]

  • Mechanistic limitations in the synthesis of polyesters by lipase-catalyzed ring-opening polymerization. (2003). PubMed. [Link]

  • Purification of 1,4-Dioxane. (n.d.). LookChem. [Link]

  • Purification of amphiphilic polyester? (2024). ResearchGate. [Link]

  • Loefgren, A., et al. (1995). Synthesis and Characterization of Biodegradable Homopolymers and Block Copolymers Based on 1,5-Dioxepan-2-one. Macromolecules, 28(26), 8835–8840. [Link]

Sources

Application

Application Note &amp; Protocols: Advanced Copolymerization Techniques for 1,4-Dioxepan-2-one (DXO) and ε-Caprolactone (CL)

Abstract & Introduction The strategic combination of different monomer units into a single polymer chain is a cornerstone of modern materials science, enabling the creation of materials with precisely tailored properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The strategic combination of different monomer units into a single polymer chain is a cornerstone of modern materials science, enabling the creation of materials with precisely tailored properties. Copolymers of ε-caprolactone (CL) and 1,4-dioxepan-2-one (DXO) are of significant interest, particularly in the biomedical and pharmaceutical fields.[1][2] Poly(ε-caprolactone) (PCL) is a well-established, semi-crystalline, and biodegradable polyester approved by the FDA for various medical devices.[3][4] Its robust mechanical properties and slow degradation profile make it ideal for long-term applications like tissue engineering scaffolds and load-bearing devices.[4][5][6] However, its inherent hydrophobicity and slow degradation can be limitations.

Conversely, poly(1,4-dioxepan-2-one) (PDXO) is a hydrophilic, amorphous polymer with a low glass transition temperature (Tg ≈ -39 °C), attributed to the flexible ether linkage in its backbone.[7][8] By copolymerizing CL and DXO, it is possible to synthesize a family of poly(ester-ether)s where properties such as crystallinity, hydrophilicity, degradation rate, and mechanical flexibility can be finely tuned by adjusting the comonomer ratio.[2] This guide provides an in-depth exploration of the primary synthesis techniques for these copolymers, focusing on Ring-Opening Polymerization (ROP), and offers detailed protocols for researchers in materials science and drug development.

Copolymerization Strategies: The "Why" Behind the Method

The most effective and controlled method for synthesizing high molecular weight copolymers from cyclic ester monomers like CL and DXO is Ring-Opening Polymerization (ROP).[9][10] This technique offers excellent control over polymer architecture, molecular weight, and end-group functionality. The choice of the initiating/catalytic system is the most critical decision, as it dictates the reaction mechanism, potential for side reactions, and the suitability of the final polymer for biomedical use.

Metal-Catalyzed ROP

This is the most traditional and widely documented approach. Metal-based catalysts, particularly tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂), are highly efficient for the ROP of lactones.[2][11]

  • Causality (Why choose this method?): Metal-catalyzed systems are robust, well-understood, and highly effective at producing high molecular weight polymers with narrow molecular weight distributions. Sn(Oct)₂ is particularly favored for its high catalytic activity and solubility in common organic solvents and the molten monomers. The mechanism, known as coordination-insertion, involves the coordination of the monomer's carbonyl oxygen to the metal center, followed by nucleophilic attack from an initiator (typically an alcohol), which cleaves the acyl-oxygen bond of the monomer and propagates the chain. This provides excellent control over the polymerization process.[12]

Organocatalyzed ROP

To circumvent the issue of residual metal contamination, which is a significant concern for biomedical applications, organocatalysis has emerged as a powerful alternative.[7][8]

  • Causality (Why choose this method?): Organocatalysts offer a metal-free route to well-defined polyesters.[8] Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can activate the polymerization through various mechanisms, often by activating the initiating alcohol (e.g., benzyl alcohol) to form a more potent nucleophile.[8] This approach maintains excellent control over the polymer's molecular weight and structure while producing materials that are inherently more suitable for clinical translation due to the absence of toxic metal residues.

Enzymatic ROP

Enzymatic catalysis represents a "green" chemistry approach, utilizing enzymes like lipases to catalyze the polymerization under mild conditions.

  • Causality (Why choose this method?): This method is attractive for its high selectivity and operation under mild, often solvent-free, conditions. Immobilized enzymes like Candida antarctica Lipase B (Novozym 435) can effectively catalyze the ROP of lactones, providing another metal-free pathway.[10][13][14] The mechanism mimics the enzyme's natural esterification function. While potentially slower than other methods, it is highly biocompatible and environmentally friendly.

Experimental Workflows & Diagrams

A successful copolymerization experiment requires meticulous preparation, execution under controlled conditions, and thorough characterization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Purification & Analysis Monomer_Prep Monomer & Initiator Purification (Drying, Distillation) Setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) Monomer_Prep->Setup Glassware_Prep Glassware Drying (Oven/Flame-dried) Glassware_Prep->Setup Addition Add Monomers, Initiator, & Catalyst to Solvent/Bulk Setup->Addition Reaction Heat to Desired Temperature (e.g., 110-130 °C) Addition->Reaction Quench Quench Reaction & Dissolve in Solvent (e.g., CH2Cl2) Reaction->Quench Precipitate Precipitate Polymer in Non-Solvent (e.g., Cold Methanol) Quench->Precipitate Dry Dry Purified Polymer Under Vacuum Precipitate->Dry Characterize Characterize Polymer (NMR, GPC, DSC) Dry->Characterize

Diagram 1: General experimental workflow for Ring-Opening Polymerization.

G Catalyst Sn(Oct)₂ Catalyst Initiator (ROH) Monomer Monomer (CL or DXO) C=O -O- Catalyst:f0->Monomer:p1 Monomer:p2->Catalyst:f1 Intermediate Coordinated Intermediate Propagation Propagating Chain (RO-[-Monomer-]-H) Intermediate->Propagation 3. Insertion & Propagation Propagation->Monomer Chain Growth

Diagram 2: Simplified mechanism for Sn(Oct)₂-catalyzed ROP.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sn(Oct)₂-Catalyzed Random Copolymerization

This protocol describes the synthesis of a random P(CL-co-DXO) copolymer using a standard metal catalyst.

Materials:

  • ε-Caprolactone (CL), >99%

  • 1,4-Dioxepan-2-one (DXO), >98%

  • Stannous octoate (Sn(Oct)₂), ~95%

  • Benzyl alcohol (BnOH), anhydrous, >99.8%

  • Toluene, anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Methanol, cold (~4 °C)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Monomer Purification: Dry ε-caprolactone and benzyl alcohol over calcium hydride (CaH₂) for 48 hours and then distill under reduced pressure. DXO should be purified by recrystallization or distillation. Store all purified reagents under an inert atmosphere.[7]

  • Reaction Setup: Flame-dry the Schlenk flask under vacuum and backfill with inert gas. Repeat three times to ensure an anhydrous environment.

  • Charging the Flask: In a typical procedure for a 50:50 molar ratio copolymer, add DXO (e.g., 5.8 g, 50 mmol) and CL (e.g., 5.7 g, 50 mmol) to the flask.[7]

  • Initiator & Catalyst Addition: Add benzyl alcohol initiator via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight (e.g., for a target DP of 200, use ~0.5 mmol BnOH).

  • Add the required volume of a stock solution of Sn(Oct)₂ in anhydrous toluene via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is 1000:1 to 5000:1.

  • Polymerization: Immerse the flask in the preheated oil bath set to 130 °C. Allow the polymerization to proceed with vigorous stirring for 4-24 hours, depending on the desired conversion.

  • Purification: Cool the reaction to room temperature. Dissolve the viscous product in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly pouring the DCM solution into a large volume of cold methanol with stirring.

  • Decant the solvent and collect the white polymer precipitate. Redissolve in DCM and re-precipitate if necessary.

  • Drying: Dry the final product in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: DBU-Catalyzed Organometallic-Free Copolymerization

This protocol provides a metal-free alternative for synthesizing P(CL-co-DXO).

Materials:

  • Purified CL and DXO (as in Protocol 1)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), >98%

  • Benzyl alcohol (BnOH), purified (as in Protocol 1)

  • Dichloromethane (DCM) and cold Methanol

Procedure:

  • Reaction Setup: Follow steps 1-3 from Protocol 1, ensuring an anhydrous setup.

  • Reagent Addition: Add the desired molar amounts of DXO and CL to the flask. Add the calculated amount of benzyl alcohol initiator (e.g., for a [M]/[I] ratio of 100).

  • Catalyst Addition: Via syringe, add the DBU catalyst. A typical [Monomer]/[Catalyst] ratio is 100:1.

  • Polymerization: Stir the reaction mixture at room temperature (~25 °C). Organocatalyzed polymerizations are often faster; monitor the viscosity. The reaction is typically complete within 1-5 hours.

  • Termination & Purification: Terminate the reaction by adding a small amount of benzoic acid or acetic acid to neutralize the DBU catalyst.

  • Follow the purification and drying steps (7-10) from Protocol 1.

Protocol 3: Polymer Characterization

To validate the synthesis, the following characterization is essential.

  • ¹H NMR Spectroscopy (Copolymer Composition):

    • Dissolve ~10 mg of the dried polymer in CDCl₃.

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks:

      • PCL: ~4.06 ppm (-CH₂ -O-)

      • PDXO: ~4.22 ppm (-CO-CH₂ -CH₂-O-), ~3.75 ppm (-CH₂-O-CH₂ -CH₂-O-), and ~2.61 ppm (-CO-CH₂ -CH₂-O-)[7]

    • Calculate the molar composition by integrating the respective peaks.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC) (Molecular Weight & Polydispersity):

    • Dissolve the polymer in a suitable solvent (e.g., THF or CHCl₃) at a concentration of ~1-2 mg/mL.

    • Run the sample on a GPC system calibrated with polystyrene standards.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). A controlled polymerization should yield a Đ value below 1.5.

  • Differential Scanning Calorimetry (DSC) (Thermal Properties):

    • Seal 5-10 mg of the polymer in an aluminum DSC pan.

    • Use a heat/cool/heat cycle (e.g., -80 °C to 100 °C at 10 °C/min) to erase thermal history.

    • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan. The Tg and Tm will vary depending on the copolymer composition.

Representative Data

The properties of the final copolymer are highly dependent on the reaction conditions and monomer feed ratio.

ParameterMetal-Catalyzed (Sn(Oct)₂)Organocatalyzed (DBU)Expected Outcome & Significance
Catalyst Stannous Octoate1,8-Diazabicyclo[5.4.0]undec-7-eneSn(Oct)₂ is efficient but leaves metal residues. DBU is metal-free.
[M]/[I] Ratio 50 - 50050 - 500Controls the theoretical molecular weight of the polymer.
[M]/[C] Ratio 1000:1 - 10,000:150:1 - 200:1Affects the rate of polymerization.
Temperature 110 - 140 °C25 - 60 °CHigher temps can increase transesterification, broadening polydispersity.[15]
Time 4 - 24 h1 - 5 hOrganocatalysis is typically faster at lower temperatures.
Typical Mn (kDa) 10 - 10010 - 80Demonstrates successful polymerization to high molecular weight.
Typical Đ (Mw/Mn) 1.1 - 1.61.1 - 1.4Low values indicate a controlled/"living" polymerization process.

References

  • Albertsson, A. C., & Varma, I. K. (2000). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1774–1784. [Link]

  • Lecomte, P., & Jérôme, R. (2003). Synthesis and Characterization of Random Copolyesters of ε-Caprolactone and 2-Oxepane-1,5-dione. Macromolecules, 36(10), 3719–3725. [Link]

  • Albertsson, A. C., Edlund, U., & Stridsberg, K. (2010). Controlled ring-opening polymerization of lactones and lactides. KTH Royal Institute of Technology. [Link]

  • Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1635. [Link]

  • Pang, X., et al. (2008). Precision synthesis of microstructures in star-shaped copolymers of ε-caprolactone, L-lactide, and 1,5-dioxepan-2-one. Journal of Polymer Science Part A: Polymer Chemistry, 46(4), 1249-1264. [Link]

  • Pang, X., et al. (2008). Precision synthesis of microstructures in star-shaped copolymers of epsilon-caprolactone, L-lactide, and 1,5-dioxepan-2-one. KTH Royal Institute of Technology. [Link]

  • Deacy, A. C., et al. (2018). Investigation of monomer reactivity, polymer microstructure and solubility in the copolymerization of 1,5-dioxepan-2-one with alkyl substituted lactones. Polymer Chemistry, 9(34), 4410-4420. [Link]

  • Stridsberg, K., & Albertsson, A. C. (2006). Random Copolymers of 1,5-Dioxepan-2-one. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(4), 345-361. [Link]

  • Thongchum, B., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts. Polymers, 13(24), 4304. [Link]

  • Coumes, F., et al. (2021). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Journal of the American Chemical Society, 143(33), 13341–13349. [Link]

  • Gunatillake, P., & Adhikari, R. (2017). PCL and PCL-based materials in biomedical applications. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1-3. [Link]

  • Liu, Y., & Chen, Y. (2008). Enzymatic preparation of novel thermoplastic di-block copolyesters containing poly[(R)-3-hydroxybutyrate] and poly(epsilon-caprolactone) blocks via ring-opening polymerization. Biomacromolecules, 9(7), 1913-1920. [Link]

  • Bakandritsos, A., et al. (2023). Recent Advances on PEO-PCL Block and Graft Copolymers as Nanocarriers for Drug Delivery Applications. Pharmaceutics, 15(3), 947. [Link]

  • Tan, S. J. D., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry, 11, 1184713. [Link]

  • Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1635. [Link]

  • Hasirci, N., & Hasirci, V. (2017). PCL and PCL-Based Materials in Biomedical Applications. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 879-901. [Link]

  • Hasirci, N., & Hasirci, V. (2018). PCL and PCL-based materials in biomedical applications. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 879-901. [Link]

  • Kumar, A., & Kumar, N. (2026). A review of poly epsilon-caprolactone synthesis using ring opening polymerization. ResearchGate. [Link]

  • Imran, M., et al. (2025). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. ResearchGate. [Link]

  • Ponsart, S., et al. (2000). A novel route to poly(epsilon-caprolactone)-based copolymers via anionic derivatization. Biomacromolecules, 1(2), 275-281. [Link]

  • Wang, H., et al. (2016). Synthesis of a ROS-responsive analogue of poly(ε-caprolactone) by the living ring-opening polymerization of 1,4-oxathiepan-7-one. Polymer Chemistry, 7(4), 867-876. [Link]

  • Lertjiamprasert, K., et al. (2016). Enzymatic synthesis of poly(ε-caprolactone) in monocationic and dicationic ionic liquids. Journal of Polymer Research, 23(4), 74. [Link]

  • Li, S., et al. (2002). Enzymatic degradation of block copolymers prepared from epsilon-caprolactone and poly(ethylene glycol). Biomacromolecules, 3(3), 525-530. [Link]

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Method

Applications of 1,4-Dioxepan-2-one in Biodegradable Hydrogel Formulation: A Technical Guide for Researchers

Introduction: The Emerging Role of 1,4-Dioxepan-2-one in Advanced Biomaterials In the landscape of biodegradable polymers, the quest for materials with tunable properties, predictable degradation kinetics, and excellent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of 1,4-Dioxepan-2-one in Advanced Biomaterials

In the landscape of biodegradable polymers, the quest for materials with tunable properties, predictable degradation kinetics, and excellent biocompatibility is paramount. 1,4-Dioxepan-2-one (DXN), a seven-membered cyclic ester, is a promising monomer for the synthesis of biodegradable polyesters with unique characteristics. Its polymer, poly(1,4-dioxepan-2-one) (PDXN), possesses a combination of flexibility, due to the ether linkage in its backbone, and biodegradability, conferred by the ester bonds. These attributes make it an attractive candidate for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds.

This technical guide provides a comprehensive overview of the application of 1,4-dioxepan-2-one in the formulation of biodegradable hydrogels. We will delve into the synthesis of the monomer, its polymerization, and, most critically, the strategies for crosslinking the resulting polymers to form three-dimensional hydrogel networks. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the creation and characterization of DXN-based hydrogels.

Monomer Synthesis: The Gateway to PDXN-based Materials

While not as commercially ubiquitous as other lactones, 1,4-dioxepan-2-one can be synthesized through various routes. One established method involves the reaction of carbon monoxide with formaldehyde and a 1,2-glycol in the presence of a catalyst.[1] Understanding the synthesis of the monomer is crucial for researchers who may need to produce it in-house or require a specific purity for their applications.

Polymer Synthesis: Ring-Opening Polymerization of 1,4-Dioxepan-2-one

The primary method for producing high molecular weight poly(1,4-dioxepan-2-one) is through ring-opening polymerization (ROP). This technique offers excellent control over the polymer's molecular weight and architecture. The choice of initiator and catalyst is critical in dictating the polymerization kinetics and the final properties of the polymer.

Mechanism of Ring-Opening Polymerization:

The ROP of 1,4-dioxepan-2-one typically proceeds via a coordination-insertion mechanism, particularly when using metal-based catalysts such as tin(II) octoate (Sn(Oct)₂). The initiator, often an alcohol, coordinates to the metal catalyst, which then activates the monomer for nucleophilic attack by the initiator. This process propagates as the polymer chain grows.

ROP_Mechanism Monomer 1,4-Dioxepan-2-one Catalyst Catalyst (e.g., Sn(Oct)₂) Monomer->Catalyst Activation Initiator Initiator (e.g., Alcohol) Initiator->Catalyst Coordination Activated_Monomer Activated Monomer Initiator->Activated_Monomer Nucleophilic Attack Catalyst->Activated_Monomer Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring Opening Propagating_Chain->Monomer Propagation Polymer Poly(1,4-dioxepan-2-one) Propagating_Chain->Polymer

Figure 1: A simplified schematic of the ring-opening polymerization of 1,4-dioxepan-2-one.

Protocol 1: Synthesis of Poly(1,4-dioxepan-2-one) via Ring-Opening Polymerization

This protocol describes a representative synthesis of poly(1,4-dioxepan-2-one) using tin(II) octoate as a catalyst.

Materials:

  • 1,4-Dioxepan-2-one (DXN)

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol (as initiator)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

  • Charging the Reactor: In a Schlenk flask, add the desired amount of 1,4-dioxepan-2-one and anhydrous toluene. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.

  • Initiator and Catalyst Addition: Add benzyl alcohol as the initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. Subsequently, add the tin(II) octoate catalyst. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.

  • Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 110-130°C) and stir the reaction mixture under a nitrogen atmosphere. The polymerization time will vary depending on the reaction conditions but can range from several hours to 24 hours.

  • Purification: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer, initiator, and catalyst. Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Hydrogel Formulation: From Linear Polymer to 3D Network

The transformation of linear or branched poly(1,4-dioxepan-2-one) chains into a hydrogel requires the formation of a crosslinked network that can absorb and retain water. Both physical and chemical crosslinking methods can be employed, with the choice of method significantly impacting the hydrogel's properties.

Chemical Crosslinking Strategies:

Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in a stable and robust hydrogel network.[2]

  • Crosslinking via End Groups: For hydroxyl-terminated PDXN chains, diisocyanates (e.g., hexamethylene diisocyanate) can be used as crosslinkers to form urethane linkages.

  • Photopolymerization: If the PDXN chains are functionalized with photoreactive groups (e.g., acrylates), they can be crosslinked upon exposure to UV light in the presence of a photoinitiator.[3]

  • Click Chemistry: Functionalizing the polymer chains with "click-reactive" groups (e.g., azides and alkynes) allows for highly efficient and specific crosslinking reactions.

Protocol 2: Chemical Crosslinking of Hydroxyl-Terminated PDXN

This protocol provides a general method for crosslinking hydroxyl-terminated poly(1,4-dioxepan-2-one) using a diisocyanate.

Materials:

  • Hydroxyl-terminated poly(1,4-dioxepan-2-one)

  • Hexamethylene diisocyanate (HMDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-terminated PDXN in the anhydrous solvent in a dry reaction vessel under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of DBTDL to the polymer solution and stir to ensure homogeneity.

  • Crosslinker Addition: Slowly add the diisocyanate crosslinker to the polymer solution while stirring. The stoichiometry of isocyanate groups to hydroxyl groups is a critical parameter to control the crosslinking density.

  • Curing: Allow the reaction to proceed at a specific temperature (e.g., room temperature or slightly elevated) until a gel is formed. The curing time can vary from minutes to hours.

  • Solvent Removal and Swelling: Once the hydrogel is formed, the solvent can be removed by evaporation under reduced pressure. The dried hydrogel can then be swollen in an aqueous solution to its equilibrium state.

Physical Crosslinking Strategies:

Physically crosslinked hydrogels are formed through non-covalent interactions, such as hydrogen bonding, ionic interactions, or hydrophobic associations.[4] These hydrogels are often stimuli-responsive and can exhibit reversible sol-gel transitions.

  • Block Copolymers: Synthesizing block copolymers of 1,4-dioxepan-2-one with a hydrophilic polymer like polyethylene glycol (PEG) can lead to the formation of physically crosslinked hydrogels through the self-assembly of the different blocks in an aqueous environment.

  • Stereocomplexation: For copolymers of 1,4-dioxepan-2-one with L-lactide and D-lactide, stereocomplex formation between the polylactide segments can act as physical crosslinks.[4]

Characterization of 1,4-Dioxepan-2-one Based Hydrogels

A thorough characterization of the hydrogel's properties is essential to determine its suitability for a specific application.

Table 1: Key Characterization Techniques for DXN-based Hydrogels

PropertyCharacterization TechniqueDescription
Swelling Behavior Gravimetric AnalysisMeasures the water uptake capacity of the hydrogel. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Degradation Profile Mass Loss MeasurementMonitors the weight loss of the hydrogel over time in a relevant physiological buffer (e.g., phosphate-buffered saline, PBS) at 37°C.
Mechanical Properties Rheometry, Compression TestingDetermines the storage and loss moduli (G' and G''), providing information on the hydrogel's stiffness and viscoelasticity. Compression testing measures the compressive modulus and strength.
Morphology Scanning Electron Microscopy (SEM)Visualizes the porous structure of the hydrogel network.

Protocol 3: Determination of Swelling Ratio

Materials:

  • Dried 1,4-dioxepan-2-one based hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Incubator at 37°C

Procedure:

  • Initial Weight: Accurately weigh the dry hydrogel samples (Wd).

  • Swelling: Immerse the hydrogel samples in PBS at 37°C.

  • Equilibrium Swelling: At regular time intervals, remove the hydrogel samples from the PBS, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (Ws).

  • Calculation: Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached. Calculate the swelling ratio using the formula mentioned in Table 1.

Application in Controlled Drug Delivery

The porous and biodegradable nature of 1,4-dioxepan-2-one based hydrogels makes them excellent candidates for controlled drug delivery systems. The drug can be loaded into the hydrogel matrix and released in a sustained manner as the hydrogel swells and degrades.

Drug_Delivery_Workflow cluster_formulation Hydrogel Formulation cluster_loading Drug Loading cluster_release In Vitro Release Study Polymer PDXN Polymer Hydrogel Hydrogel Formation Polymer->Hydrogel Crosslinker Crosslinking Agent Crosslinker->Hydrogel Loaded_Hydrogel Drug-Loaded Hydrogel Hydrogel->Loaded_Hydrogel Drug Therapeutic Agent Drug->Loaded_Hydrogel Release_Medium Release Medium (e.g., PBS) Loaded_Hydrogel->Release_Medium Sampling Periodic Sampling Release_Medium->Sampling Analysis Drug Quantification (e.g., UV-Vis) Sampling->Analysis

Figure 2: Workflow for the formulation and in vitro drug release study of a 1,4-dioxepan-2-one based hydrogel.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a general procedure for evaluating the in vitro release of a model drug from a DXN-based hydrogel.

Materials:

  • Drug-loaded 1,4-dioxepan-2-one based hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath at 37°C

  • UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a pre-established calibration curve.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Conclusion and Future Perspectives

Hydrogels formulated from 1,4-dioxepan-2-one and its copolymers represent a versatile platform for a variety of biomedical applications, particularly in the realm of controlled drug delivery and tissue engineering. The ability to tune the mechanical properties, degradation rate, and swelling behavior through the choice of crosslinking strategy and copolymer composition opens up a wide array of possibilities for designing advanced biomaterials. Future research in this area will likely focus on the development of injectable, in-situ forming hydrogels, as well as the incorporation of bioactive moieties to create "smart" hydrogels that can respond to specific biological cues. As our understanding of the structure-property relationships of these materials deepens, so too will their potential to address unmet clinical needs.

References

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Application

Application Notes &amp; Protocols: Synthesis and Application of Poly(1,4-dioxepan-2-one) Block Copolymers for Targeted Drug Delivery

Introduction: The Promise of PDXO in Advanced Drug Delivery The landscape of therapeutic medicine is continually evolving, with a significant shift towards precision and targeted treatments. In this context, the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of PDXO in Advanced Drug Delivery

The landscape of therapeutic medicine is continually evolving, with a significant shift towards precision and targeted treatments. In this context, the design of sophisticated drug delivery systems is paramount.[1][2] Poly(1,4-dioxepan-2-one) (PDXO), a biodegradable and biocompatible polyester, has emerged as a highly promising platform for such systems. Its unique combination of flexibility, due to the ether linkage in its backbone, and degradability makes it an ideal candidate for creating advanced nanocarriers.[3] This document provides a comprehensive guide to the synthesis of PDXO-based block copolymers and their formulation into nanoparticles for targeted drug delivery.

Amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form structures like micelles.[1][4] These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that ensures stability in physiological conditions.[1][4] By strategically designing PDXO-based block copolymers, we can create nanocarriers that not only improve drug solubility and circulation time but also respond to specific stimuli within the body for controlled drug release.[5][6][7]

Part 1: Synthesis of PDXO Block Copolymers via Ring-Opening Polymerization (ROP)

The synthesis of well-defined PDXO block copolymers is most effectively achieved through controlled ring-opening polymerization (ROP) of the 1,4-dioxepan-2-one (DXO) monomer. This method allows for precise control over molecular weight and architecture, which are critical for the performance of the resulting drug delivery system.[8][9]

Causality Behind Experimental Choices:
  • Initiator Selection: The choice of initiator is crucial for controlling the polymerization. For creating block copolymers, a macroinitiator, such as a pre-synthesized polymer with a terminal hydroxyl group (e.g., polyethylene glycol, PEO), is often used. This allows for the "grafting-from" approach, where the PDXO block grows from the end of the macroinitiator chain.

  • Catalyst Selection: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters like DXO.[3] It offers good control over the polymerization process, leading to polymers with narrow molecular weight distributions. Organocatalysts are also gaining traction as metal-free alternatives.[9]

  • Reaction Conditions: The polymerization is typically carried out in bulk (solvent-free) or in a high-boiling point solvent like toluene to ensure the reaction proceeds to high conversion. The temperature is a critical parameter that influences both the rate of polymerization and potential side reactions.

Experimental Workflow: Synthesis of PEO-b-PDXO

The following diagram illustrates the general workflow for the synthesis of a PEO-b-PDXO diblock copolymer.

G cluster_synthesis PEO-b-PDXO Synthesis Workflow start 1. Reagent Preparation (Drying of PEO-OH, DXO, Toluene) reaction 2. Polymerization Reaction (PEO-OH, DXO, Sn(Oct)₂ in Toluene) start->reaction Inert Atmosphere purification 3. Purification (Precipitation in cold Methanol) reaction->purification Reaction Quenching characterization 4. Characterization (NMR, GPC) purification->characterization Dried Copolymer

Caption: Workflow for the synthesis of PEO-b-PDXO block copolymer.

Protocol 1: Synthesis of PEO-b-PDXO Diblock Copolymer

Materials:

  • 1,4-Dioxepan-2-one (DXO) monomer

  • Poly(ethylene glycol) monomethyl ether (mPEO-OH, as macroinitiator)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol (cold)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Drying of Reagents:

    • Dry the mPEO-OH macroinitiator and DXO monomer under vacuum at 40°C for at least 24 hours to remove any residual water, which can interfere with the polymerization.

    • Ensure toluene is anhydrous.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of mPEO-OH.

    • Add anhydrous toluene to dissolve the mPEO-OH.

    • Add the desired amount of DXO monomer to the flask. The molar ratio of DXO to mPEO-OH will determine the length of the PDXO block.

    • Finally, add the stannous octoate catalyst. A typical monomer-to-catalyst ratio is between 200:1 and 500:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 110-130°C.

    • Stir the reaction mixture vigorously.

    • Allow the polymerization to proceed for the desired time, typically 4-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR.

  • Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the viscous polymer solution in a small amount of a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated PEO-b-PDXO copolymer by filtration.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst.

    • Dry the final product under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • ¹H NMR Spectroscopy: Confirm the chemical structure of the block copolymer and determine the block lengths by comparing the integration of characteristic peaks from the PEO and PDXO blocks.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A narrow PDI (typically < 1.3) indicates a controlled polymerization.[10]

Quantitative Data Summary:

ParameterDescriptionTypical Value
[DXO]/[PEO] Molar ratio of monomer to macroinitiator10 - 100
[Monomer]/[Catalyst] Molar ratio of monomer to catalyst200:1 - 500:1
Temperature (°C) Reaction Temperature110 - 130
Time (h) Reaction Duration4 - 24
PDI (Mw/Mn) Polydispersity Index< 1.3

Part 2: Formulation of Drug-Loaded Nanoparticles

Once the amphiphilic PEO-b-PDXO block copolymer is synthesized, it can be formulated into nanoparticles for drug delivery. The self-assembly of these copolymers in an aqueous environment leads to the formation of micelles with a hydrophobic PDXO core and a hydrophilic PEO corona.[1][4]

Causality Behind Experimental Choices:
  • Solvent Selection: A common organic solvent that is miscible with water is required to dissolve both the hydrophobic drug and the copolymer. Dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are frequently used.

  • Nanoparticle Formation Method: The solvent evaporation/dialysis method is a robust technique for forming drug-loaded micelles.[4][11] This method involves dissolving the polymer and drug in a common organic solvent and then introducing this solution into an aqueous phase, leading to self-assembly as the organic solvent is removed.

  • Drug-to-Polymer Ratio: This ratio is a critical parameter that influences both the drug loading capacity and the stability of the resulting nanoparticles. Optimizing this ratio is essential to maximize therapeutic efficacy while maintaining nanoparticle integrity.

Experimental Workflow: Drug-Loaded Nanoparticle Formulation

The following diagram outlines the process of formulating drug-loaded PEO-b-PDXO nanoparticles.

G cluster_formulation Nanoparticle Formulation Workflow start 1. Dissolution (Copolymer and Drug in Organic Solvent) self_assembly 2. Self-Assembly (Addition to Aqueous Phase) start->self_assembly Slow Addition solvent_removal 3. Solvent Removal (Dialysis or Evaporation) self_assembly->solvent_removal Micelle Formation characterization 4. Characterization (DLS, TEM, Drug Loading) solvent_removal->characterization Purified Nanoparticles

Caption: Workflow for the formulation of drug-loaded nanoparticles.

Protocol 2: Formulation of Drug-Loaded PEO-b-PDXO Nanoparticles

Materials:

  • Synthesized PEO-b-PDXO copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Dichloromethane, DMF)

  • Deionized water or phosphate-buffered saline (PBS)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Dissolution:

    • Dissolve a known amount of the PEO-b-PDXO copolymer and the hydrophobic drug in a minimal amount of the chosen organic solvent. The drug-to-polymer ratio should be optimized based on the specific drug and desired loading.

  • Self-Assembly:

    • Slowly add the organic solution dropwise into a larger volume of deionized water or PBS while stirring vigorously. This will induce the self-assembly of the block copolymers into micelles, encapsulating the drug within the hydrophobic cores.

  • Solvent Removal:

    • Transfer the resulting nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (e.g., 3.5 kDa).

    • Dialyze against a large volume of deionized water or PBS for 24-48 hours, with several changes of the dialysis medium. This will remove the organic solvent and any unencapsulated drug.

  • Characterization:

    • Size and Size Distribution: Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity of the nanoparticles.

    • Morphology: Visualize the nanoparticles and confirm their spherical shape and size using Transmission Electron Microscopy (TEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

      • Disrupt the nanoparticles by dissolving them in a suitable organic solvent.

      • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

        • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Part 3: Stimuli-Responsive Drug Delivery

A key advantage of using block copolymers is the ability to engineer stimuli-responsive systems.[5][6][7] By incorporating specific chemical moieties, the nanoparticles can be designed to release their drug payload in response to triggers prevalent in the target microenvironment, such as changes in pH or redox potential.[12][13][14]

  • pH-Responsive Release: The acidic environment of tumors or endosomes can be exploited by incorporating pH-sensitive linkages (e.g., hydrazones) between the drug and the polymer.[12][14]

  • Redox-Responsive Release: The higher concentration of glutathione in the intracellular environment of cancer cells can trigger the cleavage of disulfide bonds incorporated into the polymer backbone, leading to nanoparticle disassembly and drug release.[5][13]

Conclusion

Poly(1,4-dioxepan-2-one)-based block copolymers represent a versatile and powerful platform for the development of targeted drug delivery systems.[3] The protocols outlined in this document provide a solid foundation for the synthesis of well-defined PEO-b-PDXO copolymers and their formulation into drug-loaded nanoparticles. By leveraging the principles of controlled polymerization and self-assembly, researchers can design and fabricate sophisticated nanocarriers with tailored properties for enhanced therapeutic outcomes. Further exploration into stimuli-responsive systems will undoubtedly pave the way for the next generation of precision medicines.[15]

References

  • Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. ResearchGate. Available at: [Link]

  • United States Patent (19). Google Patents.
  • Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. ResearchGate. Available at: [Link]

  • Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Wiley Online Library. Available at: [Link]

  • Stimuli-responsive copolymer solution and surface assemblies for biomedical applications. Royal Society of Chemistry. Available at: [Link]

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. Available at: [Link]

  • Stereoselective Ring-Opening Polymerization of Lactones with a Fused Ring Leading to Semicrystalline Polyesters. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers. ResearchGate. Available at: [Link]

  • Block copolymers for nanoscale drug and gene delivery. ScienceDirect. Available at: [Link]

  • Dual Stimuli-Responsive Block Copolymers for Controlled Release Triggered by Upconversion Luminescence or Temperature Variation. PMC. Available at: [Link]

  • Multi-Stimuli Responsive Sequence Defined Multi-Arm Star Diblock Copolymers for Controlled Drug Release. PMC. Available at: [Link]

  • Novel drug delivery microspheres from poly(1,5-dioxepan-2-one-co-L-lactide). DiVA. Available at: [Link]

  • Synthesis of poly(p-dioxanone)-based block copolymers in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Redox-Responsive PEO- b-PCL-Based Block Copolymers for Synergistic Drug Delivery and Bioimaging in Cancer Cells. PubMed. Available at: [Link]

  • Controlled Drug Delivery. Bezwada Biomedical. Available at: [Link]

  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Semantic Scholar. Available at: [Link]

  • Stimuli-Responsive Polymers and Their Applications in Nanomedicine. ResearchGate. Available at: [Link]

  • Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts. PMC. Available at: [Link]

  • Targeted polymeric therapeutic nanoparticles: design, development and clinical translation. Harvard DASH. Available at: [Link]

  • A new strategy for the one-step synthesis of block copolymers through simultaneous free radical and ring opening polymerizations. ScienceDirect. Available at: [Link]

  • Application of solid phase peptide synthesis to engineering PEOÁ/peptide block copolymers for drug delivery. Bioinformatics.org. Available at: [Link]

  • Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. Royal Society of Chemistry. Available at: [Link]

  • US9421276B2 - Clickable polyoxetane carrier for drug delivery. Google Patents.
  • Smart Polymers in Drug Delivery: Responsive Systems for Precision Therapy. Research and Reviews. Available at: [Link]

Sources

Method

Application Note: Preparation and Characterization of Poly(1,4-dioxepan-2-one) (PDXO) Scaffolds for Tissue Engineering

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Mechanistic Insights: The Case for 1,4-Dioxepan-2-one in Regenerative M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Mechanistic Insights: The Case for 1,4-Dioxepan-2-one in Regenerative Medicine

The development of synthetic, bioabsorbable polymers is a cornerstone of modern tissue engineering. While traditional aliphatic polyesters like poly(ε-caprolactone) (PCL) and poly(L-lactic acid) (PLLA) dominate the field, their limitations—such as the extreme hydrophobicity and slow degradation of PCL, or the brittle nature of PLLA—necessitate the exploration of advanced monomeric building blocks.

Enter 1,4-dioxepan-2-one (1,4-DXO) , a 7-membered cyclic ether-ester (lactone) monomer. The strategic insertion of an ether oxygen into the carbon backbone of a caprolactone-like ring fundamentally alters the thermodynamic and physical properties of the resulting polymer, poly(1,4-dioxepan-2-one) (PDXO) .

Causality of Material Properties
  • Amorphous Elastomeric Behavior: The ether linkage increases the rotational flexibility of the polymer backbone. This drastically lowers the glass transition temperature ( Tg​ ) to approximately -37 °C, rendering PDXO completely amorphous and highly rubbery at physiological temperatures 1[1].

  • Accelerated Hydrolytic Degradation: The increased hydrophilicity imparted by the ether oxygen facilitates faster water penetration into the polymer matrix compared to PCL, accelerating hydrolytic cleavage of the ester bonds. This makes PDXO highly suitable for soft tissue engineering where scaffold degradation must closely match the rate of neo-tissue formation2[2].

  • Synergistic Blending: Because pure PDXO lacks the mechanical rigidity required for load-bearing applications, it is an ideal candidate for blending or copolymerizing. When combined with PLLA, PDXO acts as a macromolecular plasticizer, toughening the brittle PLLA matrix while maintaining a highly porous, electrospinnable architecture3[3].

Quantitative Data Presentation

To contextualize the utility of 1,4-DXO, the following tables summarize its physicochemical properties relative to other common biomedical polyesters, as well as the optimized parameters for fabricating PDXO-based nanofibrous scaffolds.

Table 1: Thermal and Physical Properties of Biomedical Polyesters
PolymerMonomer Ring Size Tg​ (°C) Tm​ (°C)CrystallinityIn Vivo Degradation Rate
Poly(1,4-dioxepan-2-one) (PDXO) 7-membered-37NoneAmorphousModerate (Weeks to Months)
Poly(ε-caprolactone) (PCL) 7-membered-60~60Semi-crystallineSlow (> 1 Year)
Poly(L-lactic acid) (PLLA) 6-membered60~175Semi-crystallineSlow to Moderate
Poly(glycolic acid) (PGA) 5-membered35~225Highly crystallineFast (Days to Weeks)
Table 2: Optimized Electrospinning Parameters for PDXO/PLLA Blends (50:50 w/w)
ParameterValue/RangeCausal Rationale for Optimization
Polymer Concentration 12% (w/v)Ensures sufficient chain entanglement to form continuous fibers rather than discrete beads (electrospraying).
Solvent System HFIPHexafluoroisopropanol (HFIP) provides high volatility and excellent thermodynamic solubility for both amorphous PDXO and crystalline PLLA.
Applied Voltage 18 kVProvides the critical electrostatic force required to overcome the surface tension of the polymer droplet, forming a stable Taylor cone.
Flow Rate 1.0 mL/hPrevents droplet accumulation at the needle tip and ensures steady solvent evaporation during the flight time.
Tip-to-Collector Distance 15 cmAllows adequate time for complete solvent evaporation before the fibers reach the grounded collector, preventing film formation.

Self-Validating Experimental Protocols

The following protocols detail the end-to-end workflow from monomer synthesis to scaffold fabrication. Each protocol is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure scientific integrity before proceeding to the next phase.

Protocol 1: Synthesis of 1,4-Dioxepan-2-one Monomer

Mechanistic Rationale: 1,4-DXO is synthesized via the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst under basic conditions drives a quantitative oxidative esterification, favoring the 7-membered lactone ring closure without over-oxidizing the primary alcohols to carboxylic acids4[4].

Step-by-Step Procedure:

  • Dissolve 3-(2-hydroxyethoxy)propan-1-ol (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Add TEMPO (0.1 mmol) and bisacetoxyiodobenzene (BAIB) (22 mmol) to the solution at 0 °C under an inert argon atmosphere.

  • Stir the reaction mixture continuously for 4 hours, allowing it to gradually warm to room temperature.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted oxidants.

  • Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to isolate pure 1,4-dioxepan-2-one.

Validation & Quality Control: Perform 1H -NMR (in CDCl3​ ). Validation is confirmed by the complete disappearance of the primary alcohol hydroxyl peaks and the appearance of distinct multiplet shifts corresponding to the cyclic ester protons (e.g., the −CH2​−O−C(=O)− protons will shift significantly downfield).

Protocol 2: Ring-Opening Polymerization (ROP) of PDXO

Mechanistic Rationale: ROP is executed using Stannous Octoate ( Sn(Oct)2​ ) as the catalyst and benzyl alcohol as the initiator. Sn(Oct)2​ facilitates a coordination-insertion mechanism, where the tin-alkoxide active center attacks the carbonyl carbon of the 1,4-DXO ring, relieving steric strain and propagating the polymer chain with high molecular weight and low polydispersity.

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask, add purified 1,4-DXO monomer (5 g) and a magnetic stir bar.

  • Add benzyl alcohol initiator (monomer/initiator ratio = 500:1) and Sn(Oct)2​ catalyst (monomer/catalyst ratio = 1000:1) in anhydrous toluene.

  • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen and moisture, which can prematurely terminate the chains.

  • Seal the flask under vacuum and immerse it in an oil bath pre-heated to 110 °C for 24 hours.

  • Terminate the polymerization by cooling to room temperature and exposing the mixture to air.

  • Dissolve the crude polymer in minimal chloroform and precipitate it dropwise into cold methanol. Collect the purified PDXO via filtration and dry in a vacuum oven at 40 °C for 48 hours.

Validation & Quality Control:

  • Gel Permeation Chromatography (GPC): Confirm a number-average molecular weight ( Mn​ ) > 50,000 g/mol with a Polydispersity Index (PDI) < 1.5.

  • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm ( Tm​ ) and verify a single glass transition temperature ( Tg​ ) at approximately -37 °C.

Protocol 3: Fabrication of PDXO/PLLA Tissue Engineering Scaffolds

Mechanistic Rationale: Pure PDXO is too soft for standalone structural scaffolds. Blending it with PLLA creates a composite where PLLA provides tensile strength and PDXO provides elastomeric recovery and enhanced hydrophilicity for cell attachment.

Step-by-Step Procedure:

  • Prepare a 12% (w/v) polymer solution by dissolving equal weights of PDXO and PLLA (50:50 ratio) in HFIP. Stir overnight at room temperature to ensure a homogeneous blend.

  • Load the solution into a 10 mL glass syringe equipped with a 21-gauge blunt-tip stainless steel needle.

  • Mount the syringe onto a programmable syringe pump and set the flow rate to 1.0 mL/h.

  • Connect the positive lead of a high-voltage power supply to the needle and ground a rotating mandrel collector covered in aluminum foil, positioned 15 cm away.

  • Apply a voltage of 18 kV. Maintain the electrospinning environment at 22 °C and 45% relative humidity.

  • Collect the nanofibrous scaffold for 4 hours. Carefully peel the scaffold from the foil and place it in a vacuum desiccator for 24 hours to remove residual HFIP.

Validation & Quality Control:

  • Scanning Electron Microscopy (SEM): Validate fiber morphology. The fibers should be smooth, bead-free, and exhibit an interconnected porous network with average diameters between 500–800 nm.

  • Water Contact Angle: Validate surface hydrophilicity. The blend should exhibit a contact angle significantly lower than pure PLLA (>75°), confirming the surface presence of the ether-rich PDXO.

Visualizations of Workflows and Mechanisms

ROP_Mechanism Monomer 1,4-dioxepan-2-one (Monomer) Initiator Sn(Oct)2 + ROH (Coordination-Insertion) Monomer->Initiator Heat/Vacuum Intermediate Tin-Alkoxide Active Center Initiator->Intermediate Ring Opening Polymer Poly(1,4-dioxepan-2-one) (Amorphous, Tg = -37°C) Intermediate->Polymer Chain Propagation

Figure 1: Coordination-insertion Ring-Opening Polymerization (ROP) pathway of 1,4-dioxepan-2-one.

Scaffold_Workflow PDXO PDXO Polymer (Elastomeric Base) Solution Polymer Blend Solution (HFIP or DCM/DMF) PDXO->Solution Copolymer PLLA / PCL (Structural Support) Copolymer->Solution Electrospinning Electrospinning (High Voltage, Syringe Pump) Solution->Electrospinning Flow Rate: 1.0 mL/h Scaffold Nanofibrous Scaffold (High Porosity, ECM-mimicking) Electrospinning->Scaffold Voltage: 18 kV Application Tissue Engineering (Soft Tissue Repair) Scaffold->Application Cell Seeding

Figure 2: Electrospinning workflow for fabricating composite PDXO/PLLA tissue engineering scaffolds.

References

  • Hassannia, A., Piercy, G., & Merbouh, N. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry, Bentham Science Publishers.4

  • Kulkarni, N. G. / Sivaram, S. (2005). Studies in polyester forming reactions. National Chemical Laboratory (NCL) / Swaminathan Sivaram Repository.1

  • Trotta, J. T., et al. (2019). Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide. Macromolecules, ACS Publications. 2

  • US Patent 11724009B2. (2023). Wire-formed bio-absorbable implants and methods for assembly. Google Patents. 3

Sources

Application

In Vitro Drug Release Profiles Using 1,4-Dioxepan-2-one Polymer Matrices: An Application Note and Protocol Guide

Introduction: The Promise of 1,4-Dioxepan-2-one in Controlled Drug Delivery In the landscape of biodegradable polymers for drug delivery, poly(1,4-dioxepan-2-one) (PDXO) and its copolymers are emerging as highly promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of 1,4-Dioxepan-2-one in Controlled Drug Delivery

In the landscape of biodegradable polymers for drug delivery, poly(1,4-dioxepan-2-one) (PDXO) and its copolymers are emerging as highly promising materials. Derived from the monomer 1,4-dioxepan-2-one (DXO), these aliphatic poly(ester-ether)s offer a unique combination of biocompatibility, biodegradability, and tunable mechanical properties.[1] Unlike the more commonly utilized poly(lactic-co-glycolic acid) (PLGA), the presence of an ether linkage in the PDXO backbone imparts greater flexibility and alters its degradation profile, making it an attractive candidate for a variety of drug delivery systems, from microspheres to implants.[1][2]

The ability to precisely control the release of a therapeutic agent is a cornerstone of modern pharmaceutical development. Controlled-release formulations can improve patient compliance, reduce side effects, and maintain drug concentrations within the therapeutic window for extended periods.[3] The degradation of the polymer matrix is a key factor governing the release of the encapsulated drug, which can occur through diffusion, erosion, or a combination of both mechanisms.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing DXO-based polymer matrices for in vitro drug release studies. It details the synthesis of DXO copolymers, the preparation of drug-loaded matrices, and rigorous protocols for evaluating their in vitro release characteristics.

I. Synthesis and Characterization of DXO-Based Polymer Matrices

The versatility of DXO lies in its ability to be copolymerized with other cyclic esters, such as L-lactide (L-LA) or ε-caprolactone (CL), to tailor the physicochemical properties of the resulting polymer.[6][7] This allows for the fine-tuning of degradation rates and, consequently, drug release profiles.

A. Rationale for Copolymerization

Copolymerization of DXO with monomers like L-lactide allows for the manipulation of the polymer's hydrophilicity, crystallinity, and glass transition temperature (Tg). For instance, increasing the L-LA content in a poly(DXO-co-L-LA) copolymer generally leads to a more rigid and slower-degrading material, which can be advantageous for long-term drug delivery applications.[6]

B. Synthesis Protocol: Ring-Opening Polymerization of DXO and L-Lactide

This protocol describes the synthesis of a poly(DXO-co-L-LA) copolymer via ring-opening polymerization (ROP), a common method for producing polyesters.[7]

Materials:

  • 1,4-Dioxepan-2-one (DXO) monomer

  • L-Lactide (L-LA) monomer

  • Stannous octoate [Sn(Oct)₂] catalyst

  • 1-dodecanol (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Oil bath with temperature controller

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Preparation: Dry the DXO and L-LA monomers under vacuum for at least 24 hours prior to use. Prepare a stock solution of the Sn(Oct)₂ catalyst in dry toluene.

  • Polymerization Setup: In an oven-dried round-bottom flask under an inert atmosphere, add the desired molar ratio of DXO and L-LA monomers.

  • Initiator and Catalyst Addition: Add the calculated amount of 1-dodecanol initiator, followed by the Sn(Oct)₂ catalyst solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Reaction: Immerse the flask in a preheated oil bath at 130°C and stir for 24-48 hours. The reaction time will influence the final molecular weight and monomer conversion.

  • Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Dissolve the viscous polymer in a minimal amount of toluene.

  • Precipitation and Purification: Slowly precipitate the polymer by adding the toluene solution to an excess of cold methanol while stirring vigorously.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

C. Physicochemical Characterization of the Copolymer

Thorough characterization of the synthesized copolymer is crucial to ensure batch-to-batch consistency and to understand its potential performance in drug delivery applications.

Parameter Analytical Technique Significance
Copolymer Composition ¹H Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molar ratio of DXO and L-LA in the final polymer.
Molecular Weight and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Determines the average molecular weight and the breadth of its distribution, which affects degradation rate and mechanical properties.
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)Provides information on the physical state of the polymer (amorphous or semi-crystalline) and its processing temperature.
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyVerifies the presence of characteristic functional groups (ester, ether) in the polymer backbone.

II. Preparation of Drug-Loaded Polymer Matrices

The method of incorporating the drug into the polymer matrix significantly impacts the drug's distribution and subsequent release profile. The oil-in-water (o/w) solvent evaporation technique is a widely used method for preparing drug-loaded microspheres.[6][8]

A. Rationale for the Oil-in-Water Solvent Evaporation Method

This technique is suitable for encapsulating hydrophobic drugs within a polymer matrix. It involves dissolving the polymer and drug in a water-immiscible organic solvent and then emulsifying this "oil" phase in an aqueous "water" phase containing a surfactant. The subsequent evaporation of the organic solvent leads to the formation of solid, drug-loaded microspheres.

B. Protocol: Preparation of Drug-Loaded Microspheres

Materials:

  • Synthesized poly(DXO-co-L-LA) copolymer

  • Model hydrophobic drug (e.g., paclitaxel, dexamethasone)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Homogenizer or high-speed stirrer

  • Magnetic stirrer

  • Fume hood

  • Centrifuge

  • Freeze-dryer (lyophilizer)

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the poly(DXO-co-L-LA) copolymer and the drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v). PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed for a few minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed for several hours in a fume hood to allow the DCM to evaporate. This will cause the polymer to precipitate, forming solid microspheres.

  • Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres several times with deionized water to remove any residual PVA.

  • Drying: Freeze-dry the washed microspheres to obtain a free-flowing powder.

C. Characterization of Drug-Loaded Microspheres
Parameter Analytical Technique Significance
Morphology and Size Distribution Scanning Electron Microscopy (SEM)Visualizes the shape, surface texture, and size of the microspheres.
Drug Loading and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated within the microspheres.
Physical State of the Drug Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)Determines if the drug is molecularly dispersed or present in a crystalline form within the polymer matrix.

III. In Vitro Drug Release Studies

In vitro release testing is a critical step in the development of controlled-release dosage forms. It provides essential information about the rate and mechanism of drug release, which can be correlated with in vivo performance.[9] The "sample and separate" method is a commonly used and straightforward approach for these studies.[10][11]

A. Rationale for the "Sample and Separate" Method

This method involves incubating the drug-loaded microspheres in a release medium and periodically withdrawing samples for analysis. The amount of drug in the withdrawn sample is then quantified to determine the cumulative release over time. It is a versatile method suitable for various formulations, including microspheres.[9]

B. Protocol: In Vitro Drug Release Testing

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (optional, to prevent microbial growth)

  • Centrifuge tubes

Equipment:

  • Shaking incubator or water bath with temperature control (37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded microspheres and place them in a centrifuge tube.

  • Incubation: Add a defined volume of pre-warmed PBS (pH 7.4) to the tube. Ensure sink conditions are maintained, meaning the total volume of the release medium is at least 3-5 times the volume required to dissolve the entire amount of drug in the microspheres.

  • Release Study: Place the tubes in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), remove the tubes from the incubator and centrifuge them to pellet the microspheres.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the release medium) and replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Drug Quantification: Analyze the drug concentration in the withdrawn supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release versus time to obtain the drug release profile.

IV. Visualization of Experimental Workflows

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Matrix Formulation cluster_testing In Vitro Release Testing DXO DXO Monomer ROP Ring-Opening Polymerization DXO->ROP LLA L-Lactide Monomer LLA->ROP Copolymer Poly(DXO-co-L-LA) ROP->Copolymer SolventEvap Solvent Evaporation (o/w) Copolymer->SolventEvap Drug Active Drug Drug->SolventEvap Microspheres Drug-Loaded Microspheres SolventEvap->Microspheres ReleaseStudy Sample and Separate Method Microspheres->ReleaseStudy Analysis HPLC/UV-Vis Analysis ReleaseStudy->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile

V. Interpreting Drug Release Profiles and Mechanistic Insights

The shape of the drug release profile provides valuable information about the underlying release mechanism. A typical release profile from biodegradable polymer matrices can be triphasic:

  • Initial Burst Release: A rapid release of the drug located on or near the surface of the microspheres.

  • Lag Phase: A period of slower release, often dominated by drug diffusion through the polymer matrix.

  • Erosion-Controlled Release: A phase of accelerated release as the polymer matrix begins to degrade and erode.[9]

The release kinetics can be further analyzed using mathematical models, such as the Korsmeyer-Peppas model, to elucidate the dominant release mechanism (e.g., Fickian diffusion, anomalous transport, or case-II transport).[12]

VI. Regulatory Considerations and Best Practices

For drug delivery systems intended for clinical use, adherence to regulatory guidelines is paramount. Regulatory bodies like the FDA and EMA require comprehensive characterization of the polymer excipient, including its identity, purity, and batch-to-batch consistency.[13] Extractables and leachables studies are also crucial to ensure that no harmful substances migrate from the polymer into the drug product.[13] Good Manufacturing Practices (GMP) must be followed throughout the synthesis and formulation processes to ensure product quality and safety.[13]

Conclusion

Poly(1,4-dioxepan-2-one)-based matrices represent a versatile and promising platform for the controlled delivery of therapeutic agents. By carefully selecting the comonomer and its ratio, and by employing appropriate formulation techniques, researchers can design drug delivery systems with tailored release profiles. The protocols and insights provided in this application note offer a solid foundation for conducting robust in vitro drug release studies, a critical step in the development of novel and effective controlled-release drug products.

References

  • Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. Available from: [Link]

  • A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC. Available from: [Link]

  • Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC. Available from: [Link]

  • Mechanistic Model for Drug Release from PLGA-Based Biodegradable Implants for In Vitro Release Testing: Development and Validation - Kinam Park. Available from: [Link]

  • Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases - PMC - NIH. Available from: [Link]

  • Mechanistic Model for Drug Release from PLGA-Based Biodegradable Implants for In Vitro Release Testing: Development and Validation | ACS Applied Bio Materials - ACS Publications. Available from: [Link]

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers - ResearchGate. Available from: [Link]

  • PLGA Regulatory Requirements - ResolveMass Laboratories Inc. Available from: [Link]

  • Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC. Available from: [Link]

  • Biodegradable polymers: A sustainable approach to colon drug delivery. Available from: [Link]

  • Biodegradable Polymers as Drug Delivery Systems - Sign-in.
  • Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Novel drug delivery microspheres from poly(1,5-dioxepan-2-one-co-L-lactide). Available from: [Link]

  • Facile synthesis and polymerization of 1,4,5-oxadithiepan-2-one for disulfide-based redox-responsive drug delivery | Request PDF - ResearchGate. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization - PubMed. Available from: [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | ChemRxiv. Available from: [Link]

  • Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery - MDPI. Available from: [Link]

  • Novel drug delivery microspheres from poly(1,5-dioxepan-2-one-co-L-lactide) - kth .diva. Available from: [Link]

  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PMC. Available from: [Link]

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Available from: [Link]

  • Drug Release Kinetics and Mechanism from PLGA Formulations - Kinam Park. Available from: [Link]

  • Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. - University of Alberta. Available from: [Link]

  • Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC - NIH. Available from: [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature - MDPI. Available from: [Link]

  • Multi-Particulate Drug Delivery Systems to Enhance Formulation Efficacy: A Comprehensive Review | International Journal of Newgen Research in Pharmacy & Healthcare. Available from: [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Polymerization of 1,4-Dioxepan-2-one (DXO)

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,4-dioxepan-2-one (DXO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,4-dioxepan-2-one (DXO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their polymerization reactions, with a specific focus on achieving high molecular weight poly(1,4-dioxepan-2-one) (PDXO).

Troubleshooting Guide: Overcoming Low Molecular Weight in DXO Polymerization

Question 1: My DXO polymerization is resulting in a low molecular weight polymer. What are the most likely causes?

Obtaining a lower-than-expected molecular weight in DXO polymerization is a common challenge that can often be traced back to a few key experimental variables. The primary culprits are typically impurities in the monomer, suboptimal reaction conditions, or an inappropriate choice of initiator or catalyst.

1. Monomer Purity: The ring-opening polymerization of lactones is highly sensitive to impurities. Water, acidic or basic contaminants, and other reactive species can act as unwanted initiators or chain transfer agents, leading to the formation of a larger number of shorter polymer chains.[1] It is crucial to use highly purified DXO monomer for the synthesis of high molecular weight polymers.[2]

2. Reaction Temperature: The polymerization of DXO is a reversible process with a defined ceiling temperature, above which the polymer is thermodynamically unstable and depolymerization is favored.[3][4] Furthermore, elevated temperatures can promote side reactions such as transesterification and backbiting, which can lead to a decrease in molecular weight and a broadening of the molecular weight distribution.[5]

3. Initiator and Catalyst Selection: The choice of initiator and catalyst, along with their ratio to the monomer, plays a pivotal role in controlling the molecular weight.[6][7] An incorrect initiator-to-monomer ratio can result in a higher number of initiated chains than desired, consequently leading to lower molecular weight. Some catalysts may also have a higher propensity for side reactions.

Question 2: How can I effectively purify my 1,4-dioxepan-2-one monomer?

Ensuring the high purity of the DXO monomer is a critical first step for successful polymerization. Recrystallization is an effective method for removing impurities.[2][8]

Experimental Protocol: Recrystallization of 1,4-Dioxepan-2-one

  • Dissolution: Dissolve the crude DXO monomer in a suitable aliphatic ester solvent, such as ethyl acetate, at room temperature.[8]

  • Cooling: Cool the solution to a temperature between -20°C and -34°C.[2][8]

  • Seeding (Optional but Recommended): If crystals do not form spontaneously, add a small seed crystal of pure DXO to induce crystallization.[2][8]

  • Crystal Growth: Allow the solution to stand at the reduced temperature for a sufficient time (e.g., 2 hours) to allow for crystal formation.[2][8]

  • Filtration: Filter the mixture to collect the purified DXO crystals.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal temperature for the bulk polymerization of DXO to achieve high molecular weight?

The optimal temperature for DXO polymerization is a balance between achieving a reasonable reaction rate and minimizing side reactions and depolymerization. While the ceiling temperature for the bulk polymerization of DXO is relatively high (around 265°C), conducting the reaction at excessively high temperatures can be detrimental.[3] For instance, with certain Lewis acid initiators, increasing the temperature from 70°C to 100°C resulted in lower yields and higher polydispersity due to an increase in side reactions.[5] A common temperature range for achieving good results with many catalyst systems is between 60°C and 120°C.[3][6] It is advisable to consult the literature for the specific catalyst system you are employing.

FAQ 2: Which catalysts are recommended for achieving high molecular weight poly(DXO)?

Several classes of catalysts have been successfully used for the ROP of DXO to obtain high molecular weight polymers. The choice of catalyst will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.

Catalyst ClassExamplesTypical Molecular Weights (Mn) AchievedKey Characteristics
Tin-Based Stannous Octoate (Sn(Oct)₂)Up to ~100,000 g/mol Widely used, effective, but potential for metal contamination.[3]
Aluminum-Based Aluminum Triisopropoxide (Al(OiPr)₃)Good control over molecular weight with narrow polydispersity (Mw/Mn < 1.3).[6]Proceeds via a coordination-insertion mechanism.[6]
Lanthanide-Based Lanthanum Isopropoxide (La(OiPr)₃)Can produce high molecular weight polymers.[7]High activity.[7]
Organocatalysts t-BuP₄, TBD, DBUCan achieve high molecular weights in a controlled manner.[9][10]Metal-free, which is advantageous for biomedical applications.[9]
FAQ 3: How does the initiator-to-monomer ratio affect the molecular weight of the resulting polymer?

The initiator-to-monomer ratio ([M]₀/[I]₀) is a critical parameter for controlling the molecular weight in a living or controlled polymerization. In an ideal living polymerization, the number-average degree of polymerization (DP) is directly proportional to the [M]₀/[I]₀ ratio and the monomer conversion. Therefore, to obtain a higher molecular weight polymer, a higher [M]₀/[I]₀ ratio should be used. Conversely, a lower [M]₀/[I]₀ ratio will result in a lower molecular weight polymer. It is important to note that this relationship holds true primarily in well-controlled polymerization systems where chain termination and transfer reactions are minimal.

FAQ 4: Can you explain the mechanism of ring-opening polymerization of DXO?

The ring-opening polymerization of DXO can proceed through different mechanisms depending on the catalyst and initiator used. A common and well-controlled mechanism is the coordination-insertion mechanism, particularly with metal alkoxide initiators like aluminum triisopropoxide.[6]

Diagram: Coordination-Insertion Mechanism of DXO Polymerization

G cluster_0 Initiation cluster_1 Propagation Initiator Metal Alkoxide (e.g., Al(OiPr)₃) Coordination Coordination of Monomer to Metal Center Initiator->Coordination 1 Monomer1 DXO Monomer Monomer1->Coordination 2 Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion 3. Acyl-Oxygen Bond Cleavage GrowingChain Growing Polymer Chain with Active Metal Alkoxide End Insertion->GrowingChain PropagationCycle Coordination & Insertion (Repeats) GrowingChain->PropagationCycle n Monomer2 Another DXO Monomer Monomer2->PropagationCycle PropagationCycle->GrowingChain

Caption: Coordination-insertion polymerization of DXO.

In this mechanism:

  • The DXO monomer coordinates to the metal center of the initiator.

  • The alkoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the monomer.

  • This leads to the cleavage of the acyl-oxygen bond of the DXO ring and the insertion of the monomer into the metal-alkoxide bond, thus extending the chain.

  • The process repeats with the newly formed active chain end and subsequent monomer molecules, leading to the growth of the polymer chain.

References

  • Duda, A., & Penczek, S. (2001). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. Macromolecules, 34(18), 6244-6251. [Link]

  • Fukushima, K., & Kimura, Y. (2006). Equilibrium Polymerization Behavior of 1,4-Dioxan-2-one in Bulk. Macromolecular Chemistry and Physics, 207(15), 1349-1355. [Link]

  • Shen, Y., Shen, Z., Zhang, Y., & Yao, K. (2000). Ring-opening polymerization of 1,4-dioxan-2-one initiated by lanthanum isopropoxide in bulk. Polymer, 41(19), 7051-7055. [Link]

  • Bezwada, R. S., & Jamiolkowski, D. D. (1995). U.S. Patent No. 5,391,768. Washington, DC: U.S.
  • Bezwada, R. S., & Jamiolkowski, D. D. (1994). EP0617029A1 - Purification of 1,4-dioxan-2-one by crystallization.
  • Albertsson, A. C., & Ljungquist, O. (1987). Cationic Polymerization of 1,5-Dioxepan-2-one with Lewis Acids in Bulk and Solution. Journal of Macromolecular Science: Part A - Chemistry, 24(8), 977-994. [Link]

  • Cai, Y., Xu, W., Zhang, J., Bu, M., Zhang, X., Xu, J., & Lu, C. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1642. [Link]

  • Olsén, P., Odelius, K., & Albertsson, A. C. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules, 17(3), 699–709. [Link]

  • Cai, Y., Xu, W., Zhang, J., Bu, M., Zhang, X., Xu, J., & Lu, C. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1642. [Link]

  • Patsnap. (2023). How to Control Molecular Weight in Free Radical Polymerization. [Link]

Sources

Troubleshooting

Purification and vacuum distillation methods for crude 1,4-dioxepan-2-one

Welcome to the technical support center for the purification of crude 1,4-dioxan-2-one (also known as p-dioxanone). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 1,4-dioxan-2-one (also known as p-dioxanone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this critical monomer. The following sections are structured to address specific issues you may encounter during your experiments, with a focus on vacuum distillation and the underlying scientific principles.

I. Understanding the Purification Landscape for 1,4-Dioxan-2-one

1,4-Dioxan-2-one is a valuable monomer in the synthesis of biodegradable polymers, such as polydioxanone (PDO), which has significant applications in the medical field. The purity of the monomer is paramount, as impurities can adversely affect polymerization kinetics, polymer properties, and the biocompatibility of the final product.

The primary methods for purifying crude 1,4-dioxan-2-one are crystallization and vacuum distillation. Often, a combination of these techniques is employed to achieve the high purity (>99%) required for polymerization.[1] Distillation is typically used to remove bulk impurities from the crude reaction mixture, followed by crystallization to remove closely related impurities and achieve high purity.[2]

II. Troubleshooting Guide for Vacuum Distillation of 1,4-Dioxan-2-one

Vacuum distillation is a critical step in the purification of 1,4-dioxan-2-one, especially for removing non-volatile impurities and unreacted starting materials.[1] However, the process is not without its challenges. This section addresses common problems in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or I'm not getting any distillate at the expected temperature and pressure. What's wrong?

A1: This is a common issue that can stem from several factors related to vacuum integrity and temperature control.

  • Potential Cause 1: Vacuum Leak. A leak in your distillation setup is the most frequent culprit. Even a small leak can significantly raise the pressure, thereby increasing the boiling point of 1,4-dioxan-2-one.

    • Troubleshooting Steps:

      • Inspect all joints and connections: Ensure all ground glass joints are properly greased with a suitable vacuum grease and securely clamped. Check all tubing connections for cracks or loose fittings.

      • Isolate and test the vacuum pump: Disconnect the pump from the distillation apparatus and connect it directly to a vacuum gauge. A healthy two-stage rotary vane pump should be able to achieve a vacuum of <0.1 mmHg. If not, the pump itself may require maintenance.

      • Check for cracks in the glassware: Carefully inspect all glassware components for hairline fractures that may not be visible at first glance.

  • Potential Cause 2: Inaccurate Temperature Reading. The thermometer may not be correctly placed or calibrated.

    • Troubleshooting Steps:

      • Proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser. This ensures you are measuring the temperature of the vapor that is in equilibrium with the liquid.

      • Calibrate your thermometer: If you suspect the thermometer is inaccurate, check its reading in an ice-water bath (0 °C) and boiling water (100 °C at standard pressure).

  • Potential Cause 3: Insufficient Heating. The heating mantle may not be providing enough energy to bring the crude 1,4-dioxan-2-one to its boiling point at the applied vacuum.

    • Troubleshooting Steps:

      • Ensure good thermal contact: Make sure the heating mantle is in close contact with the distillation flask. Using a heating mantle that is appropriately sized for the flask is crucial.

      • Gradually increase the temperature: Slowly increase the setpoint of the heating mantle. Be patient, as it can take time for the bulk of the liquid to heat up, especially with larger volumes. However, avoid excessively high temperatures to prevent decomposition.

Q2: The crude 1,4-dioxan-2-one is turning dark or appears to be polymerizing in the distillation flask. What should I do?

A2: Darkening or polymerization is a sign of thermal decomposition or unwanted side reactions. 1,4-Dioxan-2-one can be sensitive to high temperatures, especially in the presence of impurities. The thermal decomposition of the polymer (PPDO) to the monomer begins around 185 °C, indicating the monomer's susceptibility to heat.[3]

  • Potential Cause 1: Excessive Temperature. The distillation pot temperature is too high.

    • Troubleshooting Steps:

      • Reduce the heating mantle temperature: The pot temperature should be kept as low as possible while still allowing for a reasonable distillation rate.

      • Improve the vacuum: A lower vacuum level will decrease the boiling point of 1,4-dioxan-2-one, allowing for distillation at a lower temperature. The boiling point is approximately 70-75°C at 0.8 mmHg.[1]

  • Potential Cause 2: Presence of Catalytic Impurities. Acidic or basic impurities remaining from the synthesis can catalyze polymerization or decomposition at elevated temperatures.

    • Troubleshooting Steps:

      • Neutralize the crude product: Before distillation, consider a work-up step to neutralize any residual acid or base from the synthesis. This can involve washing with a mild bicarbonate solution followed by drying.

      • Add a polymerization inhibitor: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask can help prevent polymerization. However, this will need to be removed in a subsequent purification step.

Q3: The distillation is "bumping" violently. How can I achieve a smooth boil?

A3: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. This is common in vacuum distillation.

  • Potential Cause 1: Lack of Nucleation Sites. Smooth glass surfaces can inhibit the formation of bubbles.

    • Troubleshooting Steps:

      • Use a magnetic stirrer: Vigorous stirring of the liquid in the distillation flask provides a large surface area for bubble formation and ensures even heating. This is the most effective method to prevent bumping.

      • Add boiling chips: If stirring is not possible, use fresh, porous boiling chips. Do not add boiling chips to a hot liquid, as this can cause violent boiling.

  • Potential Cause 2: Too rapid heating.

    • Troubleshooting Steps:

      • Heat the distillation flask gradually: Apply heat slowly to allow the liquid to come to a smooth boil.

Q4: My purified 1,4-dioxan-2-one is still not pure enough for my application. What are the likely remaining impurities?

A4: The nature of the remaining impurities will depend on the synthesis route and the initial purification steps. If the crude product is from the dehydrogenation of diethylene glycol, common impurities include:

  • Unreacted diethylene glycol: This has a much higher boiling point than 1,4-dioxan-2-one and should be effectively removed by distillation.

  • 1,4-Dioxane: This is a common byproduct and has a boiling point of 101 °C at atmospheric pressure.[4] Under vacuum, its boiling point may be close enough to that of 1,4-dioxan-2-one to make separation by simple distillation difficult. Fractional distillation may be required.

  • Other byproducts: Minor byproducts such as dioxene and methyldioxolane may also be present.[5]

  • Water: 1,4-Dioxan-2-one is hygroscopic. Water can form an azeotrope with 1,4-dioxane, a potential impurity.[4][6]

  • Troubleshooting Steps:

    • Fractional Distillation: For impurities with close boiling points, a fractional distillation column (e.g., a Vigreux or packed column) should be used to increase the separation efficiency.

    • Crystallization: After distillation, crystallization from a suitable solvent, such as ethyl acetate, is a highly effective method for achieving high purity.[1][2]

III. Frequently Asked Questions (FAQs)

Q: What is the recommended pressure and temperature for the vacuum distillation of 1,4-dioxan-2-one?

A: A good starting point is a vacuum of 0.5 to 4 mbar (approximately 0.4 to 3 mmHg).[1] At a pressure of 0.8 mmHg, the boiling point is in the range of 70-75 °C.[1] It is always advisable to start with a lower temperature and gradually increase it until distillation begins.

Q: How can I verify the purity of my distilled 1,4-dioxan-2-one?

A: Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Melting Point: Pure 1,4-dioxan-2-one has a sharp melting point around 28 °C.[7] A broad melting range indicates the presence of impurities.

Q: What safety precautions should I take when handling and distilling 1,4-dioxan-2-one?

A: Always consult the Safety Data Sheet (SDS) for detailed information.[8] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly sealed container in a refrigerator.[8]

  • Vacuum Distillation Safety: Always use a safety screen for vacuum distillations. Ensure your glassware is free of cracks or defects.

IV. Experimental Protocols and Data

Detailed Protocol for Vacuum Distillation of Crude 1,4-Dioxan-2-one
  • Preparation:

    • Ensure all glassware is clean, dry, and free of any defects.

    • Assemble the distillation apparatus (distillation flask, distillation head with thermometer, condenser, and receiving flask) in a fume hood.

    • Use a magnetic stirrer and a suitably sized stir bar in the distillation flask.

    • Apply a thin layer of vacuum grease to all ground glass joints.

  • Charging the Flask:

    • Charge the crude 1,4-dioxan-2-one into the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the first drops of distillate are collected.

    • Record the temperature of the vapor (head temperature) and the pressure.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of 1,4-dioxan-2-one at a steady temperature and pressure.

    • Monitor the distillation closely for any signs of decomposition or polymerization.

    • Stop the distillation before the flask goes to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and store the purified 1,4-dioxan-2-one in a tightly sealed container in a refrigerator.

Quantitative Data Summary
ParameterValueSource(s)
Melting Point28 °C[7]
Boiling Point (atm)215 - 222.9 °C[7][9]
Boiling Point (vac)70-75 °C at 0.8 mmHg[1]
Purity (after distillation)Variable, depends on crude purity
Purity (after crystallization)>99%[1]

V. Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude 1,4-Dioxan-2-one PreTreatment Pre-treatment (e.g., Neutralization) Crude->PreTreatment Distillation Vacuum Distillation PreTreatment->Distillation Crystallization Crystallization (from Ethyl Acetate) Distillation->Crystallization PureProduct High-Purity 1,4-Dioxan-2-one Crystallization->PureProduct

Caption: General workflow for the purification of crude 1,4-dioxan-2-one.

Troubleshooting Logic for Low Distillate

TroubleshootingLowDistillate Start Low or No Distillate CheckVacuum Check Vacuum System Start->CheckVacuum Leak Fix Vacuum Leak CheckVacuum->Leak Leak Found NoLeak Vacuum OK CheckVacuum->NoLeak No Leak CheckTemp Check Temperature TempIncorrect Adjust Thermometer CheckTemp->TempIncorrect Incorrect TempCorrect Temperature OK CheckTemp->TempCorrect Correct CheckHeating Check Heating HeatingInsufficient Increase Heating/Improve Contact CheckHeating->HeatingInsufficient Insufficient HeatingSufficient Re-evaluate Conditions CheckHeating->HeatingSufficient Sufficient NoLeak->CheckTemp TempCorrect->CheckHeating

Caption: Decision tree for troubleshooting low or no distillate during vacuum distillation.

VI. References

Sources

Optimization

Minimizing transesterification side reactions during 1,4-dioxepan-2-one ring-opening

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,4-dioxepan-2-one (PDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,4-dioxepan-2-one (PDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the critical side reaction of transesterification. Our goal is to help you achieve predictable polymer properties by understanding and controlling the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the ROP of PDO.

Q1: What exactly is transesterification in this context, and why is it detrimental?

A1: In the ring-opening polymerization of PDO, you are creating a poly(ether-ester), poly(p-dioxanone) (PPDO). The desired reaction is the sequential addition of monomer units to a growing polymer chain. However, transesterification is a competing set of side reactions where the active catalyst or polymer chain end attacks an ester group along the backbone of an already-formed polymer chain, rather than a monomer.[1][2]

There are two primary forms of this side reaction:

  • Intermolecular Transesterification: An active chain end attacks an ester linkage on a different polymer chain. This "swapping" of chain segments leads to a randomization of molecular weights.

  • Intramolecular Transesterification (Backbiting): The active end of a polymer chain folds back and attacks an ester linkage on its own backbone. This process can cleave off cyclic oligomers, reducing the overall polymer molecular weight.

The consequences of uncontrolled transesterification are severe for material properties:

  • Broadened Molecular Weight Distribution: The Polydispersity Index (PDI, Mw/Mn) increases, indicating a less uniform polymer sample.[1]

  • Loss of Control: It becomes impossible to predict the final molecular weight based on the initial monomer-to-initiator ratio.

  • Altered Thermal and Mechanical Properties: A non-uniform polymer sample will have inconsistent and often inferior physical properties.

Q2: Which experimental parameters have the greatest impact on transesterification?

A2: Several factors critically influence the rate and extent of transesterification. Controlling these is key to a successful polymerization.

  • Temperature: This is the most significant factor. Higher temperatures accelerate not only the polymerization but also the transesterification side reactions.[3][4][5] Above a certain threshold, which depends on the catalyst, transesterification can become the dominant reaction.

  • Catalyst Choice: Different catalysts have inherently different propensities for promoting transesterification. For instance, tin(II) octoate [Sn(Oct)₂] is a widely used and FDA-approved catalyst, but it is also a very effective transesterification catalyst, especially at temperatures above 130°C and at high monomer conversions.[6] In contrast, some aluminum alkoxide initiators are known to suppress this side reaction more effectively.[7]

  • Reaction Time & Monomer Conversion: Transesterification becomes much more probable once the monomer concentration is low (i.e., at high conversion).[1] At this stage, the active chain ends are more likely to encounter an ester bond on another polymer chain than a monomer molecule. Prolonged reaction times after full conversion are highly detrimental.

  • Catalyst Concentration: While a higher catalyst concentration can increase the polymerization rate, it can also disproportionately increase the rate of side reactions.[6] Using the minimum effective catalyst concentration is advisable.

Q3: How do I select the right catalyst to ensure a controlled polymerization?

A3: Catalyst selection involves a trade-off between reactivity, control, and reaction conditions.

Catalyst ClassExamplesProsCons Regarding Transesterification
Tin-Based Tin(II) Octoate (Sn(Oct)₂)FDA-approved, robust, high activity.Prone to significant transesterification, especially at high temperatures and conversions.[6]
Aluminum-Based Aluminum triisopropoxide (Al(OiPr)₃)Provides excellent control, leading to narrow PDI.[8] Not a strong transesterification catalyst.[7]Highly sensitive to moisture and protic impurities, requiring stringent anhydrous conditions.
Organocatalysts DBU, TBD, t-BuP4Metal-free, often provide good control and fast rates under mild conditions.[9][10][11]Activity and tendency for side reactions can be highly dependent on the specific catalyst and co-initiator used. Some bases can promote racemization in chiral monomers.[12]
Enzymatic Lipases (e.g., Novozym 435)Extremely high selectivity, operates under very mild conditions (e.g., 60°C), virtually eliminating transesterification.[3][13]Slower reaction rates, higher cost, and potential challenges in scalability and purification.

Recommendation: For maximum control and minimal transesterification, aluminum alkoxides are an excellent choice if you can ensure rigorous anhydrous conditions. Organocatalysts represent a versatile, metal-free alternative, but require careful selection and optimization.[7][8][9][10][11]

Q4: How can I monitor my reaction to know when to stop it?

A4: To avoid prolonged reaction times that favor transesterification, it is crucial to monitor monomer conversion.

  • ¹H NMR Spectroscopy: This is the most direct method. Periodically, take a small aliquot from the reaction (under inert atmosphere), dissolve it in a deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. By integrating the characteristic peaks of the monomer and the polymer, you can calculate the conversion percentage. Quench the reaction once it reaches a plateau (typically >95% conversion).

  • Infrared (IR) Spectroscopy: The disappearance of the cyclic ester carbonyl stretch and the appearance of the linear polyester carbonyl stretch can also be used to track progress, though this is generally less quantitative than NMR.

Q5: What analytical techniques confirm the presence and extent of transesterification?

A5: Characterizing the final polymer is essential to validate your experimental protocol.

  • Size Exclusion Chromatography (SEC / GPC): This is the primary tool. An ideal, controlled "living" polymerization will yield a polymer with a narrow Polydispersity Index (PDI ≤ 1.3).[8] A PDI value significantly higher than this (e.g., > 1.5) is a strong indication that intermolecular transesterification has occurred.

  • MALDI-TOF Mass Spectrometry: This powerful technique can provide detailed information about the polymer chain distribution. It can definitively identify the presence of cyclic oligomers formed via backbiting and reveal any unexpected end-group structures resulting from side reactions.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues in your experiments.

G Problem Problem Observed: High PDI (>1.5) in SEC/GPC Cause1 Possible Cause 1: Reaction Temp Too High Problem->Cause1 Cause2 Possible Cause 2: Excessive Reaction Time Problem->Cause2 Cause3 Possible Cause 3: Inappropriate Catalyst Problem->Cause3 Solution1 Solution: Lower temperature. Aim for lowest effective temp. Cause1->Solution1 Solution2 Solution: Monitor monomer conversion via NMR. Quench reaction promptly after plateau. Cause2->Solution2 Solution3 Solution: Switch to Al(OiPr)3 or a suitable organocatalyst. Reduce catalyst load. Cause3->Solution3

Observed Problem Primary Suspected Cause Recommended Action
High Polydispersity (PDI > 1.5) Intermolecular transesterification.1. Reduce Temperature: Lower the reaction temperature in 10-20°C increments. 2. Shorten Time: Monitor conversion and quench the reaction immediately upon completion.[1] 3. Re-evaluate Catalyst: If using Sn(Oct)₂, consider switching to an aluminum-based or organocatalytic system.[7]
Final Mn is much lower than theoretical Intramolecular transesterification (backbiting) forming cyclic oligomers.This is often caused by the same conditions as high PDI. Follow the same corrective actions. Consider switching from bulk to solution polymerization to disfavor intramolecular reactions.
Bimodal or multimodal GPC trace Significant transesterification or presence of impurities (e.g., water) acting as a competing initiator.1. Purify All Reagents: Ensure monomer, initiator, and solvent are rigorously dried and purified. Water will lead to uncontrolled initiation events. 2. Optimize Conditions: Implement the temperature and time controls mentioned above.
Experimental Protocols
Protocol 1: Controlled ROP of PDO using Aluminum Triisopropoxide (Al(OiPr)₃)

This protocol is designed to achieve a well-controlled polymerization with minimal side reactions.[8]

Materials:

  • 1,4-dioxepan-2-one (PDO), recrystallized from ethyl acetate and dried under vacuum.

  • Aluminum triisopropoxide (Al(OiPr)₃), freshly sublimed.

  • Anhydrous toluene, distilled over CaH₂.

  • All glassware must be flame-dried under vacuum and cooled under a dry inert atmosphere (N₂ or Ar).

Procedure:

  • Setup: In a glovebox or under a strict Schlenk line technique, add the desired amount of PDO monomer to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Initiator Preparation: In a separate flask inside the glovebox, prepare a stock solution of Al(OiPr)₃ in anhydrous toluene (e.g., 0.1 M).

  • Initiation: Add anhydrous toluene to the monomer to achieve the desired concentration (e.g., 1-2 M). Heat the solution to the target reaction temperature (e.g., 80°C).

  • Polymerization: Using a gas-tight syringe, inject the calculated amount of the Al(OiPr)₃ stock solution into the stirring monomer solution to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot for ¹H NMR analysis to determine monomer conversion. Repeat as necessary until conversion is >95%.

  • Quenching: Once the desired conversion is reached, cool the flask in an ice bath and quench the reaction by adding a small amount of acidified methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Drying: Collect the white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer for Mn, Mw, and PDI using SEC/GPC.

Protocol 2: Characterization by Size Exclusion Chromatography (SEC/GPC)

Procedure:

  • Sample Preparation: Prepare a solution of the dried PPDO in a suitable solvent (e.g., Tetrahydrofuran - THF or Chloroform) at a concentration of approximately 1-2 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust or particulates.

  • Analysis: Inject the filtered sample into the SEC/GPC system.

  • Calibration: Ensure the system is calibrated with polystyrene or polymethyl methacrylate standards to obtain accurate molecular weight data.

  • Data Interpretation: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A narrow, monomodal peak with a PDI < 1.3 indicates a well-controlled polymerization with minimal transesterification.

References
  • ResearchGate. (n.d.). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk | Request PDF. Retrieved from [Link]

  • (n.d.). Ring-Opening polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. Retrieved from [Link]

  • Grizot, E., et al. (n.d.). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.8: Ring-Opening Polymerization. Retrieved from [Link]

  • Jiang, Y., et al. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. Retrieved from [Link]

  • (n.d.). The main factors affecting the process of synthesizing polyester polyol. Knowledge. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Ring-Opening Polymerization of Lactones. Retrieved from [Link]

  • Wang, S. (2024, February 5). Polyester melting point and production process?. Retrieved from [Link]

  • Zhang, L., et al. (2019, October 10). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Retrieved from [Link]

  • Ryner, M., et al. (2002, January 22). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Retrieved from [Link]

  • Dechy-Cabaret, O., et al. (n.d.). Organocatalytic ring-opening polymerization of l- lactide in bulk. Pure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1,4-Dioxepan-2-one Moisture Sensitivity &amp; Inert Gas Storage

Introduction Welcome to the Technical Support Center for 1,4-dioxepan-2-one (1,4-DXO). As a critical 7-membered cyclic ether-ester monomer used in the synthesis of biocompatible and biodegradable poly(ether esters) for m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 1,4-dioxepan-2-one (1,4-DXO). As a critical 7-membered cyclic ether-ester monomer used in the synthesis of biocompatible and biodegradable poly(ether esters) for medical devices (e.g., absorbable sutures, drug delivery systems)[1][2], 1,4-DXO requires stringent handling. This guide provides researchers and drug development professionals with field-proven insights, troubleshooting steps, and self-validating protocols to mitigate moisture-induced degradation and optimize ring-opening polymerization (ROP)[3].

G Monomer 1,4-Dioxepan-2-one (Cyclic Monomer) Hydrolysis Nucleophilic Attack (Ring-Opening) Monomer->Hydrolysis Exposure ROP Ring-Opening Polymerization (ROP) Monomer->ROP Inert Conditions Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Catalyst Linear Linear Hydroxy Acid (Protic Impurity) Hydrolysis->Linear Degradation Linear->ROP Chain Transfer Agent Failure ROP Failure (Low MW, High Dispersity) ROP->Failure If Moisture Present Success High MW Poly(ether ester) ROP->Success If Moisture <10ppm

Pathway of 1,4-DXO moisture degradation and its impact on ROP kinetics.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 1,4-dioxepan-2-one fundamentally sensitive to ambient moisture? A: 1,4-DXO contains a highly reactive lactone (cyclic ester) linkage. The thermodynamic driving force for its ring-opening is the relief of bond-angle strain and steric repulsion inherent in the 7-membered ring[3]. When exposed to ambient moisture, the electrophilic carbonyl carbon undergoes rapid nucleophilic attack by water molecules. This premature hydrolysis breaks the ring, forming a linear hydroxy acid[4]. This not only depletes the active monomer pool but also introduces protic impurities that disrupt downstream polymerization[2].

Q2: How does trace moisture affect the Ring-Opening Polymerization (ROP) mechanism? A: In standard coordination-insertion ROP (e.g., using Sn(Oct)₂ or Ti(Oi-Pr)₄ catalysts), the reaction relies on a precise monomer-to-initiator ratio to control the molecular weight[1][3]. Trace water acts as a potent chain-transfer agent and a competing protic initiator. Instead of the catalyst coordinating solely with the intended macroinitiator or monomer, water initiates new, uncontrolled polymer chains. This causality results in a drastically reduced number-average molecular weight ( Mn​ ) and a broadened dispersity (Đ) due to rampant inter- and intramolecular transesterification[3][5].

Section 2: Troubleshooting Guide

Issue 1: Inconsistent Polymer Molecular Weight or High Dispersity (Đ > 1.7)

Root Cause Analysis: Moisture contamination during monomer transfer or inadequate pre-drying of the catalyst/monomer system. Resolution:

  • Verify the integrity of the inert gas source. Argon is preferred over Nitrogen due to its higher density, which better displaces ambient air in reaction flasks.

  • Perform Karl Fischer titration on the 1,4-DXO batch prior to ROP. Moisture content must be strictly <50 ppm for controlled ROP.

  • If moisture exceeds the threshold, execute the Monomer Purification Protocol (see Section 4).

Issue 2: Monomer Discoloration or Physical State Changes During Storage

Root Cause Analysis: Micro-leaks in the storage vessel allowing atmospheric moisture and oxygen to penetrate, leading to premature ring-opening and oligomerization. Resolution:

  • Discard degraded batches (indicated by a shift in the ¹H NMR spectrum, specifically the appearance of linear hydroxy acid proton signals).

  • Transition to hermetically sealed, septum-capped Schlenk flasks stored at -20°C in a desiccated secondary container[2].

Section 3: Quantitative Data & Thresholds

To ensure reproducibility, adhere to the following moisture thresholds when handling 1,4-DXO.

Moisture Content (ppm)Impact on 1,4-DXO MonomerROP Outcome (using Sn(Oct)₂)Recommended Action
< 10 ppm StableTarget Mn​ achieved, Đ < 1.5Proceed with ROP
10 - 50 ppm Minor hydrolysis initiationSlight Mn​ reduction, Đ ~ 1.5 - 1.7Use caution; purge system
50 - 200 ppm Measurable linear hydroxy acidSignificant chain transfer, Đ > 1.8Purify monomer before use
> 200 ppm Severe degradation / oligomerizationROP failure, low oligomers formedDiscard or heavily distill

Section 4: Experimental Protocols

Protocol 1: Schlenk Line Purification of 1,4-Dioxepan-2-one

Objective: Establish a self-validating purification system to reduce moisture to <10 ppm.

  • Apparatus Setup: Connect a dual-manifold Schlenk line to a high-vacuum pump (capable of < 10−3 mbar) and an ultra-high purity (UHP) Argon source.

  • Azeotropic Distillation: Dissolve the crude 1,4-DXO in anhydrous toluene. Perform azeotropic distillation under reduced pressure to remove bulk water.

  • Vacuum Drying: Transfer the concentrated monomer to a flame-dried Schlenk flask. Apply dynamic vacuum for 12 hours at room temperature to remove residual solvent and trace moisture.

  • Self-Validation Step: Analyze a 10 mg aliquot via ¹H NMR in anhydrous CDCl₃. The absence of a broad peak at ~4.5-5.5 ppm (hydroxyl proton) and linear ester methylene shifts confirms purity, creating a closed-loop validation before polymerization.

Protocol 2: Inert Gas Storage System Setup

Objective: Prevent hydrolytic degradation during long-term storage[2].

  • Glovebox Transfer: Move the purified 1,4-DXO flask into an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Aliquotting: Divide the monomer into single-use amber glass vials to prevent repeated exposure to ambient conditions during future sampling.

  • Hermetic Sealing: Seal each vial with a PTFE-lined silicone septum and an aluminum crimp cap. Wrap the seal tightly with Parafilm.

  • Cryogenic Storage: Store the sealed vials in a -20°C freezer. Crucial Step: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold monomer.

  • Self-Validation Step: Weigh the sealed vial on an analytical balance before and after storage. A stable mass confirms the hermetic seal's integrity.

G Raw Crude 1,4-DXO (Moisture >50ppm) Azeotropic Azeotropic Distillation (Toluene) Raw->Azeotropic Vacuum Dynamic Vacuum Drying (12h, <10^-3 mbar) Azeotropic->Vacuum Glovebox Glovebox Transfer (Ar, H2O <0.1ppm) Vacuum->Glovebox Aliquot Single-Use Aliquotting (Amber Vials) Glovebox->Aliquot Seal Hermetic Sealing (PTFE Septum + Crimp) Aliquot->Seal Storage Cryogenic Storage (-20°C) Seal->Storage

Step-by-step workflow for 1,4-DXO purification and inert gas storage.

References

  • Ring-Opening Polymeriz
  • Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide Macromolecules - ACS Public
  • Synthetic absorbable surgical devices of poly-dioxanone (US4052988A)
  • A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one Bentham Science / Letters in Organic Chemistry
  • High performing sustainable thermoplastic elastomers CORE

Sources

Optimization

Tuning the degradation rates of 1,4-dioxepan-2-one aliphatic polyesters

Welcome to the Advanced Polymer Therapeutics Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind the synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Therapeutics Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind the synthesis and degradation of 1,4-dioxepan-2-one aliphatic polyesters. Whether you are engineering bioresorbable sutures or tuning drug-eluting implants, understanding the interplay between polymer morphology, catalysis, and hydrolysis is critical.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is the hydrolytic degradation rate of my poly(1,4-dioxepan-2-one) homopolymer significantly slower than anticipated in standard PBS buffer?

  • Causality: While the ether linkage in 1,4-dioxepan-2-one increases the overall hydrophilicity of the polymer chain, the homopolymer naturally forms highly ordered semi-crystalline domains. Water molecules preferentially attack the amorphous regions. Once these amorphous regions are eroded, the highly crystalline fragments remain, severely restricting further water diffusion and slowing the bulk hydrolysis rate[1].

  • Self-Validating Solution: Copolymerize 1,4-dioxepan-2-one with monomers like ε-caprolactone (CL) or D,L-lactide. This disrupts the crystal lattice, increasing the amorphous fraction and accelerating hydrolysis[2]. Validation: Run a Differential Scanning Calorimetry (DSC) scan before and after degradation; a successful structural modification will show a significantly lower initial melting enthalpy ( ΔHm​ ) compared to the homopolymer.

Q2: During the ring-opening polymerization (ROP) of 1,4-dioxepan-2-one, my molecular weight distribution (PDI) is extremely broad (>2.0), and the polymer occasionally forms a gel. How can I achieve controlled polymerization?

  • Causality: High temperatures (e.g., >120°C) combined with traditional metallic catalysts (like stannous octoate, Sn(Oct)₂ ) cause extensive intermolecular transesterification and intramolecular back-biting. Furthermore, at elevated temperatures, ether bond fragmentation can occur, producing unsaturated chain ends that spontaneously crosslink, leading to gelation[3].

  • Self-Validating Solution: Switch to an organocatalytic approach using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and strictly maintain the reaction temperature at or below 60°C[3]. Validation: Take kinetic aliquots during the reaction for Size Exclusion Chromatography (SEC) analysis. A linear increase in number-average molecular weight ( Mn​ ) versus monomer conversion confirms a controlled, living polymerization without crosslinking.

Q3: My in vivo degradation rates are much faster than my in vitro PBS hydrolysis data. What is causing this discrepancy?

  • Causality: Standard PBS assays only measure passive hydrolytic cleavage. In vivo, aliphatic polyesters are subjected to active enzymatic degradation. Enzymes such as lipases and esterases catalyze the hydrolysis of ester linkages via specific chain-end or intra-chain scission, which proceeds at a significantly faster kinetic rate than non-enzymatic bulk hydrolysis[1].

  • Self-Validating Solution: Incorporate an enzymatic degradation assay using Porcine Pancreas Lipase or immobilized Novozym 435 in your in vitro models[1]. Validation: Compare the degradation products via LC-MS; enzymatic degradation typically yields specific low-molecular-weight oligomers rapidly, whereas random bulk hydrolysis yields a broader, slower distribution of breakdown products.

Section 2: Quantitative Data & Benchmarking

To effectively tune your polymer, use the following benchmark data comparing the thermal properties and degradation kinetics of 1,4-dioxepan-2-one homopolymers versus its common copolymers.

Polymer System Tg​ (°C) Tm​ (°C)In Vitro Hydrolysis Half-Life (PBS, 37°C)Primary Degradation Mechanism
Poly(1,4-dioxepan-2-one) Homopolymer -10 to 0~1103 - 6 monthsBulk Hydrolysis (Semicrystalline)
Poly(1,4-dioxepan-2-one-co-L-lactide) (50:50) ~25N/A (Amorphous)4 - 6 weeksBulk Hydrolysis (Amorphous)
Poly(1,4-dioxepan-2-one-co-ε-caprolactone) -40~458 - 12 weeksEnzymatic & Hydrolytic

Section 3: Standardized Experimental Protocols

Protocol 1: Organocatalyzed Ring-Opening Copolymerization (ROP)

Purpose: Synthesize controlled molecular weight poly(1,4-dioxepan-2-one-co-lactide) with minimal transesterification.

  • Monomer Preparation: Synthesize 1,4-dioxepan-2-one via the reaction of 1,3-propanediol with chloroacetic acid sodium salt[4]. Dry the monomer and D,L-lactide over calcium hydride and distill under reduced pressure to ensure anhydrous conditions.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 1,4-dioxepan-2-one, D,L-lactide, and benzyl alcohol (acting as the initiator).

  • Catalysis: Add TBD as the organocatalyst. Maintain the reaction temperature strictly at 60°C to prevent ether bond fragmentation and subsequent crosslinking[3].

  • Termination & Purification: After reaching the desired conversion (monitored via ¹H NMR), quench the reaction with an excess of benzoic acid. Precipitate the polymer in cold methanol, filter, and dry under a vacuum at 40°C for 48 hours.

Protocol 2: Accelerated In Vitro Hydrolytic Degradation Assay

Purpose: Evaluate the degradation kinetics of the synthesized aliphatic polyesters.

  • Sample Fabrication: Dissolve the copolymer in chloroform (5% w/v) and cast into thin films (approx. 100 µm thickness) on glass Petri dishes. Dry under a vacuum until a constant weight is achieved.

  • Incubation: Submerge pre-weighed film disks (10 mm diameter) in vials containing 10 mL of 0.1 M Phosphate Buffer Solution (PBS, pH 7.4). Incubate at 37°C in a shaking water bath (100 rpm).

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove the disks, wash thoroughly with distilled water, and dry to a constant weight under a vacuum.

  • Analysis: Calculate the mass loss percentage. Analyze molecular weight reduction using SEC and track changes in crystallinity ( ΔHm​ ) via DSC.

Section 4: Visualizations

ROP_Troubleshooting Start Initiate ROP of 1,4-dioxepan-2-one Check Analyze Polymer MW (SEC/GPC) Start->Check Issue Broad PDI (>2.0) or Low Yield? Check->Issue Cause Transesterification & Back-biting detected Issue->Cause Yes Success Controlled Polyester Synthesized Issue->Success No Fix Lower Temp (<120°C) Use Organocatalyst (TBD) Cause->Fix Fix->Start Repeat Synthesis

Figure 1: Logical workflow for troubleshooting Ring-Opening Polymerization (ROP) molecular weight.

Degradation_Tuning Base Poly(1,4-dioxepan-2-one) Semicrystalline Matrix Mod1 Copolymerize with Lactide (LA) Base->Mod1 Mod2 Copolymerize with ε-Caprolactone (CL) Base->Mod2 Effect1 Disrupted Crystallinity Increased Amorphous Fraction Mod1->Effect1 Effect2 Lowered Tg Enhanced Chain Mobility Mod2->Effect2 Result1 Accelerated Bulk Hydrolysis Effect1->Result1 Result2 Tunable Enzymatic Degradation Profile Effect2->Result2

Figure 2: Mechanistic pathways for tuning the degradation rates of aliphatic polyesters.

References

  • Title: Supramolecular Copolyesters with Tunable Properties Source: Macromolecules, ACS Publications URL: [Link]

  • Title: Degradable Aliphatic Polyesters Source: Scribd URL: [Link]

  • Title: Polydioxanone Source: Grokipedia URL: [Link]

  • Title: Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts Source: MDPI (Polymers) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,4-Dioxepan-2-one vs. ε-Caprolactone: A Comprehensive Guide to Polymerization Kinetics

As the demand for tunable, bioabsorbable polymers in drug delivery and tissue engineering accelerates, selecting the correct cyclic ester monomer is critical. While ε-caprolactone (ε-CL) remains a gold standard for synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for tunable, bioabsorbable polymers in drug delivery and tissue engineering accelerates, selecting the correct cyclic ester monomer is critical. While ε-caprolactone (ε-CL) remains a gold standard for synthesizing hydrophobic, slow-degrading polyesters, 1,4-dioxepan-2-one (1,4-DXO) has emerged as a powerful alternative. By incorporating an ether linkage within the 7-membered lactone ring, 1,4-DXO yields polymers with reduced crystallinity, enhanced hydrophilicity, and accelerated hydrolytic degradation profiles 1.

This guide provides an objective, data-driven comparison of the ring-opening polymerization (ROP) kinetics of 1,4-DXO and ε-CL, detailing the mechanistic causality behind their reactivity differences and providing a self-validating experimental protocol for kinetic analysis.

Mechanistic Causality: The "Ether Effect" on ROP Kinetics

Both ε-CL and 1,4-DXO undergo Ring-Opening Polymerization (ROP) via a coordination-insertion mechanism when catalyzed by metal alkoxides like Tin(II) octoate [Sn(Oct)₂] or Titanium isopropoxide[Ti(OiPr)₄] 2. However, their propagation rate constants ( kp​ ) differ significantly due to their distinct electronic environments.

  • ε-Caprolactone (ε-CL): The purely aliphatic backbone of this 7-membered ring provides a highly nucleophilic carbonyl oxygen. Upon introduction of the catalyst, the carbonyl oxygen rapidly coordinates to the metal center, leading to swift acyl-oxygen cleavage and a high propagation rate 3.

  • 1,4-Dioxepan-2-one (1,4-DXO): The presence of the ether oxygen at the 4-position fundamentally alters the monomer's reactivity. The ether oxygen exerts an electron-withdrawing inductive effect, which subtly decreases the electron density at the carbonyl oxygen. This reduces the binding affinity of the monomer to the metal catalyst. Consequently, the nucleophilic attack by the propagating alkoxide chain is slower, resulting in a lower kp​ compared to ε-CL 4.

Copolymerization Dynamics

When copolymerized, the disparity in reactivity ratios ( rCL​>rDXO​ ) means ε-CL is consumed more rapidly. Without prolonged reaction times to allow for transesterification, the resulting polymer will exhibit a gradient microstructure—a PCL-rich core transitioning into a 1,4-DXO-rich terminus.

Quantitative Data Comparison

The following table summarizes the kinetic and thermomechanical distinctions between the two monomers and their resulting homopolymers.

Parameterε-Caprolactone (ε-CL)1,4-Dioxepan-2-one (1,4-DXO)
Ring Size & Type 7-membered lactone7-membered ether-lactone
Relative ROP Kinetics ( kp​ ) FastModerate (Slower than ε-CL)
Polymer Crystallinity Semi-crystalline (~50%)Amorphous to low-crystallinity
Glass Transition ( Tg​ ) ~ -60 °C~ -30 °C to -10 °C
In Vivo Degradation Rate Slow (> 12 - 24 months)Fast (Weeks to months)
Primary Application Long-term implants, orthopedicsShort-term drug elution, sutures

Kinetic Workflow & Logical Relationships

To visualize the kinetic divergence between these two monomers during a standard ROP process, refer to the workflow diagram below.

ROP_Workflow Catalyst Catalyst Activation Sn(Oct)2 + ROH Initiator Coordination Monomer Coordination Carbonyl binds to Metal Center Catalyst->Coordination InsertionCL ε-CL Insertion High kp (Aliphatic) Coordination->InsertionCL ε-CL InsertionDXO 1,4-DXO Insertion Lower kp (Ether Inductive Effect) Coordination->InsertionDXO 1,4-DXO Propagation Chain Propagation Acyl-Oxygen Cleavage InsertionCL->Propagation InsertionDXO->Propagation Analysis Kinetic Analysis 1H-NMR (Conversion) & GPC (Mw) Propagation->Analysis Aliquot Sampling

Figure 1: Coordination-insertion ROP workflow comparing ε-CL and 1,4-DXO kinetics.

Self-Validating Experimental Protocol: ROP Kinetic Analysis

To accurately compare the polymerization kinetics, researchers must isolate the propagation step from moisture-induced side reactions. The following protocol utilizes a self-validating Schlenk-line methodology to ensure that the observed kinetic differences are strictly due to monomer structure, not environmental contamination.

Materials Preparation (The Causality of Purity)

Why this matters: Trace water acts as a co-initiator in ROP, creating unpredictable chain populations and skewing the target molecular weight.

  • Monomer Purification: Dry ε-CL over calcium hydride (CaH₂) and distill under reduced pressure. For 1,4-DXO, recrystallize from dry ethyl acetate/hexane or distill under high vacuum.

  • Solvent: Toluene must be refluxed over sodium/benzophenone and distilled immediately prior to use to ensure absolute anhydrous conditions.

Step-by-Step Kinetic Polymerization
  • System Purging: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times.

  • Reagent Loading: Inside an Argon-filled glovebox, add the target monomer (e.g., 1.0 M) and the initiator (e.g., benzyl alcohol,[M]/[I] = 100) to the Schlenk tube.

  • Catalyst Injection: Inject a stock solution of Sn(Oct)₂ in dry toluene ([I]/[Cat] = 1). Causality: Using a stock solution rather than neat catalyst ensures precise stoichiometric ratios, which is critical for calculating accurate pseudo-first-order rate constants.

  • Temperature Equilibration: Immerse the Schlenk tube in a pre-heated oil bath at 110 °C. Start the timer ( t=0 ) the moment the tube enters the bath.

  • Aliquot Sampling: At predefined intervals ( t=10,20,30,60,120 minutes), extract 0.2 mL aliquots using a purged gas-tight syringe.

  • Immediate Quenching: Inject each aliquot directly into cold methanol (-20 °C). Causality: The extreme temperature drop and poor solvent environment instantaneously precipitate the polymer and deactivate the catalyst, "freezing" the kinetic state of that exact timepoint.

Data Analysis & Validation
  • Conversion Tracking (¹H-NMR): Dissolve the quenched samples in CDCl₃. Calculate monomer conversion by comparing the integration of the polymer backbone peaks (e.g., the -CH₂-O- signal) against the residual monomer peaks.

  • Kinetic Plotting: Plot ln([M]0​/[M]t​) versus time. A linear relationship validates that the polymerization follows first-order kinetics with respect to the monomer. The slope of this line represents the apparent rate constant ( kobs​ ). You will consistently observe a steeper slope for ε-CL compared to 1,4-DXO.

References

  • Title: United States Patent 5,292,862 - Copolymers of 1,4-dioxepan-2-one Source: Google Patents / USPTO URL
  • Title: Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide Source: Macromolecules - ACS Publications URL
  • Title: Theoretical investigation on the mechanism and kinetics of the ring-opening polymerization of ε-caprolactone initiated by tin(II)
  • Title: Buy 1,4-Dioxepan-2-ylmethanol (EVT-11851018)

Sources

Comparative

NMR spectral validation of synthesized 1,4-dioxepan-2-one monomer purity

NMR Spectral Validation of Synthesized 1,4-Dioxepan-2-one: A Comparative Guide to Monomer Purity and Polymerization Efficacy The development of bioabsorbable aliphatic polyesters relies heavily on the precise ring-openin...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectral Validation of Synthesized 1,4-Dioxepan-2-one: A Comparative Guide to Monomer Purity and Polymerization Efficacy

The development of bioabsorbable aliphatic polyesters relies heavily on the precise ring-opening polymerization (ROP) of cyclic lactones. While industry-standard monomers like ϵ -caprolactone ( ϵ -CL) provide excellent mechanical strength, their extreme hydrophobicity severely limits their in vivo degradation rates. To overcome this, researchers have turned to ether-lactones such as 1,4-dioxepan-2-one (DXO) . By introducing an oxygen atom into the polymer backbone, DXO significantly enhances hydrophilicity and accelerates hydrolytic degradation, making it a superior candidate for segmented block copolymers used in surgical sutures and tissue scaffolds 1.

However, the synthesis of DXO is prone to incomplete cyclization. As a Senior Application Scientist, I cannot overstate this fundamental causality: in ROP, monomer purity dictates the absolute ceiling of polymer molecular weight. This guide objectively compares DXO to alternative monomers and provides a self-validating NMR protocol to ensure monomer purity prior to polymerization.

The Mechanistic Imperative of Monomer Purity

Ring-opening polymerization, typically catalyzed by stannous octoate (Sn(Oct) 2​ ) or titanium isopropoxide, proceeds via a coordination-insertion mechanism 2. This mechanism is highly sensitive to nucleophilic impurities. If the synthesized 1,4-dioxepan-2-one contains trace amounts of water or unreacted linear precursors (e.g., 6-hydroxy-3-oxa-caproic acid), these impurities act as potent chain transfer agents.

When a propagating polymer chain encounters a hydroxyl or carboxylic acid end-group from an impurity, the catalyst transfers the active center. This prematurely terminates the growing chain and initiates a new one, resulting in a drastically lowered number-average molecular weight ( Mn​ ) and a broadened polydispersity index (PDI). Therefore, rigorous structural validation via 1 H and 13 C NMR is a mandatory gatekeeping step before any ROP workflow.

Comparative Monomer Analysis

When designing degradable elastomers, scientists typically choose between ϵ -caprolactone, 1,5-dioxepan-2-one, and 1,4-dioxepan-2-one.

  • ϵ -Caprolactone ( ϵ -CL): Yields highly crystalline, hydrophobic polymers. While easy to polymerize, its degradation takes upwards of two years, which is often too slow for soft-tissue engineering 3.

  • 1,5-Dioxepan-2-one: An isomer of DXO that yields completely amorphous polymers. It degrades faster than ϵ -CL but lacks the specific structural asymmetry that allows for highly tunable block copolymerization.

  • 1,4-Dioxepan-2-one (DXO): Offers a unique balance. The ether oxygen at the 4-position breaks the symmetry of the carbon backbone, reducing crystallinity just enough to allow water penetration, while maintaining sufficient mechanical integrity. Implants rich in poly(1,4-dioxepan-2-one) have been shown to absorb completely within 224 days 1.

Table 1: Quantitative Comparison of Cyclic Ester/Ether Monomers

MonomerChemical FormulaHeteroatom PositionKey 1 H NMR Shifts (CDCl 3​ , ppm)Resulting Polymer Tg​ (°C)In Vivo Absorption Profile
1,4-Dioxepan-2-one C 5​ H 8​ O 3​ 1, 44.2 (m), 3.8 (m), 2.7 (m)~ -39Fast (< 224 days)
1,5-Dioxepan-2-one C 5​ H 8​ O 3​ 1, 54.3 (t), 3.7 (t), 2.6 (m)~ -37Moderate
ϵ -Caprolactone C 6​ H 10​ O 2​ 14.2 (t), 2.6 (t), 1.6 (m)~ -60Slow (> 2 years)

Experimental Methodologies

A. Synthesis of 1,4-Dioxepan-2-one

This protocol utilizes the thermal cyclization of a linear precursor, a method proven to yield monomers suitable for high-strength monofilament extrusion 4.

  • Precursor Formation: React metallic sodium with 1,3-propanediol and chloroacetic acid in a dry, inert atmosphere to synthesize the linear precursor, 6-hydroxy-3-oxa-caproic acid.

  • Thermal Cyclization: Transfer the crude 6-hydroxy-3-oxa-caproic acid to a vacuum distillation apparatus. Heat the mixture to 300°C – 310°C under high vacuum (e.g., < 1 mmHg). The heat forces the intramolecular esterification (cyclization), while the vacuum immediately removes the formed 1,4-dioxepan-2-one, preventing thermal degradation.

  • Fractional Purification: The crude distillate will contain water (a byproduct of esterification) and uncyclized oligomers. Perform a secondary fractional distillation over magnesium carbonate to isolate the pure 1,4-dioxepan-2-one fraction.

B. Self-Validating NMR Spectral Protocol

This protocol is designed as a self-validating system. By using the integration of the cyclic monomer's internal ring protons as an absolute reference, we can mathematically quantify the exact molar ratio of chain-transferring impurities. If the ratio of ring protons to end-group protons deviates from theoretical infinity, the sample fails validation.

  • Sample Preparation: Dissolve 20 mg of the distilled 1,4-dioxepan-2-one in 0.6 mL of anhydrous CDCl 3​ . Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquisition Parameters: Utilize a 400 MHz or 500 MHz NMR spectrometer. Acquire a 1 H spectrum with a minimum of 16 scans and a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation for accurate integration.

  • Validation Logic & Causality Checks:

    • Confirm Monomer Identity: Verify the presence of the ester methylene (-CH 2​ -O-C=O) at ~4.2 ppm, the ether methylenes (-CH 2​ -O-CH 2​ -) at ~3.8 ppm, and the carbonyl-adjacent methylene (-CH 2​ -C=O) at ~2.7 ppm.

    • Check for Linear Precursor (The Fatal Flaw): Scan the 10.0 - 12.0 ppm region. The presence of a broad singlet here indicates unreacted carboxylic acid (-COOH) from the 6-hydroxy-3-oxa-caproic acid precursor. Causality: Even 0.5% molar presence of this acid will act as a chain-capping agent during ROP, permanently halting polymer chain growth.

    • Check for Water: Scan at 1.56 ppm (in CDCl 3​ ). Excess water will hydrolyze the Sn(Oct) 2​ catalyst, killing the reaction kinetics.

  • Decision Gate: If the integration of the impurity peaks is >0.1% relative to the main ring protons, the batch must be re-distilled.

Process Visualization

The following diagram maps the logical relationship between monomer synthesis, the critical NMR validation gate, and the resulting polymerization outcomes.

G A Precursor Synthesis (6-hydroxy-3-oxa-caproic acid) B Thermal Cyclization (300-310°C Vacuum) A->B C 1H & 13C NMR Spectral Validation B->C D Purity > 99.9%? (No Linear Oligomers) C->D E Repurify (Prevent Chain Transfer) D->E Impure F Ring-Opening Polymerization D->F Pure E->B

Workflow for 1,4-dioxepan-2-one synthesis, NMR spectral validation, and subsequent ROP.

Conclusion

While ϵ -caprolactone remains the easiest monomer to polymerize, 1,4-dioxepan-2-one provides the tunable hydrophilicity and rapid degradation profiles required for next-generation bioabsorbables. However, the ether-ester synthesis route is highly susceptible to linear oligomer contamination. By implementing a strict, self-validating NMR protocol to detect trace carboxylic acid and hydroxyl end-groups, researchers can prevent premature chain termination and guarantee the high molecular weights necessary for robust surgical devices.

References

  • United States Patent 5,442,032 - Copolymers of 1,4-dioxepan-2-one and 1,5,8,12-tetraoxacyclotetradecane-7-14-dione.Google Patents / Googleapis.
  • Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide.Macromolecules - ACS Publications.
  • Supramolecular Copolyesters with Tunable Properties.Macromolecules - ACS Publications.
  • US Patent 4,052,988A - Synthetic absorbable surgical devices of poly-dioxanone.Google Patents.

Sources

Validation

Mechanical properties of 1,4-dioxepan-2-one versus p-dioxanone polymers

Comparative Analysis of Mechanical Properties: Poly(1,4-dioxepan-2-one) vs. Poly(p-dioxanone) In the landscape of bioabsorbable polymers, cyclic ether-esters occupy a privileged position due to their unique balance of hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Mechanical Properties: Poly(1,4-dioxepan-2-one) vs. Poly(p-dioxanone)

In the landscape of bioabsorbable polymers, cyclic ether-esters occupy a privileged position due to their unique balance of hydrolytic degradability and mechanical flexibility. As a Senior Application Scientist, I frequently evaluate these materials for targeted biomedical applications ranging from monofilament sutures to soft tissue scaffolds. This guide provides an in-depth, objective comparison of two closely related but mechanically distinct polymers: poly(p-dioxanone) (PPDO) and poly(1,4-dioxepan-2-one) [P(1,4-DXO)]. By analyzing their monomeric topology, thermal transitions, and solid-state morphology, we can establish the causality behind their divergent mechanical profiles.

Macromolecular Topology and Morphological Causality

The fundamental mechanical differences between PPDO and P(1,4-DXO) stem directly from their monomer ring sizes and the resulting chain symmetry.

  • Poly(p-dioxanone)[PPDO]: Derived from the 6-membered ring p-dioxanone, PPDO features a highly regular -[O-CH2-CH2-O-CO-CH2]- repeat unit. This structural regularity allows the polymer chains to pack efficiently, yielding a semicrystalline morphology (typically 55–60% crystallinity) 1. The crystalline domains act as physical crosslinks, imparting high tensile strength and a robust Young's modulus.

  • Poly(1,4-dioxepan-2-one)[P(1,4-DXO)]: Derived from the 7-membered ring 1,4-dioxepan-2-one, the addition of an extra methylene group disrupts the spatial symmetry of the polymer backbone. Consequently, P(1,4-DXO) is unable to readily crystallize and exists as a completely amorphous polymer 2. Without crystalline domains to restrict chain mobility, it behaves as a soft, rubbery elastomer at physiological temperatures.

Quantitative Mechanical and Thermal Comparison

The solid-state morphology dictates the thermal transitions, which in turn govern the mechanical behavior at room and physiological temperatures (37 °C). PPDO exhibits a glass transition temperature ( Tg​ ) between -10 °C and 0 °C, and a distinct melting temperature ( Tm​ ) around 110–115 °C 1. Because its Tg​ is below room temperature, the amorphous regions provide flexibility, while the crystalline regions provide strength. Conversely, P(1,4-DXO) has a much lower Tg​ of approximately -37 °C and lacks a true melting point due to its amorphous nature 2.

Table 1: Comparative Thermomechanical Properties

PropertyPoly(p-dioxanone) [PPDO]Poly(1,4-dioxepan-2-one) [P(1,4-DXO)]Causality / Structural Driver
Monomer Ring Size 6-membered7-memberedRing strain drives ROP thermodynamics.
Morphology Semicrystalline (55-60%)AmorphousChain symmetry dictates packing efficiency.
Glass Transition ( Tg​ ) -10 °C to 0 °C-37 °CHigher free volume in the 7-membered repeat unit.
Melting Point ( Tm​ ) 110 °C – 115 °CN/ALack of crystalline lattice in P(1,4-DXO).
Young's Modulus ~1.5 GPa< 0.1 GPaCrystalline domains in PPDO resist deformation.
Tensile Strength 30 – 50 MPa< 10 MPaStrain-induced crystallization occurs only in PPDO.
Elongation at Break 20% – 90%> 400%Unrestricted chain sliding in amorphous P(1,4-DXO).
Degradation Rate 6 – 9 Months2 – 4 MonthsAmorphous networks allow faster water ingress.

Mechanistic Pathways: Ring-Opening Polymerization (ROP)

Both polymers are synthesized via the ring-opening polymerization of their respective cyclic lactones. The reaction is typically catalyzed by stannous octoate ( Sn(Oct)2​ ) via a coordination-insertion mechanism. The thermodynamic driving force is the relief of ring strain, which is moderate in the 6-membered PDO ring but slightly higher in the 7-membered 1,4-DXO ring.

ROP_Mechanism A Cyclic Monomer (PDO or 1,4-DXO) B Catalyst Coordination (Sn(Oct)2) A->B Activation C Nucleophilic Attack (Initiator -OH) B->C Insertion D Acyl-Oxygen Cleavage C->D Strain Relief E Chain Propagation D->E + Monomer E->D Iterative Cycle

Figure 1: Coordination-insertion mechanism for ring-opening polymerization of cyclic ether-esters.

Experimental Protocols: Synthesis and Mechanical Validation

To objectively compare these materials in the lab, one must utilize a self-validating experimental workflow. The following protocol ensures that the mechanical data obtained is a true reflection of the polymer's inherent properties, free from artifacts caused by impurities or thermal degradation.

Step-by-Step Methodology:

  • Monomer Purification (Critical Causality): Both p-dioxanone and 1,4-dioxepan-2-one are highly hygroscopic. Trace water acts as a chain transfer agent, prematurely terminating polymer growth and drastically reducing mechanical strength 3. Action: Distill monomers under reduced pressure over calcium hydride ( CaH2​ ). Validation: Karl Fischer titration must confirm moisture content < 50 ppm before proceeding.

  • Bulk Polymerization: Transfer the purified monomer into a flame-dried, silanized glass ampoule. Add Sn(Oct)2​ catalyst at a monomer-to-initiator ratio of 1000:1. Seal the ampoule under an argon atmosphere to prevent oxidative degradation. Heat the assembly to 100 °C (for 1,4-DXO) or 120 °C (for PDO) for 24 hours.

  • Polymer Recovery: Dissolve the resulting polymer block in hexafluoroisopropanol (HFIP). Precipitate dropwise into an excess of cold methanol. Causality: This step removes unreacted monomer, which acts as a plasticizer and artificially lowers the measured modulus and Tg​ . Dry the polymer in vacuo at 40 °C to a constant weight.

  • Thermal Annealing & Mechanical Testing: Melt-press the dried polymers into standard ASTM D638 dog-bone specimens.

    • Self-Validation Check: For PPDO, test an unannealed sample and an annealed sample (90 °C for 2 hours). If the unannealed sample shows a Young's modulus significantly below 1.5 GPa, it indicates incomplete crystallization. Annealing promotes crystalline domain growth, increasing tensile values by up to 79% 14.

    • Test specimens on an Instron universal testing machine at a crosshead speed of 10 mm/min. P(1,4-DXO) will exhibit an elastomeric profile (low stress, high strain), while PPDO will show a distinct yield point and high ultimate tensile strength.

Exp_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization N1 Monomer Purification (Vacuum Distillation) N2 Bulk ROP (100-120°C, Argon) N1->N2 N3 Precipitation & Drying (Methanol/Heptane) N2->N3 N4 Thermal Analysis (DSC / TGA) N3->N4 N5 Mechanical Testing (Instron, Uniaxial) N4->N5 N6 Degradation Assay (PBS, 37°C, pH 7.4) N5->N6

Figure 2: End-to-end workflow for the synthesis and mechanical validation of bioabsorbable polymers.

Application Implications

The stark contrast in mechanical properties dictates their distinct roles in drug development and medical devices. PPDO's high modulus and extended strength retention make it the gold standard for load-bearing applications, such as monofilament sutures (e.g., PDS™ II) and orthopedic fixation devices 1. Conversely, the soft, elastomeric nature of P(1,4-DXO) makes it unsuitable for rigid implants but highly valuable as a comonomer. By synthesizing segmented block copolymers of PDO and 1,4-DXO, researchers can precisely tune the flexibility and degradation kinetics of the resulting material, creating pliable scaffolds for soft tissue engineering or controlled drug delivery matrices 5.

References

  • Polydioxanone - Grokipedia. Grokipedia.
  • Influence of thermal annealing on mechanical properties and in vitro degradation of poly(p‐dioxanone).
  • Synthetic absorbable surgical devices of poly-dioxanone - US4052988A.
  • Studies in polyester forming reactions - Swaminathan Sivaram.
  • Segmented Copolymers of p-dioxanone, Glycolide, and Lactide. Sigma-Aldrich.

Sources

Comparative

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the In Vitro Biocompatibility and Cytotoxicity of Poly(1,4-dioxepan-2-one) In the landscape of biodegradable polymers for medical devices and drug delivery systems, poly(1,4-dioxepan-2-one) (PDXO...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the In Vitro Biocompatibility and Cytotoxicity of Poly(1,4-dioxepan-2-one)

In the landscape of biodegradable polymers for medical devices and drug delivery systems, poly(1,4-dioxepan-2-one) (PDXO), also known as polydioxanone (PDO), has emerged as a material of significant interest. Its unique combination of biocompatibility, biodegradability, and mechanical properties positions it as a viable alternative to more established polymers such as polylactic acid (PLA) and polycaprolactone (PCL). This guide provides a detailed comparison of the in vitro biocompatibility and cytotoxicity of PDXO against PLA and PCL, supported by experimental data and standardized testing protocols.

Introduction to Poly(1,4-dioxepan-2-one) (PDXO)

PDXO is a semi-crystalline, biodegradable poly(ether-ester) that has been utilized in various biomedical applications, including absorbable sutures, and is being explored for tissue engineering scaffolds.[1] Its degradation occurs via hydrolysis, yielding non-toxic products that are metabolized and excreted by the body.[2] The favorable mechanical properties and resorption profile of PDXO make it a compelling candidate for applications where sustained mechanical support is required over several weeks to months.

Comparative In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in the biocompatibility evaluation of any new biomaterial, as mandated by the ISO 10993-5 standard.[3] This is typically evaluated using established cell lines, such as L929 mouse fibroblasts, which are known for their sensitivity to toxic leachables.[3][4]

While direct side-by-side comparative studies are limited, the available data suggests that PDXO exhibits excellent cytocompatibility, comparable to that of PLA and PCL. A study on a biomaterial containing polydioxanone reported a low level of cytotoxicity, with a cytotoxicity grade of 1 and a relative cell growth rate ranging from 92.5% to 96.2%.[5] Another investigation into polydioxanone membranes indicated lower toxicity compared to collagen membranes.[2] Furthermore, coated PDXO threads have been shown to support cell viability at levels greater than 100%, suggesting a positive effect on cell proliferation.[6]

For comparison, studies on PLA and PCL have also demonstrated their low cytotoxic profiles. For instance, PLA and PCL membranes have been shown to be non-cytotoxic to osteoblasts, with some formulations even promoting cell viability.[7]

Table 1: Comparative In Vitro Cytotoxicity Data

PolymerCell LineAssayKey Finding
Poly(1,4-dioxepan-2-one) (PDXO) L929 FibroblastsNot specifiedGrade 1 cytotoxicity; 92.5% - 96.2% relative growth rate.[5]
Human Adipose-derived Stem Cells (hASCs)Not specifiedLower toxicity compared to collagen membranes.[2]
Human Skin FibroblastsMTT AssayCell viability >100% for coated PDXO threads.[6]
Polylactic Acid (PLA) MG-63 OsteoblastsAlamar BlueNon-cytotoxic; PLA with 5% CaSiO3 showed higher cell viability than PLA with 10% CaSiO3.[7]
Polycaprolactone (PCL) L929 FibroblastsMTT & LDHGood adhesion, growth, and viability with no significant LDH release.[8]
MG-63 OsteoblastsAlamar BlueNon-cytotoxic; PCL with 10% CaSiO3 showed higher cell viability than PCL with 5% CaSiO3.[7]

Experimental Protocols for Cytotoxicity Assessment

The following are standardized protocols for assessing the in vitro cytotoxicity of biomaterials, based on the principles outlined in ISO 10993-5.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay Sterilize Sterilize Polymer Samples PrepareExtract Prepare Extracts (ISO 10993-12) Sterilize->PrepareExtract AddExtracts Add Polymer Extracts to Cells PrepareExtract->AddExtracts SeedCells Seed L929 Fibroblasts in 96-well plates Incubate24h Incubate for 24h (Adhesion) SeedCells->Incubate24h Incubate24h->AddExtracts IncubateExp Incubate for 24-72h AddExtracts->IncubateExp AddMTT Add MTT Reagent IncubateExp->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance LDH_Workflow cluster_prep Sample Preparation & Cell Culture cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_measurement Measurement PrepareSamples Prepare Polymer Extracts SeedAndExpose Seed Cells & Expose to Extracts PrepareSamples->SeedAndExpose Incubate Incubate for Defined Period SeedAndExpose->Incubate CollectSupernatant Collect Culture Supernatant Incubate->CollectSupernatant TransferSupernatant Transfer Supernatant to New Plate CollectSupernatant->TransferSupernatant AddReactionMix Add LDH Reaction Mixture TransferSupernatant->AddReactionMix IncubateRT Incubate at Room Temperature AddReactionMix->IncubateRT AddStopSolution Add Stop Solution (optional) IncubateRT->AddStopSolution ReadAbsorbanceLDH Read Absorbance at 490 nm AddStopSolution->ReadAbsorbanceLDH

Caption: Workflow for assessing polymer cytotoxicity using the LDH assay.

Step-by-Step Methodology:

  • Sample and Cell Preparation: Prepare polymer extracts and seed cells as described for the MTT assay.

  • Exposure: Expose the cells to the polymer extracts for the desired time. Include controls for spontaneous LDH release (negative control) and maximum LDH release (cells treated with a lysis agent).

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. [9][10]5. Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the absorbance.

Comparative In Vitro Biocompatibility: Cell Adhesion and Proliferation

Good biocompatibility is not only about the absence of toxicity but also the ability of a material to support appropriate cellular responses, such as adhesion and proliferation, which are crucial for tissue integration.

The surface properties of a biomaterial, including its chemistry, topography, and wettability, play a significant role in mediating protein adsorption, which in turn influences cell attachment and subsequent behavior. [11]While specific comparative data for PDXO is emerging, its support for cell growth is evident. For instance, PDXO membranes have been shown to effectively increase the migration and growth of human adipose-derived stem cells. [12] In comparison, both PLA and PCL are known to support the adhesion and proliferation of various cell types, although surface modifications are sometimes employed to enhance these interactions. [12][13] Table 2: Comparative Cell Adhesion and Proliferation

PolymerCell TypeObservation
Poly(1,4-dioxepan-2-one) (PDXO) Human Adipose-derived Stem Cells (hASCs)Increased migration and growth compared to collagen membranes. [12]
FibroblastsGood adhesion and proliferation observed on PDXO-based scaffolds. [14]
Polylactic Acid (PLA) FibroblastsAdhesion and spreading improved with surface modification (e.g., RGD peptide immobilization). [12]
Polycaprolactone (PCL) FibroblastsGood adhesion and proliferation on PCL films. [8]
Human Fibroblasts & OsteoblastsPlasma modification can enhance cell adhesion. [13]

Hemocompatibility: An Essential Consideration

For blood-contacting applications, hemocompatibility is a critical aspect of biocompatibility. This involves assessing the material's potential to cause thrombosis (blood clotting) and hemolysis (damage to red blood cells).

A study on a copolymer of PLGA and PDXO demonstrated effective anti-platelet adhesive properties, suggesting good hemocompatibility. [5]In contrast, both PLA and PCL have been reported to have some thrombogenic potential, although this can be influenced by surface properties and modifications. [15][16] Table 3: Comparative Hemocompatibility

PolymerAssayKey Finding
Poly(1,4-dioxepan-2-one) (PDXO) Platelet AdhesionCopolymer with PLGA showed effective anti-platelet adhesion. [5]
Polylactic Acid (PLA) HemolysisGenerally considered to have low hemolytic activity.
Platelet AdhesionCan exhibit some platelet adhesion and activation. [16]
Polycaprolactone (PCL) HemolysisCan show increased hemolysis, potentially due to its hydrophobic surface. [15]
Platelet AdhesionCan support platelet adhesion and activation. [15]
Hemolysis Assay Protocol (Direct Contact Method - adapted from ISO 10993-4)
  • Material Preparation: Prepare sterile samples of PDXO, PLA, and PCL with a defined surface area.

  • Blood Collection: Obtain fresh human blood and prepare a diluted red blood cell suspension.

  • Incubation: Place the material samples in tubes with the red blood cell suspension. Include a positive control (e.g., water) and a negative control (e.g., saline). Incubate with gentle agitation for a specified time at 37°C. [17]4. Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each material relative to the positive control.

Platelet Adhesion Assay
  • Material Preparation: Coat sterile glass coverslips with thin films of PDXO, PLA, and PCL.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.

  • Incubation: Place the polymer-coated coverslips in wells and add PRP. Incubate for a set time (e.g., 1 hour) at 37°C.

  • Washing and Fixation: Gently wash the coverslips to remove non-adherent platelets. Fix the adhered platelets with a suitable fixative (e.g., glutaraldehyde).

  • Visualization and Quantification: Dehydrate the samples, sputter-coat with gold, and visualize using a scanning electron microscope (SEM). The number of adhered platelets can be quantified from the SEM images. [5]

Conclusion

The available in vitro data indicates that poly(1,4-dioxepan-2-one) is a highly biocompatible material with low cytotoxicity, comparable to the well-established biodegradable polymers PLA and PCL. PDXO demonstrates excellent support for cell adhesion and proliferation, making it a promising candidate for tissue engineering applications. Furthermore, initial findings on its hemocompatibility, particularly its anti-platelet adhesion properties, suggest its potential for blood-contacting medical devices.

While further direct, side-by-side comparative studies are needed for a more definitive quantitative comparison, the current body of evidence strongly supports the continued investigation and development of PDXO-based biomaterials for a wide range of medical and pharmaceutical applications. The choice between PDXO, PLA, and PCL will ultimately depend on the specific requirements of the application, including the desired degradation rate, mechanical properties, and the nature of the biological environment.

References

Sources

Validation

A Comparative Guide to the Thermal Stability of 1,4-Dioxepan-2-one Copolymers via TGA and DSC

For researchers, scientists, and drug development professionals, understanding the thermal stability of biodegradable polymers is paramount for ensuring the integrity and efficacy of novel therapeutic formulations and me...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of biodegradable polymers is paramount for ensuring the integrity and efficacy of novel therapeutic formulations and medical devices. This guide provides a detailed comparative analysis of the thermal properties of copolymers based on 1,4-dioxepan-2-one, a promising monomer for creating flexible and biodegradable materials. By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore how copolymerization influences the thermal stability and degradation profiles of these materials.

The Significance of 1,4-Dioxepan-2-one in Biodegradable Polymers

1,4-Dioxepan-2-one (DXO) is a seven-membered cyclic ester that, upon ring-opening polymerization, yields a flexible and hydrophilic polyester. Its copolymers are of particular interest in the biomedical field due to their potential for tunable degradation rates and mechanical properties.[1] Copolymerization of DXO with other cyclic esters, such as lactide (LA) and glycolide (GA), allows for the creation of a diverse range of materials with tailored characteristics suitable for applications like drug delivery systems, sutures, and tissue engineering scaffolds.[2][3] The thermal behavior of these copolymers is a critical quality attribute, as it dictates their processing conditions, shelf-life, and performance in vivo.

Assessing Thermal Stability: The Roles of TGA and DSC

To rigorously evaluate the thermal properties of these copolymers, we employ two complementary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the decomposition temperature, identifying the presence of residual solvents or volatiles, and assessing the overall thermal stability of a polymer.[5]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6][7] DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the polymer's physical state and morphology.[8]

The combined insights from TGA and DSC offer a comprehensive understanding of a polymer's thermal profile, which is essential for predicting its behavior during manufacturing, storage, and application.

Comparative Thermal Stability of 1,4-Dioxepan-2-one Copolymers

The thermal properties of 1,4-dioxepan-2-one copolymers are significantly influenced by the type and content of the comonomer. The following tables summarize key thermal data for various DXO-based copolymers, synthesized from the available literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: TGA Data for 1,4-Dioxepan-2-one and its Copolymers

Polymer CompositionOnset Decomposition Temperature (Tonset) (°C)Temperature at 5% Mass Loss (Td5%) (°C)Source
Poly(1,4-dioxan-2-one) (PPDO) Homopolymer~185Not Reported
Poly(L-LA-b-DXO-b-L-LA) Triblock CopolymerNot ReportedNot Reported
Poly(D,L-Lactide-co-Glycolide) (PLGA) 50:50~282Not Reported[7]
Poly(D,L-Lactide-co-Glycolide) (PLGA) 70:30~261-283Not Reported[7]

Table 2: DSC Data for 1,4-Dioxepan-2-one Copolymers

Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Source
Poly(DXO) Homopolymer-35 to -40~110
Poly(L-LA-b-DXO-b-L-LA) (89% DXO)Not Reported~153
Poly(D,L-Lactide-co-Glycolide) (PLGA) 50:50~31-40Amorphous[7]
Poly(D,L-Lactide-co-Glycolide) (PLGA) 70:30~38-53Amorphous[7]

From the available data, it is evident that copolymerization significantly alters the thermal properties of the parent homopolymers. For instance, the incorporation of DXO into a block copolymer with L-lactide results in a material with a high melting point, contributed by the poly(L-lactide) blocks. In contrast, random copolymers of D,L-lactide and glycolide are amorphous with glass transition temperatures that depend on the monomer ratio.[7]

Experimental Protocols

To ensure the generation of reliable and reproducible data, it is crucial to follow standardized experimental protocols. The methodologies outlined below are based on widely accepted standards and best practices in thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of 1,4-dioxepan-2-one copolymers.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the copolymer sample is dry and free of residual solvent by drying under vacuum to a constant weight.

  • Accurately weigh 5-10 mg of the sample into a clean TGA pan (platinum or alumina).

Experimental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the mass loss as a function of temperature.

Data Analysis:

  • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

  • Determine the temperature at which 5% mass loss occurs (Td5%).

  • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolymers.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry copolymer sample into a hermetically sealed aluminum DSC pan.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

Experimental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at -50 °C and ramp to 200 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200 °C to -50 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp from -50 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

  • Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.

  • Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization transition in the cooling scan.

Experimental Workflow

The logical progression of the thermal analysis of 1,4-dioxepan-2-one copolymers is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_report Data Interpretation & Reporting start Copolymer Synthesis & Purification drying Vacuum Drying to Constant Weight start->drying tga_weigh Weigh 5-10 mg into TGA Pan drying->tga_weigh dsc_weigh Weigh 5-10 mg into DSC Pan & Seal drying->dsc_weigh tga_run Run TGA (30-600°C @ 10°C/min in N2) tga_weigh->tga_run tga_analysis Analyze TGA Data (Tonset, Td5%) tga_run->tga_analysis compare Compare Thermal Properties of Copolymers tga_analysis->compare dsc_run Run DSC (Heat-Cool-Heat Cycle in N2) dsc_weigh->dsc_run dsc_analysis Analyze DSC Data (Tg, Tm, Tc) dsc_run->dsc_analysis dsc_analysis->compare report Generate Comprehensive Report compare->report

Caption: Workflow for the thermal analysis of 1,4-dioxepan-2-one copolymers.

Conclusion

The thermal stability of 1,4-dioxepan-2-one copolymers is a critical parameter that can be effectively tailored through copolymerization. TGA and DSC are indispensable tools for characterizing these materials, providing essential data for optimizing processing conditions and predicting in-service performance. The data presented in this guide, although compiled from various sources, highlights the significant impact of comonomer choice and composition on the thermal properties of DXO-based copolymers. For researchers in drug development and materials science, a thorough understanding of these thermal characteristics is fundamental to the rational design of next-generation biodegradable polymers.

References

  • Thermal decomposition of poly(1,4-dioxan-2-one). ResearchGate. [Link]

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers. ResearchGate. [Link]

  • Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Wiley Online Library. [Link]

  • Thermo-Rheological and Shape Memory Properties of Block and Random Copolymers of Lactide and ε-Caprolactone. PMC. [Link]

  • Synthesis and Characterization of Random Copolyesters of ε-Caprolactone and 2-Oxepane-1,5-dione. ACS Publications. [Link]

  • Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. ResearchGate. [Link]

  • Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. SCIRP. [Link]

  • Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(D%2CL-Lactide-Carvalho-Erbetta-Alves/29a823c92b23413b593853177651c68662998e1e]([Link]

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. [Link]

  • Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. Kinam Park. [Link]

  • Thermal properties of the prepolymers and block copolymers. ResearchGate. [Link]

  • Synthesis and Characterization of Poly(1,5-Dioxepan-2-one-co-L-Lactic Acid) and Poly(1,5-Dioxepan-2-one-co-D,L-Lactic Acid). Taylor & Francis Online. [Link]

  • (PDF) Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. ResearchGate. [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC. [Link]

  • Synthesis and Antiplatelet Adhesion Behavior of a Poly(L-lactide- co-glycolide)-Poly(1,5-dioxepan-2-one) Multiblock Copolymer. PubMed. [Link]

  • Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. PMC. [Link]

  • Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. MDPI. [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review. MDPI. [Link]

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. [Link]

  • United States Patent (19).
  • Thermogravimetric analysis (TGA) results of the raw drugs, polymers and powders prior to printing. ResearchGate. [Link]

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Comparative

High-Resolution GC-MS Validation of 1,4-Dioxepan-2-one Monomer Synthesis: A Comparative Guide for Biomedical Polymer Applications

Executive Summary The synthesis of aliphatic poly(ether-esters) has become foundational in the development of advanced biomedical devices, particularly in sustained-release drug delivery systems and resorbable surgical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aliphatic poly(ether-esters) has become foundational in the development of advanced biomedical devices, particularly in sustained-release drug delivery systems and resorbable surgical matrices[1]. Among the cyclic ester monomers, 1,4-dioxepan-2-one (1,4-DXO) offers unique advantages. Its ether linkage imparts greater chain flexibility and hydrophilicity compared to standard polylactides or polycaprolactones, enabling the precise tuning of hydrolytic degradation rates[2].

However, the clinical translation of poly(1,4-DXO) is frequently bottlenecked by monomer purity. During synthesis, trace regioisomers (such as 1,5-dioxepan-2-one) and unreacted protic species are inevitably generated[3]. In ring-opening transesterification polymerization (ROTEP), these trace impurities act as rogue chain-transfer agents, prematurely terminating chain growth and broadening the molecular weight dispersity (Đ)[4].

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities for 1,4-DXO validation. We will demonstrate why High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) outperforms conventional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a self-validating experimental protocol for certifying ultra-high-purity 1,4-DXO.

Mechanistic Overview: Synthesis & The Purity Bottleneck

The synthesis of 1,4-DXO is optimally achieved via the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol using oxoammonium salts (TEMPO) under basic conditions[3].

The Causality of Impurity Formation: While this method yields a quantitative oxidative esterification favoring lactone ring closure, the chemical environment inherently produces the 1,5-dioxepan-2-one regioisomer as a competing byproduct[3]. Furthermore, incomplete reactions leave behind trace diol precursors. If these protic impurities are carried over into the ROTEP phase—typically catalyzed by sensitive organometallics like Sn(Oct) 2​ or Ti(Oi-Pr) 4​ [4]—they initiate competing polymer chains. This drastically lowers the number-average molecular weight ( Mn​ ) and compromises the mechanical integrity of the final drug delivery matrix.

Comparative Analysis: Analytical Modalities for Lactone Validation

Relying on the wrong analytical tool for monomer validation is a primary cause of polymerization failure. Here is an objective comparison of why conventional methods fall short for 1,4-DXO:

  • HPLC-UV: 1,4-DXO lacks a conjugated π -system. UV-Vis detectors are virtually blind to it, and Refractive Index (RI) detectors lack the sensitivity required to quantify trace impurities below the 0.5% threshold.

  • 1 H-NMR: While excellent for confirming the bulk structure of the synthesized monomer, NMR suffers from severe signal overlap. The methylene protons of the 1,4- and 1,5-isomers are structurally similar, making it nearly impossible to accurately integrate trace regioisomers hidden in the baseline noise.

  • High-Resolution GC-MS: GC-MS exploits the thermodynamic boiling points and polarities of the cyclic ethers. By utilizing a polar polyethylene glycol (PEG) capillary column, the 1,4- and 1,5-isomers are completely resolved[5]. Electron Ionization (EI) provides a distinct mass-to-charge (m/z) fingerprint, allowing for the quantification of impurities down to parts-per-million (ppm) levels.

DecisionTree Start 1,4-DXO Monomer Validation NMR 1H-NMR Spectroscopy Start->NMR HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR_Result Poor sensitivity for trace volatiles (<0.5%) NMR->NMR_Result HPLC_Result Insensitive due to lack of UV chromophores HPLC->HPLC_Result GCMS_Result Resolves regioisomers & quantifies trace impurities GCMS->GCMS_Result

Comparative analytical decision tree for 1,4-dioxepan-2-one monomer validation.

Table 1: Comparative Performance of Analytical Modalities for 1,4-DXO Validation
Analytical ModalitySensitivity (LOD)Regioisomer Resolution (1,4 vs 1,5)Protic Impurity DetectionSuitability for Trace Validation
1 H-NMR Spectroscopy ~0.5 - 1.0%Poor (Signal Overlap)ModerateLow (Bulk confirmation only)
HPLC-UV (210 nm) ~0.1%ModeratePoor (No chromophores)Low
High-Res GC-MS (Wax) < 0.001% (10 ppm)Excellent (Baseline Resolution)ExcellentHigh (Gold Standard)

Experimental Methodology: A Self-Validating GC-MS Protocol

To ensure scientific trustworthiness, the following protocol incorporates an internal standard (IS) and strict system suitability checks, creating a self-validating loop where instrumental drift or extraction failures are immediately flagged.

Step 1: TEMPO-Mediated Synthesis & Purification
  • Reaction: React 3-(2-hydroxyethoxy)propan-1-ol with a catalytic amount of TEMPO and an excess of sodium hypochlorite in a biphasic dichloromethane/water system at 0°C[3].

    • Causality: Maintaining 0°C suppresses over-oxidation to linear dicarboxylic acids and maximizes the regioselective ring closure to 1,4-DXO[3].

  • Purification: Purify the crude organic phase via fractional distillation under reduced pressure over Calcium Hydride (CaH 2​ ).

    • Causality: CaH 2​ acts as an aggressive desiccant, removing trace water that would otherwise initiate premature hydrolysis of the lactone ring during storage.

Step 2: GC-MS Sample Preparation (Self-Validating Step)
  • Dilute the distilled 1,4-DXO to 1.0 mg/mL in anhydrous dichloromethane (DCM).

  • Add Octadecane (10 µg/mL) as an Internal Standard (IS).

    • Causality: The IS validates the injection volume and instrument sensitivity. If the peak area of the IS deviates by >2% across technical triplicates, the run is invalidated, ensuring that any calculated purity is instrumentally reliable.

Step 3: High-Resolution GC-MS Parameters
  • Column Selection: Equip a Quadrupole GC-MS with a CP-Wax 52 CB column (30 m × 0.25 mm × 0.25 µm)[5].

    • Causality: Lactones are highly polar. Utilizing a standard non-polar column (like HP-5ms) causes severe peak tailing and co-elution of the 1,4- and 1,5-isomers. The polar PEG stationary phase of the Wax column strongly interacts with the lactone dipole, achieving baseline resolution.

  • Temperature Program: Initial hold at 50°C for 1 min, ramp at 10°C/min to 250°C, and hold for 13 min[5].

  • MS Settings: Splitless injection (1 µL). Transfer line at 275°C, Ion source at 180°C. Scan range m/z 35–400[5].

Workflow A Precursor: 3-(2-hydroxyethoxy)propan-1-ol B TEMPO-Mediated Oxidation A->B C Crude 1,4-DXO + 1,5-DXO Isomers B->C D Fractional Distillation (over CaH2) C->D E Purified 1,4-DXO Monomer D->E F GC-MS Separation (CP-Wax 52 CB) E->F G EI-MS Fragmentation (70 eV) F->G H Purity >99.8% Confirmed G->H

Step-by-step workflow for the synthesis, purification, and GC-MS validation of 1,4-DXO.

Data Presentation: Performance Benchmarks

By applying the optimized synthesis and GC-MS validation workflow, we can directly compare the performance of our certified monomer against standard commercial-grade alternatives.

Table 2: GC-MS Impurity Profiling: Optimized Synthesis vs. Conventional Grade 1,4-DXO
ParameterConventional Grade 1,4-DXOOptimized & GC-MS Validated 1,4-DXOImpact on Downstream Polymerization
Overall Purity (TIC Area %) 97.5%> 99.8% Higher purity yields predictable Mn​
1,5-Dioxepan-2-one (Isomer) 1.2%< 0.05% Prevents irregular degradation kinetics
Unreacted Diol Precursor 0.8%Not Detected (< 10 ppm) Eliminates premature chain termination
Residual Moisture (Water) 0.5%< 0.01% (via CaH 2​ distillation)Prevents hydrolysis of the lactone ring

Conclusion

For drug development professionals engineering poly(ether-esters) for critical biomedical applications, monomer purity cannot be assumed. As demonstrated, while NMR provides bulk structural confirmation, only High-Resolution GC-MS equipped with a polar capillary column can resolve trace regioisomers and protic impurities. By adopting this self-validating GC-MS workflow, researchers can guarantee the predictable polymerization kinetics required for next-generation sustained-release matrices.

Sources

Validation

Structural and Reactivity Dynamics: A Comparative Guide to 1,4-Dioxepan-2-one and 1,5-Dioxepan-2-one

Executive Summary Aliphatic poly(ether-esters) are critical materials in the biomedical sector, offering tunable biodegradability and high biocompatibility for drug delivery and tissue engineering. Among the cyclic ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic poly(ether-esters) are critical materials in the biomedical sector, offering tunable biodegradability and high biocompatibility for drug delivery and tissue engineering. Among the cyclic ether-ester monomers, the seven-membered lactones 1,4-dioxepan-2-one and 1,5-dioxepan-2-one (DXO) are of particular interest. While they share identical molecular weights and similar ring strains, the positional isomerism of their ether oxygen fundamentally alters their synthesis pathways, dipole moments, and polymerization kinetics. This guide provides an objective, data-driven comparison of their structural properties, reactivity in ring-opening polymerization (ROP), and validated experimental methodologies.

Structural Divergence and Thermodynamic Drivers

Both 1,4-dioxepan-2-one and 1,5-dioxepan-2-one are seven-membered heterocyclic compounds containing one ester and one ether linkage.

  • 1,4-Dioxepan-2-one : The ether oxygen is located at the 4-position relative to the carbonyl group.

  • 1,5-Dioxepan-2-one : The ether oxygen is located at the 5-position.

Thermodynamics of Reactivity : The reactivity of these monomers in ROP is dictated by their moderate ring strain. Unlike highly strained three- or four-membered rings, seven-membered lactones exhibit an 1[1]. Consequently, the driving force for ROP is entirely enthalpic, relying on the release of this moderate ring strain[1]. This thermodynamic profile results in a pronounced reversibility of propagation ( kp​[M]≈kd​ ), leading to a relatively high equilibrium monomer concentration during synthesis[1].

Synthesis Pathways

Historically, isolating specific isomers of dioxepanones was challenging. However, a highly efficient, regioselective synthesis has been established via the2[2]. Under basic conditions using oxoammonium salts, oxidative esterification drives a regioselective lactone ring closure. This kinetically controlled pathway heavily favors the formation of 1,4-dioxepan-2-one in high yields, while also providing minor access to the 1,5-isomer[2].

SynthesisWorkflow Precursor 3-(2-hydroxyethoxy)propan-1-ol Conditions Oxoammonium Salt + Base (Oxidative Esterification) Precursor->Conditions Oxidation Isomer14 1,4-Dioxepan-2-one (Major Product) Conditions->Isomer14 Regioselective Ring Closure Isomer15 1,5-Dioxepan-2-one (Minor Product) Conditions->Isomer15 Alternative Ring Closure

Regioselective synthesis of 1,4- and 1,5-dioxepan-2-one via oxidative esterification.

Ring-Opening Polymerization (ROP) Reactivity

Both monomers undergo ROP to yield completely amorphous, hydrophilic polymers, but their catalytic preferences and microstructural control differ.

  • Poly(1,5-dioxepan-2-one) (PDXO) : PDXO is a completely amorphous polymer with a3[3]. It is frequently polymerized using metallic catalysts like4 to form well-defined triblock copolymers[4]. Recently, metal-free organocatalysts such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), DBU, and t-BuP4 have proven highly effective for DXO[3]. TBD operates via a nucleophilic mechanism, whereas DBU and t-BuP4 function through initiator/chain-end activation[3].

  • Poly(1,4-dioxepan-2-one) : Similar to PDXO, this polymer is completely amorphous but exhibits a slightly higher 1[1]. Its polymerization dynamics are highly sensitive to transesterification, requiring precise temperature control to maintain polymer molecular weight.

ROPMechanism Monomer 1,5-Dioxepan-2-one (DXO) Activation Monomer / Chain-End Activation Monomer->Activation Catalyst Organocatalyst (TBD, DBU, or t-BuP4) Catalyst->Activation Nucleophilic or Basic Attack Initiator Initiator (R-OH) Initiator->Activation Polymer Poly(1,5-dioxepan-2-one) Amorphous, Tg ≈ -39 °C Activation->Polymer Enthalpy-Driven Propagation

Organocatalytic ring-opening polymerization (ROP) pathways for 1,5-dioxepan-2-one.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Dioxepanone Isomers

Causality & Logic: Utilizing a biphasic basic system prevents the premature linear oligomerization of the precursor. The oxoammonium salt facilitates an intramolecular oxidative esterification, where steric and electronic factors naturally guide the kinetically favored 7-membered ring closure toward the 1,4-isomer[2].

  • Preparation : Dissolve 3-(2-hydroxyethoxy)propan-1-ol in a biphasic mixture of dichloromethane (DCM) and aqueous NaHCO3​ (pH ~8.5).

  • Catalysis : Add a catalytic amount (1-5 mol%) of an 5 (e.g., 4-acetylamino-TEMPO tetrafluoroborate)[5].

  • Oxidation : Dropwise addition of NaOCl (primary oxidant) at 0 °C. Self-Validation: Maintaining 0 °C is critical; exothermic spikes lead to intermolecular side-reactions and significantly reduced yield.

  • Isolation : Monitor via GC-MS. Once the precursor is consumed, separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification : Separate the 1,4-dioxepan-2-one (major) and 1,5-dioxepan-2-one (minor) via fractional vacuum distillation.

Protocol B: Controlled Organocatalytic ROP of 1,5-Dioxepan-2-one

Causality & Logic: Organocatalysts eliminate heavy metal toxicity, making the resulting polymer suitable for biomedical use[3]. Rigorous drying of the monomer is mandatory because trace water acts as an uncontrolled chain initiator, skewing the target monomer-to-initiator ([M]/[I]) ratio and broadening the polydispersity index (PDI)[4].

  • Monomer Purification : Dry 1,5-dioxepan-2-one over Calcium Hydride ( CaH2​ ) for 24 hours, followed by a final4[4].

  • Initiation : In a nitrogen-filled glovebox, dissolve the purified monomer and benzyl alcohol (initiator) in anhydrous toluene.

  • Catalysis : Introduce the organocatalyst (e.g., TBD for nucleophilic activation) at a predetermined[M]/[I]/[Cat] ratio[3].

  • Propagation : Heat the reaction mixture to 60 °C. Self-Validation: Because 7-membered rings have moderate strain, elevated temperatures ensure the rate of propagation sufficiently outpaces depolymerization[1].

  • Termination : After the desired conversion is reached (verified by 1H NMR), quench the reaction by adding an excess of benzoic acid. This neutralizes the basic organocatalyst and instantly halts transesterification/back-biting.

  • Recovery : Precipitate the polymer in cold methanol, filter, and dry under vacuum to constant weight.

Comparative Physicochemical Data

Property / Parameter1,4-Dioxepan-2-one1,5-Dioxepan-2-one (DXO)
Chemical Formula C5​H8​O3​ C5​H8​O3​
Ether Oxygen Position Position 4Position 5
Polymer Crystallinity Completely Amorphous[1]Completely Amorphous[3]
Polymer Tg​ ~ -37 °C[1]~ -39 °C[3]
Primary Synthesis Route Major product of 3-(2-hydroxyethoxy)propan-1-ol oxidation[2]Minor product of oxidation[2]; Baeyer-Villiger oxidation[4]
Preferred ROP Catalysts Tin alkoxides, OrganocatalystsTBD, DBU, t-BuP4[3], Tin-based initiators[4]
Thermodynamic Driver Enthalpic (moderate ring strain)[1]Enthalpic (moderate ring strain)[1]

Conclusion

Both 1,4-dioxepan-2-one and 1,5-dioxepan-2-one serve as highly valuable monomers for synthesizing flexible, amorphous, and hydrophilic biodegradable polyesters. While 1,4-dioxepan-2-one is more readily synthesized via regioselective oxidative esterification, 1,5-dioxepan-2-one has been extensively validated in controlled, metal-free organocatalytic polymerizations. Understanding their nuanced structural differences and thermodynamic behaviors is essential for researchers engineering next-generation bioabsorbable materials and drug delivery systems.

References

  • Albertsson, A.-C., et al. (2000). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry. 4

  • Hassannia, A., Piercy, G., & Merbouh, N. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry. 2

  • Xu, J., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI Polymers. 3

  • Hassannia, A., et al. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. EurekaSelect. 5

  • Kulkarni, N. G. (2005). Studies in Polyester Forming Reactions. Swaminathan Sivaram Research Repository. 1

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dioxepan-2-one

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dioxepan-2-one (CAS No. 3207-00-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dioxepan-2-one (CAS No. 3207-00-9). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all chemical waste is handled and disposed of in a manner that guarantees personnel safety and environmental protection. The protocols herein are designed to provide a self-validating system for waste management, grounded in established safety principles.

Note on Hazard Classification: A specific, detailed Safety Data Sheet (SDS) for 1,4-Dioxepan-2-one was not available at the time of this writing. Therefore, the hazard assessment is based on general principles for lactones and data from structurally similar compounds, such as 1,4-Dioxan-2-one. It is imperative to consult the manufacturer-provided SDS for the specific product in your possession before handling or disposal, as hazard profiles can vary.

Part 1: Hazard Assessment and Safe Handling

The foundational step in any disposal procedure is a thorough understanding of the compound's intrinsic hazards. This knowledge informs every subsequent decision, from the selection of personal protective equipment (PPE) to the final disposal pathway. While 1,4-Dioxepan-2-one is not classified as acutely hazardous by some suppliers for research and development purposes, many similar lactone compounds are known irritants.[1]

Table 1: Anticipated Hazard Profile for 1,4-Dioxepan-2-one

Hazard Category Anticipated Classification & Rationale Source (Analogous Compound)
Physical Hazards Not classified as flammable or explosive. [2]
Health Hazards Skin Corrosion/Irritation: Likely Category 2. Lactones can cause skin irritation upon prolonged contact. [2]
Serious Eye Damage/Irritation: Likely Category 2A. Direct contact can cause serious eye irritation. [2]

| Environmental Hazards | Not classified. However, release into the environment should always be avoided as a matter of best practice. |[2] |

Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the anticipated hazards, the following PPE is mandatory when handling 1,4-Dioxepan-2-one, particularly during waste consolidation and disposal procedures:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Generally not required if handled within a certified chemical fume hood.[1]

The causality is clear: proper PPE creates a necessary barrier between you and the potential irritant properties of the chemical, mitigating the risk of exposure.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of non-acutely hazardous organic compounds like 1,4-Dioxepan-2-one is to never dispose of them via the sanitary sewer system.[3] The high water solubility of related dioxane compounds demonstrates their potential to become persistent and mobile in aquatic environments, making containment and proper destruction essential.[4][5] The only acceptable method is through a licensed hazardous waste management company.

Step 1: Waste Segregation

Immediately upon generation, declare the material as waste. Do not mix 1,4-Dioxepan-2-one waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases, to prevent uncontrolled reactions.[6]

Step 2: Containerization

Transfer the waste into a dedicated, properly sealed hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition, free from leaks or defects.

Step 3: Labeling

Proper labeling is a critical regulatory and safety requirement. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,4-Dioxepan-2-one".[7] Include the approximate volume or mass of the waste.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat or ignition sources, and ideally within secondary containment to manage any potential leaks.

Step 5: Final Disposal

Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3] The standard and most effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and neutralization of any harmful combustion byproducts.

Part 3: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For minor spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup waste appropriately and dispose of it according to the protocol in Part 2.[7]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the compliant disposal of 1,4-Dioxepan-2-one.

G Disposal Workflow for 1,4-Dioxepan-2-one cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generated sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds CRITICAL FIRST STEP ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate Waste: Isolate from other chemicals ppe->segregate containerize Place in dedicated, sealed, compatible waste container segregate->containerize label_waste Label Container: 'Hazardous Waste' '1,4-Dioxepan-2-one' containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store ehs Arrange Pickup by EHS or Licensed Waste Vendor store->ehs end Final Disposal via High-Temperature Incineration ehs->end Cradle-to-Grave Responsibility

Caption: Logical workflow for the safe and compliant disposal of 1,4-Dioxepan-2-one.

References

  • Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. ITRC. URL: [Link]

  • Schem.jp SDS General Disposal Information. Shinsei Chemical Company Ltd. URL: [Link]

  • 1,4-dioxan-2-one — Chemical Substance Information. NextSDS. URL: [Link]

  • 6-Pentyl-1,4-dioxan-2-one Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Environmental Occurrence of 1,4-Dioxane. CLU-IN, U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Global Perspectives On 1,4-Dioxane: Environmental Persistence, Detection Strategies, And Policy Frameworks. EliScholar, Yale University. URL: [Link]

  • 1,4-Dioxane Safety Data Sheet. Hayashi Pure Chemical Ind., Ltd. URL: [Link]

  • Safety Data Sheet: 1,4-dioxane. Chemos GmbH & Co.KG. URL: [Link]

  • EC safety data sheet. (General cleaning solution, example of format). URL: [Link]

  • REACH, ANNEX XVII. ECHA. URL: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. URL: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. URL: [Link]

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